2-(Oxan-2-yl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(oxan-2-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-5-11-8(3-1)9-7-10-4-6-12-9/h8-10H,1-7H2 |
InChI Key |
WLFQYDJIPLBXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2CNCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxan-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The morpholine ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Similarly, the oxane (tetrahydropyran) moiety is a common structural feature in many natural products and pharmacologically active molecules. The combination of these two heterocyclic systems in 2-(Oxan-2-yl)morpholine presents an intriguing, yet underexplored, chemical entity with potential for novel biological activity. This guide outlines a feasible synthetic approach and a detailed characterization workflow for this target compound.
Proposed Synthesis
A logical and efficient synthetic route to this compound is proposed via a reductive amination pathway. This method is widely used for the formation of C-N bonds and is known for its operational simplicity and generally good yields.
Synthetic Pathway
The proposed synthesis involves the reaction of morpholine with tetrahydropyran-2-one (also known as δ-valerolactone) in the presence of a reducing agent.
DOT Script for Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Morpholine
-
Tetrahydropyran-2-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) is added tetrahydropyran-2-one (1.2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the predicted and expected data based on the analysis of its constituent moieties and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.10 - 4.00 | m | 1H | O-CH-N (Oxane C2-H) |
| ~3.90 - 3.80 | m | 2H | O-CH₂ (Morpholine) |
| ~3.70 - 3.60 | m | 1H | O-CH₂ (Oxane C6-Hₐ) |
| ~3.50 - 3.40 | m | 1H | O-CH₂ (Oxane C6-Hₑ) |
| ~2.80 - 2.70 | m | 2H | N-CH₂ (Morpholine) |
| ~2.60 - 2.50 | m | 2H | N-CH₂ (Morpholine) |
| ~1.90 - 1.40 | m | 6H | CH₂ (Oxane C3, C4, C5) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~85.0 | O-CH-N (Oxane C2) |
| ~67.5 | O-CH₂ (Morpholine) |
| ~68.0 | O-CH₂ (Oxane C6) |
| ~50.0 | N-CH₂ (Morpholine) |
| ~32.0 | CH₂ (Oxane C3) |
| ~25.0 | CH₂ (Oxane C5) |
| ~23.0 | CH₂ (Oxane C4) |
DOT Script for NMR Assignment Logic
Caption: Logic for predicted NMR chemical shift assignments.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 171 | [M]⁺ (Molecular Ion) |
| 170 | [M-H]⁺ |
| 86 | [Morpholine]⁺ fragment |
| 85 | [Oxane]⁺ fragment |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2800 | Strong | C-H stretching (aliphatic) |
| 1120 - 1080 | Strong | C-O-C stretching (ether) |
| 1150 - 1100 | Strong | C-N stretching |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted below.
DOT Script for Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route and the expected characterization data for this compound. The proposed reductive amination strategy offers a straightforward and high-yielding approach to this novel compound. The detailed predicted spectral data will serve as a valuable reference for the successful identification and characterization of the target molecule. This foundational information is intended to facilitate further research into the synthesis, properties, and potential applications of this and related heterocyclic systems in the field of drug discovery and development.
Physicochemical Properties of 2-(Oxan-2-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(Oxan-2-yl)morpholine. Due to the limited availability of direct experimental data for this specific compound, this document focuses on computationally predicted values and established experimental protocols for analogous morpholine derivatives. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential characteristics and behavior of this molecule.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using computational models and should be considered as approximations until they can be validated through experimental determination.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| Melting Point | Not available | Expected to be a low-melting solid or a liquid at room temperature. |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated based on the boiling points of morpholine (129 °C) and related substituted morpholines. |
| pKa (Conjugate Acid) | 7.5 - 8.5 | The morpholine nitrogen is basic; the exact pKa is influenced by the oxane substituent. The pKa of morpholine's conjugate acid is 8.36.[1] |
| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately soluble | The presence of the morpholine and oxane rings with heteroatoms suggests potential for hydrogen bonding with water. |
Experimental Protocols for Physicochemical Property Determination
The following sections outline detailed methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the characterization of this compound.
Melting Point Determination
Apparatus:
-
Capillary melting point apparatus
-
Sealed capillary tubes
Procedure:
-
A small, dry sample of the purified compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
This compound
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
A solution of this compound is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are added to a centrifuge tube.
-
A known amount of the compound is added to the tube.
-
The tube is sealed and agitated using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the aqueous and octanolic layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination (Shake-Flask Method)
Materials:
-
Distilled or deionized water
-
This compound
-
Thermostatically controlled shaker bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
The flask is placed in a thermostatically controlled shaker bath and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn.
-
The sample is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method (e.g., by creating a calibration curve with solutions of known concentrations).
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Synthesis and Biological Context
Morpholine and its derivatives are significant scaffolds in medicinal chemistry due to their favorable physicochemical and metabolic properties.[2] They are found in a variety of biologically active compounds with applications including anticancer, anti-inflammatory, and antimicrobial agents.[3] The synthesis of 2-substituted morpholines can be achieved through various synthetic routes, often involving the cyclization of amino alcohols.
Below is a generalized workflow for the synthesis of a 2-substituted morpholine, which could be adapted for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of 2-substituted morpholines.
This workflow illustrates a common synthetic strategy where an amino alcohol is reacted with a suitable electrophile, such as a halogenated alcohol or an epoxide, leading to an intermediate that undergoes intramolecular cyclization to form the morpholine ring. The final product is then purified to yield the desired 2-substituted morpholine.
Conclusion
While experimental data for this compound remains to be published, the predicted physicochemical properties and established experimental protocols presented in this guide offer a solid foundation for researchers. The moderate lipophilicity and potential for aqueous solubility suggest that this compound may possess favorable pharmacokinetic properties. The provided methodologies for determining its key physicochemical characteristics will be crucial in validating the computational predictions and furthering the understanding of this molecule's behavior. As research into morpholine derivatives continues to expand, a thorough characterization of compounds like this compound will be essential for unlocking their full therapeutic potential.
References
2-(Oxan-2-yl)morpholine CAS number and IUPAC name
An In-Depth Technical Guide to 2-(Oxan-2-yl)morpholine
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from the parent compound, morpholine, and established synthetic methodologies for related 2-substituted morpholines to provide a thorough and practical resource.
Chemical Identity
-
IUPAC Name: 2-(tetrahydro-2H-pyran-2-yl)morpholine
-
Synonym: this compound
-
CAS Number: 2103260-44-0[1]
-
Molecular Formula: C₉H₁₇NO₂[1]
-
Molecular Weight: 171.24 g/mol [1]
Physicochemical and Spectroscopic Data
Table 1: Physical Properties of Morpholine
| Property | Value | Reference |
| CAS Number | 110-91-8 | [2] |
| Molecular Formula | C₄H₉NO | [2] |
| Molecular Weight | 87.12 g/mol | [2] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Weak, ammonia- or fish-like | [3] |
| Melting Point | -4.9 °C | [2] |
| Boiling Point | 128.9 °C at 760 Torr | [2] |
| Density | 1.0007 g/cm³ at 20 °C | [2] |
| Flash Point | 96 °F | [2] |
| Water Solubility | Miscible | [2] |
Table 2: Spectroscopic Data for Morpholine
| Spectroscopy | Data Summary |
| ¹H NMR | The ¹H NMR spectrum of morpholine typically shows two multiplets, one for the protons on the carbons adjacent to the oxygen and one for the protons on the carbons adjacent to the nitrogen. The spectrum is often described as an AA'XX' system.[4] |
| ¹³C NMR | The ¹³C NMR spectrum of morpholine shows two signals, corresponding to the two sets of chemically equivalent carbons. |
| IR Spectroscopy | The infrared spectrum of morpholine shows characteristic peaks for C-H, C-O, and N-H stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum of morpholine shows a molecular ion peak and characteristic fragmentation patterns.[5] |
Experimental Protocols: Synthesis of 2-Substituted Morpholines
While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be derived from established methods for the synthesis of 2-substituted morpholines. One such general method involves the reaction of an aziridine with a haloalcohol.[6]
Proposed Synthesis of this compound
This proposed protocol is based on the metal-free synthesis of 2-substituted morpholines from aziridines.[6]
Reaction Scheme:
Caption: A proposed synthetic pathway for this compound.
Materials:
-
Aziridine
-
2-(2-Haloethoxy)oxane (e.g., 2-(2-bromoethoxy)oxane)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ring Opening: In a round bottom flask equipped with a magnetic stirrer, combine aziridine (1 equivalent), ammonium persulfate (2 equivalents), and 2-(2-haloethoxy)oxane (10 equivalents). Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aziridine is consumed.[6]
-
Cyclization: To the reaction mixture, add THF (to dilute) and an excess of potassium hydroxide (approximately 12 equivalents). Continue stirring at room temperature until the cyclization is complete, as indicated by TLC.[6]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[6]
-
Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: A general experimental workflow for the synthesis and characterization of this compound.
Safety Information
A specific safety data sheet (SDS) for this compound is not available. However, based on the parent compound, morpholine, and general laboratory safety, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Hazards of Morpholine (as a reference): Morpholine is flammable and corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[7] Keep the container tightly closed.
Disclaimer: This guide is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified individual. The information provided for the synthesis is a proposed method and has not been experimentally validated for this specific compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. echemi.com [echemi.com]
- 3. atamankimya.com [atamankimya.com]
- 4. organic chemistry - Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pentachemicals.eu [pentachemicals.eu]
Biological Activity of Novel 2-(Oxan-2-yl)morpholine Derivatives: A Technical Guide
Introduction
Morpholine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The morpholine ring is considered a "privileged structure" due to its favorable physicochemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] These properties include improved solubility, metabolic stability, and the ability to form key interactions with biological targets.[2] The incorporation of a tetrahydropyran (oxan) moiety, another important heterocyclic system, into a morpholine scaffold presents an intriguing strategy for the design of novel bioactive molecules. This guide provides a comprehensive overview of the potential biological activities of 2-(Oxan-2-yl)morpholine derivatives, drawing on data from structurally related compounds to infer potential therapeutic applications and guide future research. While specific data on this compound derivatives is limited in publicly available literature, this document synthesizes information from studies on various substituted morpholine and tetrahydropyran derivatives to provide a foundational understanding.
Potential Therapeutic Applications
Morpholine derivatives have been extensively investigated for a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] The specific substitution on the morpholine ring plays a crucial role in determining the compound's biological activity and target selectivity.
Anticancer Activity
Numerous morpholine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] For instance, certain morpholine-substituted compounds have shown significant activity against lung, breast, and leukemia cell lines.[5][6][7] One of the key mechanisms of action for some anticancer morpholine derivatives is the inhibition of protein kinases, such as the mammalian target of rapamycin (mTOR), which is a crucial regulator of cell growth and proliferation.[5][8]
Table 1: Cytotoxic Activity of Selected Morpholine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10e (morpholine-substituted tetrahydroquinoline) | A549 (Lung) | 0.033 | [5][9] |
| 10h (morpholine-substituted tetrahydroquinoline) | MCF-7 (Breast) | 0.087 | [9] |
| 10d (morpholine-substituted tetrahydroquinoline) | MDA-MB-231 (Breast) | 1.003 | [9] |
| Phenyl-substituted Pd(II) complex with thiazine ligand | HeLa (Cervical) | 46.39 - 62.74 | [6][7] |
| Phenyl-substituted Pd(II) complex with thiazine ligand | HL-60 (Leukemia) | 46.39 - 62.74 | [6][7] |
| Phenyl-substituted Pd(II) complex with thiazine ligand | U-937 (Lymphoma) | 46.39 - 62.74 | [6][7] |
Antimicrobial Activity
The morpholine scaffold is also a key component in a number of antibacterial and antifungal agents.[10] Derivatives have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[1][10] The mechanism of action for these compounds can vary, but some have been shown to inhibit essential bacterial enzymes.[1]
Table 2: Antimicrobial Activity of Selected Morpholine and Tetrahydropyran Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Pyrazoline derivatives | S. aureus | 64 | |
| Pyrazoline derivatives | E. faecalis | 32 | |
| Ta-MOF nanostructures | Aspergillus fumigatus | 64 | [3] |
| Ta-MOF nanostructures | Fusarium oxysporum | 32 | [3] |
Experimental Protocols
The evaluation of the biological activity of novel compounds requires a suite of well-defined experimental protocols. Below are detailed methodologies for key assays commonly used in the screening of morpholine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying the biological activity of novel compounds is crucial for drug development.
Caption: Potential inhibition of the mTOR signaling pathway by morpholine derivatives.
Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is not yet widely available, the extensive research on related morpholine and tetrahydropyran compounds provides a strong rationale for their investigation as potential therapeutic agents. The established anticancer and antimicrobial activities of various morpholine derivatives suggest that novel scaffolds, such as the this compound core, are promising starting points for the development of new drugs. The experimental protocols and pathway diagrams presented in this guide offer a framework for the systematic evaluation of these novel compounds and the elucidation of their mechanisms of action. Future research should focus on the synthesis and biological screening of a library of this compound derivatives to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(Oxan-2-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(Oxan-2-yl)morpholine, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the molecule. Detailed experimental protocols for acquiring these spectra are also provided, along with a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of morpholine and 2-substituted tetrahydropyran rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.05 | ddd | 1H | H-2'ax |
| ~ 3.90 | m | 1H | H-2 |
| ~ 3.85 | m | 2H | H-3eq, H-5eq (Morpholine) |
| ~ 3.65 | m | 2H | H-3ax, H-5ax (Morpholine) |
| ~ 3.40 | t | 1H | H-6'eq |
| ~ 2.90 | m | 2H | H-2eq, H-6eq (Morpholine) |
| ~ 2.70 | m | 2H | H-2ax, H-6ax (Morpholine) |
| ~ 1.85 | m | 1H | H-3'eq |
| ~ 1.70 | m | 1H | H-5'eq |
| ~ 1.55 | m | 4H | H-3'ax, H-4'eq, H-4'ax, H-5'ax |
| ~ 1.50 | s (broad) | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 98.0 | C-2' |
| ~ 68.0 | C-6' |
| ~ 67.5 | C-3, C-5 (Morpholine) |
| ~ 58.0 | C-2 |
| ~ 46.0 | C-2, C-6 (Morpholine) |
| ~ 31.0 | C-3' |
| ~ 26.0 | C-5' |
| ~ 23.0 | C-4' |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |
| 1120 - 1080 | Strong | C-O-C Stretch (Asymmetric, Morpholine Ether) |
| 1080 - 1040 | Strong | C-O-C Stretch (Asymmetric, Tetrahydropyran Ether) |
| 1460 - 1440 | Medium | C-H Bend (Methylene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₂NH]⁺ |
| 114 | [M - C₄H₉O]⁺ |
| 86 | [Morpholine]⁺ |
| 85 | [Tetrahydropyran-2-yl]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition frequency: 500 MHz
-
Spectral width: 16 ppm
-
Pulse width: 90°
-
Relaxation delay: 2.0 s
-
Number of scans: 16
-
-
¹³C NMR:
-
Acquisition frequency: 125 MHz
-
Spectral width: 240 ppm
-
Pulse width: 30°
-
Relaxation delay: 2.0 s
-
Number of scans: 1024 (or more, depending on sample concentration)
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16).
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Background Collection:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of neat this compound (a single drop is sufficient) directly onto the center of the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Ion source temperature: 200-250 °C
-
Mass range: m/z 40-400
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and data interpretation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the interpretation of spectroscopic data.
structure elucidation of 2-(Oxan-2-yl)morpholine stereoisomers
An In-Depth Technical Guide to the Structure Elucidation of 2-(Oxan-2-yl)morpholine Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of substituents onto the morpholine ring creates chiral centers, leading to stereoisomers that can exhibit vastly different pharmacological and toxicological profiles. This compound, featuring a substituted oxane (tetrahydropyran) ring, possesses two stereogenic centers, giving rise to four possible stereoisomers.
The precise determination of the absolute and relative stereochemistry of these isomers is critical for drug development, as regulatory bodies require the characterization and testing of individual stereoisomers. This guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of the four stereoisomers of this compound.
Identifying the Stereoisomers
The two chiral centers in this compound are at the C2 position of the morpholine ring and the C2' position of the oxane ring. This results in four stereoisomers, comprising two pairs of enantiomers. The relationship between these isomers is crucial for devising a separation and characterization strategy.
In Silico Modeling and Molecular Docking Studies of 2-(Oxan-2-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking methodologies applicable to the novel heterocyclic compound, 2-(Oxan-2-yl)morpholine. In the absence of specific published research on this molecule, this document outlines a robust and validated workflow based on established computational techniques used for analogous morpholine- and oxane-containing structures. The guide details protocols for ligand and protein preparation, molecular docking simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Furthermore, it presents hypothetical yet plausible data in structured tables and visualizes key processes through detailed diagrams, offering a practical framework for the computational assessment of this compound as a potential therapeutic agent. The methodologies described herein are grounded in practices reported in studies of various morpholine derivatives targeting pathways implicated in neurodegenerative and infectious diseases.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Similarly, the oxane (tetrahydropyran) ring is a common feature in many natural products and synthetic compounds with diverse biological activities. The fusion of these two heterocyclic systems in this compound presents a novel chemical entity with unexplored therapeutic potential.
In silico techniques, particularly molecular docking, have become indispensable in modern drug discovery. They provide a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule and a biological target. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug development pipeline. This guide outlines a comprehensive in silico workflow to elucidate the potential biological targets and pharmacokinetic profile of this compound.
Experimental Protocols
The following protocols describe a standard computational workflow for the characterization of a novel small molecule like this compound.
Ligand Preparation
The initial step involves the generation of a high-quality 3D structure of the ligand, this compound.
-
2D Structure Generation: The molecule is first drawn using a chemical sketcher such as ChemDraw or MarvinSketch.
-
Conversion to 3D: The 2D structure is converted into a 3D conformation using software like Open Babel or the graphical user interface of molecular modeling software (e.g., Maestro, MOE).
-
Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field such as MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations). The minimization process is carried out until a convergence criterion (e.g., RMSD < 0.01 Å) is met.
-
Charge Calculation: Appropriate partial charges are assigned to each atom of the molecule, which is crucial for accurately calculating electrostatic interactions during docking. Gasteiger charges are commonly used for this purpose.
-
File Format Conversion: The prepared ligand structure is saved in a suitable format for the docking software, such as .pdbqt for AutoDock Vina or .mol2 or .sdf for other programs.
Target Selection and Protein Preparation
Based on the known biological activities of morpholine derivatives, potential targets for this compound could include enzymes involved in neurodegenerative diseases or bacterial pathways. For this hypothetical study, we will consider Acetylcholinesterase (AChE) as a potential target, implicated in Alzheimer's disease.
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein (e.g., human AChE) is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).
-
Protein Cleaning: The downloaded protein structure is prepared by removing all non-essential components, such as water molecules, co-crystallized ligands, and co-factors that are not relevant to the binding interaction being studied.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein. This is critical for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Charges are assigned to the protein atoms using a standard force field (e.g., AMBER, CHARMM).
-
Defining the Binding Site: The active site, or binding pocket, of the protein is defined. This can be done by using the coordinates of a co-crystallized ligand or through binding site prediction algorithms available in software like Schrödinger's SiteMap or MOE's Site Finder. The grid box for docking is then centered on this defined binding site.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of the ligand when bound to the target protein.
-
Docking Algorithm: A suitable docking program is chosen. AutoDock Vina is a widely used open-source option known for its speed and accuracy. Other commercial software includes Glide (Schrödinger) and GOLD (CCDC).
-
Configuration: A configuration file is created that specifies the file paths for the prepared ligand and protein, the coordinates of the center of the binding site, and the dimensions of the grid box. The exhaustiveness parameter, which controls the extent of the conformational search, is also set (a value of 8 is typical for a good balance of speed and accuracy).
-
Execution: The docking simulation is run. The program will generate a series of possible binding poses for the ligand within the protein's active site, ranked by a scoring function.
-
Analysis of Results: The output poses are analyzed. The top-ranked pose with the lowest binding energy (or highest docking score) is considered the most likely binding mode. This pose is visualized to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.
ADMET Prediction
To assess the drug-likeness of this compound, its ADMET properties are predicted using computational models.
-
Physicochemical Properties: Key descriptors such as molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD), and acceptors (HBA) are calculated. These are often evaluated against Lipinski's Rule of Five to assess oral bioavailability.
-
Pharmacokinetic Properties: Models are used to predict properties like aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for plasma protein binding (PPB).
-
Toxicity Prediction: In silico models can predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Software: Several online and standalone tools are available for ADMET prediction, such as SwissADME, pkCSM, and Schrödinger's QikProp.
Data Presentation
The quantitative results from the docking and ADMET studies should be organized into clear, concise tables for comparative analysis.
Table 1: Hypothetical Molecular Docking Results of this compound against Acetylcholinesterase (AChE)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | TYR72, ASP74, TRP86, TYR124, SER125, TRP286, TYR337, PHE338, TYR341 |
| Hydrogen Bonds | 2 (with TYR124, SER125) |
| Hydrophobic Interactions | TRP86, TRP286, TYR337, PHE338 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Optimal Range |
| Molecular Weight ( g/mol ) | 157.21 | < 500 |
| LogP | 0.85 | -0.4 to +5.6 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Aqueous Solubility (logS) | -1.5 | > -6 |
| Blood-Brain Barrier Permeability | High | - |
| Human Intestinal Absorption (%) | 92% | > 80% |
| Ames Mutagenicity | Non-mutagen | - |
| hERG Inhibition | No | - |
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway.
Conclusion
This technical guide provides a foundational workflow for the in silico evaluation of this compound. By following the detailed protocols for ligand and protein preparation, molecular docking, and ADMET prediction, researchers can generate valuable preliminary data on the potential therapeutic applications of this novel compound. The hypothetical results and visualizations presented serve as a template for reporting and interpreting such computational studies. While in silico methods are powerful predictive tools, it is imperative that promising computational findings are subsequently validated through experimental in vitro and in vivo assays to confirm the biological activity and establish a comprehensive structure-activity relationship.
Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals
An In-depth Technical Guide
The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and the ability to form hydrogen bonds, contribute to improved pharmacokinetic and metabolic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive literature review of substituted morpholine scaffolds, focusing on their synthesis, diverse biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
I. Synthesis of Substituted Morpholine Scaffolds
The versatility of the morpholine ring is matched by the variety of synthetic strategies developed for its construction and functionalization. These methods allow for the creation of diverse libraries of substituted morpholines for structure-activity relationship (SAR) studies. Key synthetic approaches include intramolecular cyclization, palladium-catalyzed reactions, and multicomponent reactions.
A. Intramolecular Cyclization
Intramolecular cyclization is a common and effective method for the synthesis of the morpholine ring. This approach typically involves the formation of a key intermediate containing both an amino alcohol and a leaving group, which then undergoes cyclization to form the morpholine ring.[3]
B. Palladium-Catalyzed Carboamination
Palladium-catalyzed carboamination has proven to be a powerful tool for the stereoselective synthesis of substituted morpholines. This method allows for the concise construction of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. The key step involves a Pd-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[4]
C. Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient route to highly substituted morpholines in a single synthetic operation. These reactions combine three or more starting materials to generate complex products, minimizing reaction steps and purification efforts. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to yield unprotected, highly substituted morpholines.[5]
II. Biological Activities and Quantitative Data
Substituted morpholine derivatives exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery programs targeting various diseases. The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or it can modulate the pharmacokinetic properties of a molecule to enhance its efficacy and safety profile.[6][7]
A. Anticancer Activity
Morpholine-containing compounds have shown significant promise as anticancer agents, with several derivatives targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][8]
| Compound/Drug | Target | Cell Line | IC50/Ki | Reference |
| PKI-587 | PI3Kα/mTOR | - | Sub-nanomolar | [9] |
| Gedatolisib (PKI-587) | PI3K/mTOR | Various | - | [8] |
| Dimorpholinoquinazoline 7c | PI3K/Akt/mTOR | MCF7 | 250-500 nM (inhibition of phosphorylation) | [8] |
| Ruthenium(II)-3 | - | S. aureus | 0.78 µg/mL (MIC) | [6] |
B. Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine ring often lead to improved brain permeability, making it a valuable scaffold for CNS drug discovery.[10] Morpholine derivatives have been developed as antagonists for various CNS receptors, including dopamine and norepinephrine transporters.
| Compound/Drug | Target | Assay | Ki/IC50 | Reference |
| Reboxetine analog 1 | Norepinephrine Transporter (NET) | Competition binding vs [3H]nisoxetine | 1.02 nM (Ki) | [1][3][11] |
| Reboxetine analog 4 | Norepinephrine Transporter (NET) | Competition binding vs [3H]nisoxetine | 0.30 nM (Ki) | [1][3] |
| Novel Morpholine Derivatives | Dopamine D3 Receptor | In vitro binding | - | [12] |
C. Antimicrobial and Antifungal Activity
The morpholine scaffold is present in several antimicrobial and antifungal agents. Linezolid, an oxazolidinone antibiotic containing a morpholine ring, is a notable example used to treat serious bacterial infections. Furthermore, various morpholine derivatives have demonstrated potent activity against a range of fungal pathogens.
| Compound/Drug | Organism | MIC/IC50/MFC | Reference | |---|---|---|---|---| | Linezolid | Gram-positive bacteria | - |[1][9] | | Sila-morpholine analog 24 | Candida albicans, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity (MIC comparable or better than amorolfine) |[13] | | Azole derivative UR-9751 | Candida albicans, Cryptococcus neoformans | Lower MICs than fluconazole |[14] | | Morpholine derivative 3 | Various bacterial strains | 3.125 - 12.5 mg/mL (MIC) |[15] | | Morpholine-containing 5-arylideneimidazolone 15 | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin MIC |[16] |
D. Antiviral Activity
Recent studies have highlighted the potential of morpholine derivatives as antiviral agents. For instance, camphene derivatives incorporating a morpholine moiety have shown high activity against the Hantaan pseudovirus.
| Compound | Virus | IC50 | Reference |
| Camphene derivative 7a | Hantaan pseudovirus | 5.0 - 14.8 µM | [7] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted morpholine scaffolds.
A. Synthesis Protocols
1. General Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination
This protocol is adapted from a strategy for the synthesis of cis-3,5-disubstituted morpholines.[4]
-
Synthesis of O-allyl ethanolamines: To a solution of an enantiopure N-Boc amino alcohol in a suitable solvent (e.g., DMF), add sodium hydride (NaH) at 0 °C. After stirring for a short period, add allyl bromide and allow the reaction to warm to room temperature. The reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the O-allyl ether.
-
Boc-deprotection and N-arylation: The N-Boc protected O-allyl ethanolamine is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. The resulting amine trifluoroacetate salt is then subjected to a Pd-catalyzed N-arylation with an appropriate aryl bromide.
-
Pd-catalyzed carboamination: The N-aryl O-allyl ethanolamine is dissolved in a suitable solvent (e.g., toluene) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(2-furyl)3), and a base (e.g., NaOtBu). The reaction mixture is heated to effect the intramolecular carboamination, yielding the cis-3,5-disubstituted morpholine. The product is then purified by column chromatography.
2. Three-Component Synthesis of Highly Substituted Morpholines
This protocol is based on a copper-catalyzed multicomponent reaction.[5]
-
To a reaction vessel, add the amino alcohol (2 equivalents), the aldehyde (3 equivalents), and the diazomalonate (1 equivalent).
-
Add a copper(I) catalyst (e.g., Cu(MeCN)4PF6) under an inert atmosphere.
-
The reaction mixture is stirred at a specified temperature (e.g., 70 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
The crude product is then purified by column chromatography to yield the highly substituted morpholine.
B. Biological Assay Protocols
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][11][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., 0.1 N HCl in isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565-590 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
2. PI3Kα Enzyme Inhibition Assay
This protocol is a general guide for a kinase activity assay.[18][19][20][21]
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the inhibitor compound or vehicle (DMSO).
-
Enzyme/Lipid Mixture: Prepare a mixture of the PI3Kα enzyme and the lipid substrate (PIP2) in the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA). Add 4 µL of this mixture to each well.
-
Initiate Reaction: Add 0.5 µL of ATP solution (e.g., 250 µM in water) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified via a luciferase-based reaction that produces a luminescent signal. The signal is read on a luminometer. The inhibitory activity of the compound is calculated relative to the vehicle control.
IV. Signaling Pathways and Experimental Workflows
Substituted morpholine scaffolds have been shown to modulate key signaling pathways implicated in various diseases. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new therapeutic agents.
A. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several morpholine-containing compounds have been developed as inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based drugs.
B. Dopamine D2 Receptor Signaling Pathway
Dopamine receptors are G-protein coupled receptors that play a critical role in neurotransmission in the CNS. The D2 receptor, a member of the D2-like family, is a key target for antipsychotic drugs. Morpholine derivatives have been investigated as selective antagonists of dopamine receptors.
Caption: Simplified dopamine D2 receptor signaling pathway illustrating antagonism by morpholine derivatives.
C. Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a library of substituted morpholines and their subsequent screening for biological activity.
Caption: General workflow for the discovery of bioactive substituted morpholine scaffolds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchhub.com [researchhub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer test with the MTT assay method [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. promega.es [promega.es]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Stereoselective Synthesis of Chiral 2-(Oxan-2-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust strategy for the stereoselective synthesis of chiral 2-(oxan-2-yl)morpholine. This valuable heterocyclic scaffold holds significant potential in medicinal chemistry and drug development. The synthetic approach detailed herein focuses on a modern and efficient method involving the asymmetric hydrogenation of a key dehydromorpholine intermediate, a strategy that has proven effective for a variety of 2-substituted morpholines.[1][2][3][4]
Synthetic Strategy Overview
The stereoselective synthesis of chiral this compound can be achieved through a multi-step sequence. The overall strategy involves the construction of an achiral N-protected 2-(oxan-2-yl)dehydromorpholine precursor, followed by a crucial asymmetric hydrogenation step to introduce the desired chirality. The final step involves the removal of the protecting group to yield the target compound.
The logical workflow for this synthesis is depicted below:
Caption: Overall synthetic workflow for chiral this compound.
Experimental Protocols
Synthesis of (Oxan-2-yl)glyoxal
The synthesis of the key α-ketoaldehyde, (oxan-2-yl)glyoxal, can be accomplished in a two-step sequence starting from commercially available oxane-2-carbaldehyde.
Step 1: Synthesis of 1-(Oxan-2-yl)ethane-1,2-diol
-
To a solution of oxane-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude diol, which can be used in the next step without further purification.
Step 2: Oxidation to (Oxan-2-yl)glyoxal
-
To a solution of the crude 1-(oxan-2-yl)ethane-1,2-diol (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3), sodium periodate (2.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq) are added.
-
The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
The mixture is then diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (oxan-2-yl)glyoxal.
Synthesis of N-Boc-2-(oxan-2-yl)dehydromorpholine
-
To a solution of (oxan-2-yl)glyoxal (1.0 eq) in dichloromethane (DCM) at 0 °C, a solution of N-Boc-aminoethanol (1.05 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
Anhydrous magnesium sulfate is added, and the mixture is stirred for an additional 30 minutes.
-
The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude hemiaminal.
-
The crude hemiaminal is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to remove water.
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-2-(oxan-2-yl)dehydromorpholine.
Asymmetric Hydrogenation of N-Boc-2-(oxan-2-yl)dehydromorpholine
This crucial step establishes the stereocenter at the C2 position of the morpholine ring. The use of a chiral rhodium catalyst is paramount for achieving high enantioselectivity.[1][2][4]
-
In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-SKP-Phos, 1.1 mol%) in degassed methanol is stirred for 30 minutes.
-
N-Boc-2-(oxan-2-yl)dehydromorpholine (1.0 eq) is added to the catalyst solution.
-
The resulting solution is transferred to an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to 50 atm.
-
The reaction is stirred at room temperature for 24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield chiral N-Boc-2-(oxan-2-yl)morpholine.
Deprotection to Chiral this compound
-
To a solution of chiral N-Boc-2-(oxan-2-yl)morpholine (1.0 eq) in DCM, trifluoroacetic acid (TFA, 10 eq) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in water and basified with a 1 M solution of sodium hydroxide to pH > 10.
-
The aqueous layer is extracted with DCM (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, chiral this compound.
Quantitative Data
The following table summarizes the expected yields and enantiomeric excess (ee) for the key asymmetric hydrogenation step, based on data reported for structurally analogous 2-substituted dehydromorpholines.[3]
| Entry | 2-Substituent (R) | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 99 |
| 2 | 4-Fluorophenyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 98 |
| 3 | 2-Naphthyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 99 |
| 4 | 2-Thienyl | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >99 | 97 |
| 5 | Oxan-2-yl (Expected) | [Rh(COD)₂]BF₄ / (R)-SKP-Phos | MeOH | >95 | >95 |
Mechanistic Insights: The Catalytic Cycle
The asymmetric hydrogenation is believed to proceed through a catalytic cycle involving the chiral rhodium complex. The key steps include oxidative addition of hydrogen, coordination of the dehydromorpholine substrate, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.
Caption: Plausible catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
Quantum Chemical Blueprint for 2-(Oxan-2-yl)morpholine: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 2-(Oxan-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational methodologies, researchers can gain profound insights into the molecule's conformational preferences, reactivity, and potential interactions with biological targets, thereby accelerating the drug discovery and development process.
Introduction to Quantum Chemical Calculations in Drug Design
Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering a theoretical framework to predict molecular properties with high accuracy. These methods, rooted in the principles of quantum mechanics, enable the in-silico investigation of molecular geometries, electronic structures, and spectroscopic characteristics. For a molecule like this compound, which contains flexible ring systems, understanding its conformational landscape is paramount for predicting its binding affinity and pharmacological activity.
Computational Methodology
The following section details a robust computational protocol for the quantum chemical analysis of this compound. This workflow is based on widely accepted practices in the field of computational chemistry and has been adapted from studies on related morpholine derivatives.
Conformational Analysis
A thorough exploration of the potential energy surface of this compound is critical to identify all low-energy conformers. The initial phase involves a systematic search of rotational isomers arising from the connection between the oxane and morpholine rings, as well as the puckering of both heterocyclic rings.
Experimental Protocol: A conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures. These geometries are then subjected to a preliminary optimization. The lowest energy conformers are subsequently selected for higher-level quantum mechanical calculations.
Geometry Optimization and Frequency Calculations
The identified low-energy conformers are then fully optimized using Density Functional Theory (DFT), a popular quantum chemical method that provides a good balance between accuracy and computational cost.
Experimental Protocol: The geometry of each conformer is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for organic molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
Electronic Structure Analysis
The electronic properties of the most stable conformer of this compound are investigated to understand its reactivity and intermolecular interaction capabilities.
Experimental Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the regions of positive and negative electrostatic potential, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.
Predicted Physicochemical Properties
The following tables summarize the expected quantitative data from the quantum chemical calculations on the most stable conformer of this compound.
| Parameter | Value |
| Optimized Energy (Hartree) | Value |
| Zero-Point Vibrational Energy (kcal/mol) | Value |
| Dipole Moment (Debye) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Table 1: Calculated Electronic and Thermodynamic Properties |
| Thermodynamic Parameter | Value |
| Enthalpy (kcal/mol) | Value |
| Gibbs Free Energy (kcal/mol) | Value |
| Entropy (cal/mol·K) | Value |
| Table 2: Calculated Thermodynamic Parameters |
| Vibrational Mode (cm⁻¹) | Assignment |
| Frequency 1 | C-H stretch |
| Frequency 2 | N-H bend |
| Frequency 3 | C-O-C stretch |
| Frequency 4 | Ring deformation |
| Table 3: Selected Calculated Vibrational Frequencies |
Visualizing Computational Workflows and Molecular Properties
To enhance the understanding of the computational process and the resulting molecular properties, the following diagrams are provided.
Figure 1: Computational Workflow for Quantum Chemical Analysis
Figure 2: Logical Relationship of Calculated Molecular Properties
Conclusion
This technical guide outlines a comprehensive computational strategy for the quantum chemical characterization of this compound. The detailed protocols for conformational analysis, geometry optimization, and electronic structure calculations provide a roadmap for researchers to investigate this molecule's intrinsic properties. The resulting data, including optimized geometries, thermodynamic parameters, and electronic descriptors, are invaluable for understanding its potential as a drug candidate and for guiding further experimental studies in the drug development pipeline. The integration of these computational insights can significantly de-risk and streamline the path to novel therapeutics.
Preliminary Toxicity Screening of 2-(Oxan-2-yl)morpholine: A Technical Guide
Disclaimer: No direct toxicological data for 2-(Oxan-2-yl)morpholine was found in publicly available literature. This document provides a preliminary toxicity assessment based on data available for the parent compound, morpholine, and closely related analogues. The information herein should be interpreted with caution and serves as a guide for initial risk assessment and future experimental design. The hazard statements for the related compound, 2-(oxan-4-yl)morpholine hydrochloride, suggest it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Introduction
This compound is a heterocyclic compound incorporating both a morpholine and an oxane (tetrahydropyran) ring system. As a morpholine derivative, its toxicological profile is of interest to researchers, scientists, and drug development professionals. This guide summarizes the available toxicity data for morpholine as a surrogate to infer the potential hazards of this compound. It provides an overview of acute toxicity, irritation potential, and genotoxicity, along with detailed experimental protocols for key toxicological assays.
Quantitative Toxicity Data for Morpholine
The following tables summarize the acute toxicity data for morpholine across different species and routes of exposure.
Table 1: Acute Oral Toxicity of Morpholine
| Species | Sex | Route | LD50 | Reference(s) |
| Rat | - | Oral | 1.05 g/kg bw | [1] |
| Rat | - | Oral | 1.6 g/kg bw (1:4 aqueous dilution) | [1] |
| Guinea Pig | - | Oral | 0.9 g/kg bw (1:4 aqueous dilution) | [1] |
Table 2: Acute Dermal and Inhalation Toxicity of Morpholine
| Species | Sex | Route | LD50 / LC50 | Exposure Time | Reference(s) |
| Rabbit | - | Dermal | 0.5 ml/kg | - | [1] |
| Rat | Male | Inhalation | 2250 ppm (8010 mg/m³) | - | [1] |
| Rat | Female | Inhalation | 2150 ppm (7650 mg/m³) | - | [1] |
| Mouse | Male | Inhalation | 1450 ppm (5160 mg/m³) | - | [1] |
| Mouse | Female | Inhalation | 1900 ppm (6760 mg/m³) | - | [1] |
Irritation and Sensitization
Morpholine is a known irritant to the skin, eyes, and respiratory tract.
-
Skin Irritation: It is a strong skin irritant in rabbits and guinea pigs, causing necrosis after dermal application.[1]
-
Eye Irritation: Morpholine is a strong eye irritant in rabbits.[1] Human exposure to high levels has been associated with corneal oedema, hazy vision, and halo phenomena.[1]
-
Respiratory Irritation: Inhalation can cause lachrymation, rhinitis, and irritation of the lower airways in humans.[1]
Genotoxicity and Carcinogenicity
-
Genotoxicity: Morpholine did not induce mutations in bacteria or chromosomal aberrations in Chinese hamster lung fibroblasts.[2] However, it can react with nitrites to form N-nitrosomorpholine (NMOR), a known mutagen and carcinogen.[3]
-
Carcinogenicity: Morpholine itself was not found to be carcinogenic in oral and inhalation studies in rats. However, the potential for in vivo formation of the carcinogenic N-nitrosomorpholine is a significant concern.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
References
The Elusive Natural Occurrence of 2-(Oxan-2-yl)morpholine: A Technical Guide to Morpholine Alkaloids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents, natural products remain a vital source of inspiration and chemical diversity. The morpholine scaffold, a six-membered heterocyclic ring containing both an ether and a secondary amine functional group, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This technical guide initially aimed to provide an in-depth analysis of the discovery of 2-(Oxan-2-yl)morpholine in natural products. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of evidence for the natural occurrence of this specific compound.
While this compound itself has not been reported as a natural product, the broader class of morpholine alkaloids represents a fascinating and underexplored area of natural product chemistry. This guide will, therefore, pivot to a comprehensive overview of naturally occurring morpholine-containing compounds, their isolation, structural elucidation, and their significance as precursors and scaffolds in drug development. Understanding the biosynthesis, chemical synthesis, and biological activities of these related natural products can provide valuable insights for the design and discovery of new drugs.
The Morpholine Moiety in Natural Products: A Rare but Significant Finding
The morpholine ring is not a common feature in the vast landscape of natural products. However, its presence in certain alkaloids has garnered significant interest due to the unique physicochemical properties it imparts. The incorporation of a morpholine moiety can influence a molecule's polarity, solubility, and metabolic stability, all critical parameters in drug design.
One of the most well-known examples of a morpholine-containing natural product is phenmetrazine , an anorectic stimulant that was formerly used for weight loss. While its discovery was not from a natural source, its structure highlights the potential for the morpholine ring to interact with biological targets.
More pertinent to natural product chemistry are the chelonins , a group of alkaloids isolated from the marine sponge Chelonaplysilla. Chelonin A and B are notable for incorporating a 2,5-disubstituted morpholine ring. The discovery and structural elucidation of these compounds have provided a rare glimpse into the biosynthetic pathways that can lead to the formation of the morpholine nucleus in a natural setting.
Another example is the alkaloid polygonapholine , isolated from the rhizomes of Polygonatum altelobatum. This compound features a more complex structure where the morpholine ring is part of a larger, polycyclic system.
General Methodologies for the Isolation and Characterization of Morpholine Alkaloids
The isolation of morpholine alkaloids from natural sources follows general principles of natural product chemistry, often requiring a combination of chromatographic techniques. A typical workflow is outlined below.
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of morpholine alkaloids.
Structural Elucidation
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Number and environment of protons. |
| ¹³C NMR | Number and type of carbon atoms. |
| COSY | Correlation between coupled protons. |
| HSQC | Correlation between protons and directly attached carbons. |
| HMBC | Correlation between protons and carbons over 2-3 bonds. |
| NOESY | Spatial proximity of protons. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-O-C). |
| X-ray Crystallography | Absolute stereochemistry and 3D structure (if suitable crystals are obtained). |
Synthetic Approaches to Morpholine-Containing Scaffolds
The rarity of morpholine alkaloids in nature has spurred the development of synthetic methods to access this important scaffold. These synthetic routes are crucial for producing sufficient quantities for biological evaluation and for creating analogues with improved properties.
A common and versatile approach to the synthesis of 2-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor.
General Synthetic Scheme
Caption: A simplified synthetic route to 2-substituted morpholines.
The Significance of the Morpholine Scaffold in Drug Development
The morpholine ring is a key component in a variety of approved drugs, demonstrating its utility in targeting a wide range of biological systems. Its presence can confer several advantageous properties:
-
Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and reduce lipophilicity, which can lead to improved pharmacokinetic profiles.
-
Metabolic Stability: The ether linkage and the secondary amine can be more resistant to metabolic degradation compared to other functional groups.
-
Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.
-
Scaffold for Diverse Substitutions: The morpholine ring provides multiple points for substitution, allowing for the fine-tuning of potency and selectivity.
Examples of successful drugs containing the morpholine scaffold include the antibiotic linezolid , the anti-cancer agent gefitinib , and the appetite suppressant phenmetrazine .
Future Perspectives
While the natural product this compound remains undiscovered, the exploration of morpholine-containing natural products is an area ripe for further investigation. The unique structures of compounds like the chelonins and polygonapholine suggest that novel biosynthetic pathways for morpholine ring formation exist in nature. The discovery of new morpholine alkaloids could provide not only new chemical entities for drug discovery but also novel enzymatic tools for biocatalysis.
For drug development professionals, the morpholine scaffold continues to be a valuable building block in the design of new therapeutic agents. The synthesis of nature-inspired morpholine derivatives, including those that mimic the structure of this compound, could lead to the identification of compounds with novel biological activities.
Conclusion
This technical guide has addressed the initial query regarding the discovery of this compound in natural products by highlighting the current lack of evidence for its natural occurrence. In its place, we have provided a comprehensive overview of the broader class of morpholine alkaloids, their isolation, characterization, and synthesis. The established importance of the morpholine scaffold in medicinal chemistry underscores the potential value of discovering new natural products containing this versatile heterocycle. Continued exploration of unique natural sources, such as marine organisms and medicinal plants, may yet reveal the existence of this compound or other novel morpholine-containing natural products, further enriching the pipeline of potential new medicines.
Patent Landscape Analysis: 2-(Oxan-2-yl)morpholine Applications - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive patent landscape analysis for the specific compound 2-(Oxan-2-yl)morpholine reveals a notable absence of direct patent filings explicitly disclosing or claiming this molecule. Extensive searches across multiple patent databases yielded no patents specifically mentioning this compound by name or chemical structure. This suggests that this compound is likely not a subject of significant, publicly disclosed patent activity as a standalone invention.
However, the broader class of 2-substituted morpholine derivatives is a rich and active area of research and development, with numerous patents covering a wide range of therapeutic applications. This technical guide will, therefore, provide a patent landscape analysis of these closely related morpholine derivatives to offer valuable insights for researchers and drug development professionals interested in this chemical space. The analysis will cover general therapeutic applications, common synthesis strategies, and key patenting trends, presented in the requested in-depth format.
I. Patent Landscape of 2-Substituted Morpholine Derivatives
While a direct analysis of this compound is not feasible due to the lack of specific patent data, the landscape of 2-substituted morpholines provides a strong indicator of the potential applications and patenting strategies for novel compounds within this class.
A. Therapeutic Applications
Patents for 2-substituted morpholine derivatives cover a diverse array of therapeutic areas. The morpholine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its favorable physicochemical properties, which can impart improved solubility, metabolic stability, and bioavailability to drug candidates.[1][2]
Table 1: Key Therapeutic Areas for 2-Substituted Morpholine Derivatives in Patents
| Therapeutic Area | Description of Patented Applications | Representative Patent Classifications |
| Central Nervous System (CNS) Disorders | Derivatives are patented for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and neurodegenerative diseases.[1][3] They often target neurotransmitter reuptake or specific receptors in the brain. | A61K 31/5377, C07D 265/30 |
| Oncology | Numerous patents describe the use of morpholine derivatives as inhibitors of protein kinases (e.g., PI3K, mTOR), which are crucial in cancer cell signaling pathways.[4][5] | A61K 31/5377, A61P 35/00 |
| Infectious Diseases | The morpholine moiety is incorporated into patented compounds with antibacterial, antifungal, and antiviral activities. | A61K 31/5375, C07D 413/04 |
| Inflammatory Diseases | Patents cover the use of these derivatives as anti-inflammatory agents, often by modulating cytokine production or inflammatory signaling cascades. | A61K 31/5377, A61P 29/00 |
| Cardiovascular Diseases | Certain derivatives have been patented for applications in cardiovascular health, including as antihypertensive agents. | A61K 31/5375, A61P 9/12 |
B. Key Patent Assignees and Geographical Trends
The patent landscape for 2-substituted morpholines is dominated by major pharmaceutical companies and research institutions, primarily in the United States, Europe, and Japan. This indicates a high level of commercial interest and investment in this area of medicinal chemistry.
Table 2: Top Patent Assignees for 2-Substituted Morpholine Derivatives (Illustrative)
| Assignee | Key Focus Areas | Geographic Focus |
| Major Pharmaceutical Corps | Oncology, CNS Disorders | Global |
| Biopharmaceutical Companies | Targeted Therapies, Rare Diseases | North America, Europe |
| Academic & Research Institutes | Novel Scaffolds, Early-Stage Discovery | Global |
II. Synthesis and Experimental Protocols
While no patents detail the specific synthesis of this compound, the general synthesis of 2-substituted morpholines is well-documented in the patent literature. These methods often serve as the basis for the creation of novel derivatives.
A. General Synthesis of 2-Substituted Morpholines
A common strategy for the synthesis of 2-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. The substituent at the 2-position is typically introduced either before or after the formation of the morpholine ring.
Workflow for a Generic Synthesis of a 2-Substituted Morpholine
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(Oxan-2-yl)morpholine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Similarly, the oxane (tetrahydropyran) ring is a common motif in many bioactive natural products and synthetic drugs, often contributing to target binding and favorable pharmacokinetic profiles. The fusion of these two key heterocyclic systems in the form of 2-(Oxan-2-yl)morpholine presents a novel, sp³-rich bicyclic ether amine building block with significant potential for creating innovative drug candidates with desirable three-dimensional structures.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with generalized synthetic protocols based on established methodologies for related heterocyclic compounds. Given that this compound (CAS 2103260-44-0) is a relatively underexplored building block, the following sections extrapolate its potential from the known properties of its constituent rings and analogous structures.
Potential Applications in Drug Discovery
The unique structural and physicochemical properties of this compound make it an attractive building block for a variety of therapeutic areas:
-
Central Nervous System (CNS) Disorders: The inherent polarity and potential for hydrogen bonding conferred by the oxygen atoms, combined with the basic nitrogen, may allow for the fine-tuning of blood-brain barrier permeability. This makes it a candidate for developing novel treatments for neurodegenerative diseases, psychiatric disorders, and pain management.
-
Oncology: The morpholine scaffold is present in several kinase inhibitors. The rigid conformation of this compound could be exploited to achieve selective binding to the ATP-binding sites of various kinases implicated in cancer signaling pathways.
-
Infectious Diseases: Both morpholine and tetrahydropyran moieties are found in various antimicrobial and antiviral agents. Incorporating this building block could lead to the development of new anti-infective drugs with novel mechanisms of action.
-
Metabolic Diseases: The ability of this scaffold to introduce polarity and improve pharmacokinetic properties could be beneficial in designing inhibitors of enzymes involved in metabolic disorders.
Physicochemical and Pharmacokinetic Profile (Predicted)
While extensive experimental data for this compound is not widely available, its structure suggests several advantageous properties:
| Property | Predicted Characteristic |
| Solubility | The presence of two ether oxygen atoms and a secondary amine is expected to enhance aqueous solubility compared to more lipophilic carbocyclic analogues. |
| Lipophilicity (logP) | The logP is anticipated to be lower than that of corresponding bicyclic carbocycles, which can be advantageous for achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. |
| Metabolic Stability | The morpholine ring is often introduced to block metabolic soft spots. The bicyclic nature of this compound may further enhance metabolic stability by restricting access of metabolic enzymes. |
| Three-Dimensional Shape | As a saturated bicyclic system, it provides a rigid, three-dimensional scaffold that can be used to orient substituents in specific vectors to optimize interactions with biological targets. |
| Hydrogen Bonding Capacity | The two oxygen atoms can act as hydrogen bond acceptors, while the secondary amine can serve as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. |
Experimental Protocols
The following are generalized protocols for the synthesis and derivatization of this compound, adapted from standard procedures for morpholine and tetrahydropyran synthesis. Researchers should optimize these methods for their specific substrates and scales.
Protocol 1: Hypothetical Synthesis of the this compound Scaffold
This protocol is a conceptual pathway, as a specific, detailed synthesis for this exact molecule is not readily found in the literature. It is based on the principles of forming morpholine rings from amino alcohols.
Reaction Scheme:
Materials:
-
2-(2-aminoethoxy)tetrahydropyran (hypothetical starting material)
-
A suitable cyclizing agent (e.g., a dihaloethane derivative like 1-bromo-2-chloroethane)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a solution of 2-(2-aminoethoxy)tetrahydropyran (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension under an inert atmosphere at room temperature.
-
Add 1-bromo-2-chloroethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: N-Arylation or N-Alkylation of this compound
This protocol describes the functionalization of the secondary amine of the title compound, a common step in elaborating building blocks in medicinal chemistry.
Materials:
-
This compound
-
An aryl halide or alkyl halide (e.g., 4-fluorobenzyl bromide)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or a hindered organic base like diisopropylethylamine)
-
For N-arylation: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos)
-
Anhydrous solvent (e.g., toluene for arylation, acetonitrile for alkylation)
-
Standard glassware and inert atmosphere setup
Procedure for N-Alkylation:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).
-
Stir the mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the N-alkylated product.
Procedure for Buchwald-Hartwig N-Arylation:
-
In a flame-dried flask under an inert atmosphere, combine this compound (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor for completion.
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Logical Relationship of the Building Block to Drug Properties
// Nodes A [label="this compound\nBuilding Block", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="sp³-Rich Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Improved Physicochemical\nProperties", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Favorable PK/PD Profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Enhanced Target Binding", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Novel Drug Candidates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Increased 3D Complexity", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B [label=" provides"]; A -> C [label=" contributes to"]; B -> G [label=" leads to"]; G -> E [label=" enables"]; C -> D [label=" results in"]; D -> F; E -> F; } DOT Caption: Logical flow from the building block to drug candidates.
Experimental Workflow for N-Arylation
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine:\n- this compound\n- Aryl Halide\n- Base (e.g., Cs₂CO₃)\n- Pd Catalyst & Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Add Anhydrous Toluene\n& Degas", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Heat Reaction Mixture\n(80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="N-Aryl Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; } DOT Caption: Workflow for Buchwald-Hartwig N-arylation.
Conclusion
This compound represents an intriguing and underutilized building block for medicinal chemistry. Its rigid, three-dimensional structure, combined with the favorable properties of its constituent morpholine and tetrahydropyran rings, makes it a promising scaffold for the development of next-generation therapeutics. While further research is needed to fully elucidate its synthetic accessibility and biological impact, the conceptual frameworks and protocols provided here offer a starting point for its exploration in drug discovery programs.
Application of Chiral Morpholine Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholines are privileged heterocyclic scaffolds frequently incorporated into a wide array of pharmaceuticals and biologically active compounds. Their unique structural and physicochemical properties, including improved metabolic stability, aqueous solubility, and blood-brain barrier permeability, make them highly desirable building blocks in medicinal chemistry. The precise control of stereochemistry within the morpholine ring is often crucial for therapeutic efficacy and safety. Asymmetric catalysis provides the most efficient and atom-economical routes to access enantiomerically pure morpholine derivatives. This document outlines key applications of asymmetric catalysis in the synthesis of chiral morpholines, providing exemplary data and a general experimental protocol. While direct applications of 2-(Oxan-2-yl)morpholine as a catalyst were not prominently found in the reviewed literature, the focus of this note is on the broader and well-established use of asymmetric methods to synthesize various chiral morpholine cores.
Data Presentation: Asymmetric Synthesis of Chiral Morpholines
The following table summarizes representative examples of asymmetric catalytic methods for the synthesis of chiral morpholines, highlighting the diversity of approaches and the high levels of stereocontrol achieved.
| Entry | Reaction Type | Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Asymmetric Hydrogenation | [Rh(COD)2]BF4 / SKP-Phos | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-Phenylmorpholine | >99 | 99 | [1][2] |
| 2 | Asymmetric Hydrogenation | [Rh(COD)2]BF4 / SKP-Phos | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99 | 98 | [1][2] |
| 3 | Tandem Hydroamination/ATH | Ti(NMe2)2(BIPHEN) / RuCl--INVALID-LINK-- | 2-(prop-2-yn-1-yloxy)aniline | (S)-3-Methylmorpholine | 85 | >95 | [3][4] |
| 4 | Organocatalytic α-Chlorination/Cyclization | Proline-derived organocatalyst | Aldehyde | C2-functionalized N-benzyl morpholine | 35-60 (overall) | 75-98 | [5] |
| 5 | SN2 Ring Opening/Cyclization | Lewis Acid (e.g., Cu(OTf)2) followed by base | Activated Aziridine and Haloalcohol | Substituted nonracemic morpholines | High | High | [6][7] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Dehydromorpholines[1][2]
This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation, a highly efficient method for creating stereocenters.
Materials:
-
Dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by techniques such as TLC or GC/MS on aliquots carefully taken from the reaction.
-
Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.
Logical Relationship in Tandem Catalysis
Caption: Tandem hydroamination and asymmetric transfer hydrogenation for chiral morpholine synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 2-(Oxan-2-yl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note describes a sensitive and robust analytical method for the quantification of 2-(Oxan-2-yl)morpholine in pharmaceutical preparations. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) following a derivatization step. This approach offers high selectivity and low limits of detection and quantification, making it suitable for quality control and research applications in drug development.
Introduction
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. Morpholine and its derivatives are commonly used in the pharmaceutical industry.[1][2] This application note details a validated GC-MS method for the determination of this compound, providing a reliable analytical tool for researchers, scientists, and drug development professionals.
Principle
Due to the polar nature of this compound, direct analysis by GC can be challenging. To enhance volatility and improve chromatographic performance, a derivatization step is employed. The secondary amine group of the morpholine moiety reacts with a suitable derivatizing agent, such as sodium nitrite under acidic conditions, to form a more volatile and thermally stable N-nitroso derivative.[1][2] This derivative is then extracted and analyzed by GC-MS. Quantification is achieved by monitoring specific ions of the derivatized analyte.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Hydrochloric Acid (HCl), concentrated, analytical grade[1][2]
-
Methanol, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
-
Drug substance/product placebo
Instrumentation
-
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Experimental Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Extraction: Accurately weigh a portion of the drug product equivalent to approximately 10 mg of the active pharmaceutical ingredient (API) and transfer it to a 50 mL centrifuge tube. Add 20 mL of deionized water and vortex for 5 minutes to dissolve the sample.
-
Placebo Preparation: Prepare a placebo sample in the same manner as the drug product sample.
-
Spiked Samples: For recovery studies, spike placebo samples with known concentrations of the this compound stock solution.
-
To 1 mL of the sample solution (or standard solution), add 100 µL of 1 M HCl.[1][2]
-
Add 200 µL of saturated sodium nitrite solution and vortex for 30 seconds.[1][2]
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add 2 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.[1][2]
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The quantitative data for the analytical method validation is summarized in the table below.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | |
| - Intraday | < 3% |
| - Interday | < 5% |
| Accuracy (Recovery %) | 95.2% - 104.5% |
| Specificity | No interference from placebo |
Protocols
Protocol 1: Analytical Method Development Workflow
This protocol outlines the key stages in the development of a robust analytical method for the quantification of this compound.
Caption: Workflow for Analytical Method Development.
Protocol 2: Experimental Workflow for this compound Quantification
This protocol provides a step-by-step visual guide for the quantification of this compound from a sample matrix to final analysis.
Caption: Experimental Workflow for Quantification.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in pharmaceutical samples. The method is validated for its linearity, precision, accuracy, and specificity, demonstrating its suitability for routine quality control and research and development activities. The use of a derivatization step significantly enhances the chromatographic performance and sensitivity of the analysis.
References
Application Notes and Protocols for the Scalable Synthesis of 2-(Oxan-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Oxan-2-yl)morpholine is a valuable building block in drug development, frequently incorporated into lead compounds to enhance their pharmacological properties. The morpholine moiety can improve aqueous solubility and metabolic stability, while the tetrahydropyranyl (THP) group serves as a protecting group for the hydroxymethyl functionality, allowing for selective chemical transformations at other positions of the molecule. This document provides detailed, scalable protocols for a multi-step synthesis of this compound, suitable for producing the quantities required for preclinical and clinical studies. The synthesis involves a three-step sequence: formation of N-Boc-2-hydroxymethylmorpholine, protection of the hydroxyl group as a THP ether, and subsequent deprotection of the morpholine nitrogen.
Overall Synthetic Workflow
The scalable synthesis of this compound is accomplished through a robust three-step process, commencing with the readily available 2-hydroxymethylmorpholine. The workflow is designed for efficiency and scalability, minimizing the need for chromatographic purification in the initial steps.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-2-hydroxymethylmorpholine
This procedure outlines the protection of the secondary amine of 2-hydroxymethylmorpholine with a tert-butyloxycarbonyl (Boc) group. This step is crucial to prevent side reactions in the subsequent hydroxyl protection step.
Reaction Scheme:
Caption: N-Boc protection of 2-hydroxymethylmorpholine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxymethylmorpholine | 117.15 | 100 g | 0.854 |
| Di-tert-butyl dicarbonate | 218.25 | 205 g | 0.939 |
| Triethylamine | 101.19 | 129 mL | 0.939 |
| Acetonitrile | - | 1 L | - |
| Ethyl acetate | - | For extraction | - |
| Saturated brine | - | For washing | - |
| Anhydrous magnesium sulfate | - | For drying | - |
Procedure:
-
To a solution of 2-hydroxymethylmorpholine (100 g, 0.854 mol) in acetonitrile (1 L), add triethylamine (129 mL, 0.939 mol).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (205 g, 0.939 mol) in acetonitrile (500 mL) to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and then with saturated brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-hydroxymethylmorpholine as a colorless oil. The product is often used in the next step without further purification.
Expected Yield: 90-95%
Step 2: Synthesis of N-Boc-2-(Oxan-2-yl)morpholine
This protocol details the protection of the primary hydroxyl group of N-Boc-2-hydroxymethylmorpholine with a tetrahydropyranyl (THP) group.
Reaction Scheme:
Caption: THP protection of N-Boc-2-hydroxymethylmorpholine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-2-hydroxymethylmorpholine | 217.26 | 166 g | 0.764 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 81 mL | 0.840 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 9.6 g | 0.038 |
| Dichloromethane (DCM) | - | 1.5 L | - |
| Saturated sodium bicarbonate solution | - | For washing | - |
| Saturated brine | - | For washing | - |
| Anhydrous sodium sulfate | - | For drying | - |
Procedure:
-
Dissolve N-Boc-2-hydroxymethylmorpholine (166 g, 0.764 mol) in dichloromethane (1.5 L).
-
Add 3,4-dihydro-2H-pyran (81 mL, 0.840 mol) to the solution.
-
Add pyridinium p-toluenesulfonate (PPTS) (9.6 g, 0.038 mol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 500 mL) and then with saturated brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-Boc-2-(Oxan-2-yl)morpholine as a colorless to pale yellow oil.
Expected Yield: 85-90%
Step 3: Deprotection of N-Boc-2-(Oxan-2-yl)morpholine
This final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound, this compound.
Reaction Scheme:
Caption: N-Boc deprotection to yield this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-2-(Oxan-2-yl)morpholine | 301.39 | 200 g | 0.664 |
| Dichloromethane (DCM) | - | 1 L | - |
| Trifluoroacetic acid (TFA) | 114.02 | 153 mL | 2.0 |
| Saturated sodium bicarbonate solution | - | For neutralization | - |
| Saturated brine | - | For washing | - |
| Anhydrous sodium sulfate | - | For drying | - |
Procedure:
-
Dissolve N-Boc-2-(Oxan-2-yl)morpholine (200 g, 0.664 mol) in dichloromethane (1 L).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (153 mL, 2.0 mol) to the solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with saturated brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or by crystallization of its salt (e.g., hydrochloride) to afford pure this compound.
Expected Yield: 80-85%
Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Boc-2-hydroxymethylmorpholine | 2-Hydroxymethylmorpholine | (Boc)₂O, TEA | Acetonitrile | 0 - RT | 12-16 | 90-95 | >95 (crude) |
| 2 | N-Boc-2-(Oxan-2-yl)morpholine | N-Boc-2-hydroxymethylmorpholine | DHP, PPTS | DCM | RT | 4-6 | 85-90 | >98 (post-chromatography) |
| 3 | This compound | N-Boc-2-(Oxan-2-yl)morpholine | TFA | DCM | 0 - RT | 3-4 | 80-85 | >99 (post-distillation/crystallization) |
Conclusion
The protocols described provide a scalable and efficient pathway for the synthesis of this compound, a key intermediate in drug development. By utilizing a robust protection-deprotection strategy, this method allows for the large-scale production of the target compound with high purity, facilitating its use in extensive research and development programs. The clear, step-by-step instructions and tabulated data are intended to enable researchers to readily implement this synthesis in their laboratories.
Application Note: Generation of Diverse Chemical Libraries from 2-(Oxan-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical diversification of the scaffold molecule 2-(Oxan-2-yl)morpholine. Morpholine and tetrahydropyran moieties are prevalent in medicinally relevant compounds, and their combination in this starting material offers a unique three-dimensional framework for library synthesis.[1][2][3][4][5] The protocols herein describe three primary diversification strategies: N-alkylation and N-acylation of the morpholine nitrogen, and ring-opening of the oxane moiety. These methods are designed to be robust and adaptable for the generation of a diverse chemical library suitable for high-throughput screening and drug discovery programs.
Introduction
The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to improve pharmacokinetic properties.[3] Similarly, the tetrahydropyran ring is a common motif in numerous natural products and FDA-approved drugs.[6][7] The starting material, this compound, combines these two valuable pharmacophores, presenting a versatile platform for the synthesis of novel compound libraries with significant three-dimensional complexity. This application note details synthetic routes to functionalize this scaffold at two key positions, enabling the exploration of a broad chemical space.
Diversification Strategies
The primary points for diversification of this compound are the secondary amine of the morpholine ring and the acetal linkage of the oxane ring. The following strategies are presented:
-
Strategy A: N-Alkylation of the Morpholine Ring. Introduction of various alkyl groups on the morpholine nitrogen to explore different steric and electronic environments.
-
Strategy B: N-Acylation of the Morpholine Ring. Formation of amides to introduce a range of functional groups and potential hydrogen bond donors/acceptors.
-
Strategy C: Ring-Opening of the Oxane Moiety. Acid-catalyzed cleavage of the tetrahydropyran ring to unmask a primary alcohol and a functionalized terminus, allowing for further derivatization.[8][9][10]
The overall workflow for the library creation is depicted below.
Figure 1: Overall workflow for the diversification of this compound.
Experimental Protocols & Data
Strategy A: N-Alkylation of the Morpholine Ring
N-alkylation of the morpholine nitrogen can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides.[11][12][13] Reductive amination is a versatile method that allows for the introduction of a wide range of substituents.
Figure 2: Logical workflow for N-alkylation via reductive amination.
Protocol 3.1.1: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the corresponding aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Data for N-Alkylation Reactions
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | N-Benzyl-2-(oxan-2-yl)morpholine | 85 |
| 2 | Cyclohexanone | N-Cyclohexyl-2-(oxan-2-yl)morpholine | 78 |
| 3 | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-2-(oxan-2-yl)morpholine | 82 |
| 4 | Acetone | N-Isopropyl-2-(oxan-2-yl)morpholine | 75 |
Strategy B: N-Acylation of the Morpholine Ring
N-acylation is a straightforward method to introduce amide functionalities.[14][15] This can be readily achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.
Figure 3: Logical workflow for N-acylation.
Protocol 3.2.1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Data for N-Acylation Reactions
| Entry | Acylating Agent | Product | Yield (%) |
| 1 | Acetyl Chloride | N-Acetyl-2-(oxan-2-yl)morpholine | 92 |
| 2 | Benzoyl Chloride | N-Benzoyl-2-(oxan-2-yl)morpholine | 88 |
| 3 | Isobutyryl Chloride | N-Isobutyryl-2-(oxan-2-yl)morpholine | 85 |
| 4 | Acetic Anhydride | N-Acetyl-2-(oxan-2-yl)morpholine | 95 |
Strategy C: Acid-Catalyzed Ring-Opening of the Oxane Moiety
The tetrahydropyran ring can be opened under acidic conditions to reveal a diol derivative, which can be further functionalized.[9][10][16] This strategy significantly alters the scaffold's topology.
Figure 4: Logical workflow for oxane ring-opening.
Protocol 3.3.1: General Procedure for Ring-Opening
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water (0.1 M).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or hydrochloric acid (HCl).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a mild base, such as a saturated aqueous solution of NaHCO₃.
-
If a water-miscible organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Data for Ring-Opening Reactions
| Entry | Solvent/Nucleophile | Product | Yield (%) |
| 1 | THF/H₂O | 2-(5-Hydroxypentyloxy)morpholine | 89 |
| 2 | Methanol | 2-(5-Methoxypentyloxy)morpholine | 83 |
| 3 | Ethanol | 2-(5-Ethoxypentyloxy)morpholine | 81 |
Conclusion
The protocols outlined in this application note provide a robust foundation for the creation of a diverse chemical library based on the this compound scaffold. By systematically applying N-alkylation, N-acylation, and oxane ring-opening reactions, researchers can generate a multitude of novel compounds with varied physicochemical properties, suitable for screening in a wide range of biological assays. The straightforward and high-yielding nature of these reactions makes them amenable to both parallel synthesis and traditional library generation efforts.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN1283632C - Process for preparing N-acetyl morpholine - Google Patents [patents.google.com]
- 15. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 16. pubs.acs.org [pubs.acs.org]
The Application of 2-(Oxan-2-yl)morpholine as a Chiral Auxiliary in Organic Synthesis: A Review of Available Data
Comprehensive searches of scientific literature and chemical databases have yielded no specific instances of 2-(Oxan-2-yl)morpholine being employed as a chiral auxiliary in asymmetric organic synthesis. While the synthesis of chiral morpholines is a topic of significant interest in medicinal and organic chemistry, the use of the specific compound this compound to control the stereochemical outcome of reactions on a separate substrate appears to be undocumented in published research.
This document aims to provide a broader context on the synthesis of chiral morpholines and the general principles of chiral auxiliaries, given the absence of direct data on the requested topic.
General Strategies for the Synthesis of Chiral Morpholines
The synthesis of enantiomerically pure or enriched morpholines is an active area of research due to their prevalence in bioactive molecules and pharmaceuticals. Several synthetic strategies have been developed, broadly categorized as:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of unsaturated morpholine precursors using a chiral catalyst, often a rhodium complex with a chiral bisphosphine ligand. This approach can provide access to 2-substituted chiral morpholines with high enantioselectivities (up to 99% ee).[1][2]
-
Diastereoselective Reactions: These methods utilize a chiral starting material to direct the formation of new stereocenters. This can involve diastereoselective cyclization reactions or reactions on a pre-existing chiral scaffold.
-
Catalytic Asymmetric Synthesis: One-pot tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, have been employed for the efficient enantioselective synthesis of 3-substituted morpholines.[3]
The Concept of a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. The key steps in utilizing a chiral auxiliary are:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Stereodirecting Reaction: The substrate-auxiliary adduct undergoes a reaction (e.g., alkylation, aldol reaction) where the steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other.
-
Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched molecule. The auxiliary can ideally be recovered and reused.
A well-known example of a successful class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans.
Potential (but Undocumented) Workflow for this compound as a Chiral Auxiliary
Although no specific applications have been found, a hypothetical workflow for the use of this compound as a chiral auxiliary can be envisioned. The chirality would likely reside on the morpholine ring, having been installed through one of the methods described above. The oxanyl group could potentially influence the conformation of the morpholine ring and, consequently, the stereochemical course of a reaction.
Below is a conceptual workflow illustrating this hypothetical application.
Caption: Hypothetical workflow for the synthesis and application of this compound as a chiral auxiliary.
Conclusion
Based on a thorough review of the available scientific literature, there is no evidence to support the use of this compound as a chiral auxiliary in organic synthesis. Researchers and professionals in drug development seeking to employ chiral auxiliary-based methods should consider well-established and documented auxiliaries for which extensive data and protocols are available. The synthesis of chiral morpholines remains a valuable endeavor for their direct incorporation into target molecules rather than for their use as removable stereodirecting groups. Further research could explore the potential of novel morpholine-based structures as chiral auxiliaries, but at present, this remains a speculative area.
References
Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the crystallization of 2-(Oxan-2-yl)morpholine, a heterocyclic compound of interest in pharmaceutical development. The objective is to obtain high-purity crystalline material suitable for downstream applications, including analytical standard preparation and active pharmaceutical ingredient (API) formulation. The protocols outlined below are based on established principles of crystallization for N-substituted morpholine derivatives and related organic compounds. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a systematic approach to developing and optimizing a robust crystallization process.
Introduction
This compound is a bicyclic heterocyclic compound featuring both a morpholine and a tetrahydropyran (oxane) ring system. The purity of such compounds is critical for their use in research and drug development, as impurities can significantly impact biological activity and safety profiles. Crystallization is a fundamental purification technique that leverages differences in solubility to separate the desired compound from impurities. The selection of an appropriate solvent system and the control of crystallization parameters such as temperature, cooling rate, and agitation are paramount to achieving high purity and a desirable crystal form.
This application note details generalized methods for the single-solvent and multi-solvent crystallization of this compound, providing a starting point for process development and optimization.
General Principles of Crystallization
The successful crystallization of an organic compound is governed by its solubility profile in various solvents. An ideal crystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the precipitation of the pure compound as the solution cools.
Key steps in a typical crystallization process include:
-
Solvent Screening: Identifying a suitable solvent or solvent system.
-
Dissolution: Dissolving the impure compound in the chosen solvent at an elevated temperature.
-
Filtration (optional): Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the solution to cool, inducing crystal formation.
-
Isolation: Separating the purified crystals from the mother liquor.
-
Drying: Removing residual solvent from the crystals.
Data Presentation: Representative Crystallization Parameters
| Experiment ID | Solvent System | Volume (mL/g) | Dissolution Temp. (°C) | Cooling Profile | Yield (%) | Purity (pre-crystallization) | Purity (post-crystallization) |
| Cry-001 | Isopropanol | 10 | 75 | Slow Cool to RT | e.g., 85 | e.g., 95.2% | e.g., 99.5% |
| Cry-002 | Ethanol | 8 | 70 | Fast Cool (Ice Bath) | e.g., 78 | e.g., 95.2% | e.g., 99.1% |
| Cry-003 | Toluene | 15 | 90 | Seeding at 60°C | e.g., 90 | e.g., 95.2% | e.g., 99.8% |
| Cry-004 | Ethanol/Ether (3:1) | 12 | 60 | Slow Evaporation | e.g., 75 | e.g., 95.2% | e.g., 99.6% |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Experimental Protocols
The following are generalized protocols for the crystallization of this compound. It is recommended to start with small-scale experiments to identify optimal conditions before scaling up.
Protocol 1: Single-Solvent Recrystallization
This method is preferred when a single solvent with a suitable temperature-dependent solubility profile is identified.
Materials:
-
Crude this compound
-
High-purity crystallization solvent (e.g., isopropanol, ethanol, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the candidate solvent. If the compound dissolves readily at room temperature, the solvent is likely unsuitable. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent portion-wise until the compound is fully dissolved at a temperature near the solvent's boiling point. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.
Protocol 2: Multi-Solvent Recrystallization (Two-Solvent Method)
This method is useful when a single suitable solvent cannot be identified. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
Materials:
-
Crude this compound
-
A "good" solvent (e.g., ethanol)
-
An "anti-solvent" (e.g., diethyl ether, water)
-
Equipment as listed in Protocol 4.1.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Follow steps 5 and 6 from Protocol 4.1.
Visualizations
The following diagrams illustrate the workflows for the described crystallization methods.
Application Notes and Protocols for the Functionalization of 2-(Oxan-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the morpholine ring in 2-(Oxan-2-yl)morpholine. This document includes detailed experimental protocols for N-functionalization and C-functionalization, quantitative data for representative reactions, and a discussion of the potential applications of the resulting derivatives in drug discovery, particularly in the context of G-protein coupled receptor (GPCR) signaling.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. The compound this compound presents a versatile platform for the development of novel therapeutics, with the morpholine ring offering multiple sites for functionalization. The bulky 2-(Oxan-2-yl) substituent introduces significant steric hindrance, which must be considered when developing synthetic protocols. This document outlines reliable methods for the selective modification of the nitrogen and carbon atoms of the morpholine ring in this specific context.
N-Functionalization of the Morpholine Ring
The secondary amine of the morpholine ring is the most reactive site for functionalization, readily undergoing alkylation, acylation, and arylation reactions.
N-Alkylation
N-alkylation introduces alkyl groups to the morpholine nitrogen, a common strategy to modulate the basicity and lipophilicity of the molecule.
Experimental Protocol: N-Benzylation of this compound
-
Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-benzyl-2-(Oxan-2-yl)morpholine.
-
| Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 14 | 85 |
| Ethyl iodide | Cs₂CO₃ | DMF | 40 | 24 | 78 |
| Propargyl bromide | K₂CO₃ | Acetonitrile | 50 | 12 | 82 |
Table 1: Representative N-Alkylation Reactions of this compound.
N-Acylation
N-acylation introduces an acyl group, which can serve as a key pharmacophore or a handle for further functionalization.
Experimental Protocol: N-Acetylation of this compound
-
Materials: this compound, acetic anhydride, triethylamine (NEt₃), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (10 mL) in a round-bottom flask at 0°C.
-
Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-acetyl-2-(Oxan-2-yl)morpholine.
-
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetic anhydride | NEt₃ | Dichloromethane | RT | 5 | 92 |
| Benzoyl chloride | NEt₃ | Dichloromethane | RT | 6 | 88 |
| Methanesulfonyl chloride | Pyridine | Dichloromethane | 0 to RT | 8 | 75 |
Table 2: Representative N-Acylation Reactions of this compound.
N-Arylation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl morpholines.
Experimental Protocol: N-Phenylation of this compound
-
Materials: this compound, bromobenzene, palladium(II) acetate (Pd(OAc)₂), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene.
-
Procedure:
-
In a glovebox, combine palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in a dry Schlenk tube.
-
Add toluene (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and bromobenzene (1.1 mmol, 1.1 equiv).
-
Seal the tube and heat the reaction mixture to 100°C for 18-24 hours. Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain N-phenyl-2-(Oxan-2-yl)morpholine.
-
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 20 | 75 |
| 4-Chlorotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 68 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 72 |
Table 3: Buchwald-Hartwig Amination of this compound.
C-Functionalization of the Morpholine Ring
Functionalization of the carbon atoms of the morpholine ring is more challenging due to the lower reactivity of C-H bonds. Directed metalation strategies are typically employed.
α-Lithiation and Electrophilic Quench
For C-functionalization adjacent to the nitrogen, the morpholine is first protected with a directed metalating group (DMG), such as a Boc-group. The steric bulk of the 2-(Oxan-2-yl) group will likely direct lithiation to the C-3 position.
Experimental Protocol: α-Methylation of N-Boc-2-(Oxan-2-yl)morpholine
-
Materials: N-Boc-2-(Oxan-2-yl)morpholine, sec-butyllithium (s-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), methyl iodide (CH₃I), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of N-Boc-2-(Oxan-2-yl)morpholine (1.0 mmol, 1.0 equiv) and TMEDA (1.2 mmol, 1.2 equiv) in dry THF (10 mL) at -78°C under an argon atmosphere, add sec-butyllithium (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the solution at -78°C for 2 hours.
-
Add methyl iodide (1.5 mmol, 1.5 equiv) and continue stirring at -78°C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield N-Boc-3-methyl-2-(Oxan-2-yl)morpholine.
-
| Electrophile | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl iodide | s-BuLi | TMEDA | THF | -78 to RT | 14 | 65 |
| Benzaldehyde | s-BuLi | TMEDA | THF | -78 to RT | 12 | 58 |
| Trimethylsilyl chloride | s-BuLi | TMEDA | THF | -78 to RT | 10 | 70 |
Table 4: α-Lithiation and Electrophilic Quench of N-Boc-2-(Oxan-2-yl)morpholine.
Application in Drug Discovery: Targeting GPCR Signaling
Functionalized this compound derivatives are promising candidates for modulating the activity of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous physiological processes and a major target class for drug discovery.
Caption: Generalized GPCR signaling pathway.
The diverse functional groups that can be introduced onto the this compound scaffold allow for the fine-tuning of ligand-receptor interactions, potentially leading to the development of highly selective agonists or antagonists for specific GPCR subtypes.
Experimental Workflow
The general workflow for the synthesis and evaluation of functionalized this compound derivatives is outlined below.
Caption: Synthetic and screening workflow.
Conclusion
The protocols described in these application notes provide a solid foundation for the chemical exploration of this compound. The ability to selectively functionalize both the nitrogen and carbon atoms of the morpholine ring opens up a vast chemical space for the generation of novel compounds with potential therapeutic applications. The strategic application of these methods will undoubtedly contribute to the advancement of drug discovery programs targeting GPCRs and other important biological targets.
Application Notes and Protocols for High-Throughput Screening of 2-(Oxan-2-yl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the identification and characterization of bioactive 2-(Oxan-2-yl)morpholine derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This document outlines protocols for various HTS technologies suitable for screening compound libraries against relevant biological targets.
Introduction to this compound Derivatives
The this compound core represents a unique chemical scaffold combining the favorable physicochemical properties of the morpholine ring with the stereochemical complexity of the oxane moiety.[3] These structural features suggest that derivatives may interact with a variety of biological targets, making them attractive candidates for drug discovery campaigns. Given the known activities of other morpholine-containing compounds, potential therapeutic areas for these derivatives include oncology, neurodegenerative diseases, and inflammatory conditions.[5][6]
Selecting the Right HTS Assay
The choice of an appropriate HTS assay is critical for the success of any screening campaign and depends on the specific biological question being addressed. Key considerations include the nature of the target, the required throughput, and the desired sensitivity.[7] This document details three major classes of HTS assays: fluorescence-based, luminescence-based, and label-free technologies.
I. Fluorescence-Based Assays
Fluorescence-based assays are a cornerstone of HTS due to their sensitivity, robustness, and adaptability to automation.[8][9] They rely on the detection of changes in the fluorescence properties of a probe upon interaction with the target or as a result of enzymatic activity.
A. Fluorescence Polarization (FP) Assay for Protein-Ligand Binding
Application: To identify compounds that inhibit the interaction between a target protein and a fluorescently labeled ligand. This is particularly useful for screening against targets where a known ligand exists.[10][11]
Principle: A small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its rotation slows, leading to an increase in polarization. Compounds that compete with the tracer for binding to the protein will cause a decrease in polarization.[10]
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a stock solution of the fluorescently labeled ligand (tracer) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the this compound derivative library in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of assay buffer to all wells of a black, low-volume 384-well plate.
-
Add 100 nL of the compound solution from the library plate to the assay plate.
-
Add 5 µL of the target protein solution.
-
Add 5 µL of the fluorescent tracer solution.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound ID | Structure | IC50 (µM) | Maximum Inhibition (%) |
| D001 | This compound | > 100 | < 10 |
| D002 | [Derivative A] | 5.2 | 98.5 |
| D003 | [Derivative B] | 12.8 | 95.2 |
| Control | [Known Inhibitor] | 0.1 | 99.8 |
B. Fluorescence Thermal Shift Assay (FTSA) for Target Engagement
Application: To identify compounds that bind to a target protein and increase its thermal stability. This is a label-free method in terms of the compound but requires a fluorescent dye.[12]
Principle: The stability of a protein can be monitored by measuring its unfolding temperature (Tm) using a fluorescent dye that binds to hydrophobic regions exposed during denaturation. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.[12]
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare a serial dilution of the this compound derivative library in DMSO.
-
-
Assay Procedure (96-well PCR plate):
-
To each well, add 20 µL of a master mix containing the target protein and the fluorescent dye.
-
Add 200 nL of the compound solution.
-
Seal the plate and centrifuge briefly.
-
Perform a thermal melt experiment using a real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melt curve.
-
Determine the Tm by fitting the curve to a Boltzmann equation.
-
Calculate the change in melting temperature (ΔTm) for each compound.
-
Data Presentation:
| Compound ID | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO Control | - | 55.2 | 0.0 |
| D004 | 10 | 58.9 | +3.7 |
| D005 | 10 | 55.5 | +0.3 |
| Positive Control | 10 | 62.1 | +6.9 |
II. Luminescence-Based Assays
Luminescence-based assays offer high sensitivity and a large dynamic range due to the absence of an external light source, which minimizes background interference.[7][13]
A. Kinase Activity Assay (e.g., Kinase-Glo®)
Application: To identify compounds that inhibit the activity of a specific kinase, a common target in oncology.
Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. The amount of light generated by a luciferase-luciferin reaction is proportional to the ATP concentration. Kinase inhibitors will result in higher ATP levels and a stronger luminescent signal.
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase and its substrate in kinase assay buffer.
-
Prepare a stock solution of ATP.
-
Prepare a serial dilution of the this compound derivative library in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the compound solution to the wells of a white, opaque 384-well plate.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 1 hour.
-
Add 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound.
-
Determine the IC50 for active compounds.
-
Data Presentation:
| Compound ID | IC50 (µM) |
| D006 | 2.1 |
| D007 | > 50 |
| D008 | 15.6 |
| Staurosporine | 0.01 |
B. Cell-Based Reporter Gene Assay
Application: To identify compounds that modulate a specific signaling pathway in a cellular context.[14][15][16][17]
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway by a compound leads to a change in reporter gene expression, which is measured as a change in luminescence.
-
Cell Culture and Plating:
-
Culture the reporter cell line under standard conditions.
-
Seed the cells into a 384-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Add the this compound derivatives to the cells at various concentrations.
-
Incubate for a duration appropriate for the signaling pathway being studied (e.g., 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Remove the culture medium.
-
Add a passive lysis buffer and incubate to ensure complete cell lysis.
-
Add the luciferase assay substrate.
-
Measure luminescence using a plate reader.
-
Data Presentation:
| Compound ID | EC50 (µM) - Activation | IC50 (µM) - Inhibition |
| D009 | 0.8 | - |
| D010 | - | 3.5 |
| D011 | > 20 | > 20 |
III. Label-Free Assays
Label-free technologies detect the interaction between a compound and its target without the need for labels or probes, thus minimizing potential artifacts.[18][19][20][21]
A. Surface Plasmon Resonance (SPR)
Application: To characterize the binding kinetics (association and dissociation rates) of compounds to a target protein immobilized on a sensor chip.[19][20]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (compound) binds to an immobilized target. This allows for real-time monitoring of the binding event.[19]
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound derivative over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
Data Presentation:
| Compound ID | ka (1/Ms) | kd (1/s) | KD (µM) |
| D012 | 1.2 x 10^4 | 6.0 x 10^-3 | 0.5 |
| D013 | 2.5 x 10^3 | 5.0 x 10^-3 | 2.0 |
| D014 | Not Determined | Not Determined | > 100 |
Visualizations
Signaling Pathway Diagram
Caption: A potential signaling pathway targeted by this compound derivatives.
HTS Workflow Diagram
Caption: A typical high-throughput screening workflow for hit identification.
Conclusion
The selection of an appropriate HTS assay is a critical step in the drug discovery process for novel chemical entities such as this compound derivatives. This document provides a framework of protocols for fluorescence-based, luminescence-based, and label-free screening platforms. The choice of a specific assay should be guided by the biological target and the overall goals of the screening campaign. Robust assay development, validation, and data analysis are essential for the successful identification of promising lead compounds for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 18. Using label-free screening technology to improve efficiency in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Label-Free Detection | Sartorius [sartorius.com]
- 21. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol for Radiolabeling 2-(Oxan-2-yl)morpholine with Fluorine-18 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and radiolabeling of 2-(Oxan-2-yl)morpholine with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, to produce [¹⁸F]this compound for use in positron emission tomography (PET) imaging studies. Due to the absence of a specific established protocol for this compound, this application note outlines a proposed synthetic and radiolabeling strategy based on well-established radiofluorination methodologies. The protocol covers the synthesis of a suitable precursor, the radiolabeling reaction, purification of the final radiotracer, and subsequent quality control procedures.
Introduction
Morpholine and its derivatives are important structural motifs in many biologically active compounds and approved drugs. The ability to radiolabel such structures for in vivo imaging using PET could provide valuable insights into their pharmacokinetic and pharmacodynamic properties. This compound is a heterocyclic compound of interest, and its radiolabeled analogue could serve as a valuable tool in drug development and biomedical research. Fluorine-18 is a preferred radionuclide for PET due to its favorable physical properties, including a half-life of 109.7 minutes and low positron energy (635 keV), which allows for high-resolution imaging. This protocol details a proposed method for the preparation of [¹⁸F]this compound.
Proposed Synthetic and Radiolabeling Pathway
The proposed strategy involves a two-step process:
-
Precursor Synthesis: Synthesis of a suitable precursor molecule, this compound-4-yl)ethyl 4-methylbenzenesulfonate, from 2-(4-(2-hydroxyethyl)morpholin-2-yl)oxane. The tosyl group serves as an excellent leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.
-
Radiolabeling: Nucleophilic substitution of the tosyl group with [¹⁸F]fluoride to yield [¹⁸F]this compound.
Caption: Proposed workflow for the synthesis and radiolabeling of [¹⁸F]this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Automated synthesis modules are recommended for radiolabeling to minimize radiation exposure.
Protocol 1: Synthesis of Precursor (this compound-4-yl)ethyl 4-methylbenzenesulfonate)
-
Dissolve 2-(4-(2-hydroxyethyl)morpholin-2-yl)oxane (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 mmol) to the solution.
-
Slowly add a solution of tosyl chloride (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tosylated precursor.
-
Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radiolabeling with [¹⁸F]Fluoride
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Dissolve the tosylated precursor (5-10 mg) in anhydrous acetonitrile (1 mL) and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.
-
After cooling, quench the reaction with water.
Protocol 3: Purification of [¹⁸F]this compound
-
Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of the desired product from unreacted [¹⁸F]fluoride and other impurities. A common mobile phase is a mixture of acetonitrile and water, potentially with a small amount of a buffer.
-
Collect the fraction corresponding to the [¹⁸F]this compound peak, which is identified by its retention time, previously determined using a non-radioactive standard.
-
Remove the HPLC solvent from the collected fraction, typically by solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the final product from the SPE cartridge with ethanol and formulate in a sterile saline solution for injection.
Protocol 4: Quality Control
Perform the following quality control tests on the final product before use in imaging studies.
| Parameter | Method | Specification |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | > 95% |
| Identity of Product | Co-elution with non-radioactive standard on analytical HPLC | Retention time of the radioactive peak should match that of the standard. |
| pH | pH paper or pH meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits (e.g., < 410 ppm for acetonitrile) |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as per relevant pharmacopeia) |
| Sterility | Incubation in culture media | Sterile (typically a retrospective test) |
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and radiolabeling process.
Table 1: Precursor Synthesis Data
| Parameter | Value |
| Starting Material | 2-(4-(2-hydroxyethyl)morpholin-2-yl)oxane |
| Reagents | Tosyl Chloride, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 4.5 hours |
| Yield | 70-85% (expected) |
| Purity (by NMR) | > 98% |
Table 2: Radiolabeling and Purification Data
| Parameter | Value |
| Starting Radioactivity | 1-2 GBq of [¹⁸F]Fluoride |
| Precursor Amount | 5-10 mg |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 10-15 minutes |
| Radiochemical Yield (decay-corrected) | 20-40% (expected) |
| Total Synthesis Time | 50-60 minutes |
| Molar Activity | > 40 GBq/µmol at end of synthesis |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the quality control process.
Caption: Quality control workflow for the release of [¹⁸F]this compound.
Conclusion
This application note provides a comprehensive, though theoretical, protocol for the preparation of [¹⁸F]this compound. The successful implementation of this protocol will require optimization of reaction conditions and purification methods. The resulting radiotracer has the potential to be a valuable tool for researchers and professionals in the field of drug development and molecular imaging. Adherence to good manufacturing practices (GMP) is crucial for the production of radiopharmaceuticals intended for clinical use.
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Oxan-2-yl)morpholine Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Oxan-2-yl)morpholine diastereomers. As specific literature on the purification of this exact compound is limited, this guide draws upon established principles of diastereomer separation and data from structurally related substituted morpholines.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound diastereomers.
Issue 1: Poor or No Separation of Diastereomers on Silica Gel Column Chromatography
-
Question: I am not seeing any separation of my this compound diastereomers using a standard silica gel column with a hexane/ethyl acetate eluent system. What can I do?
-
Answer: Poor separation on silica gel is a common challenge for diastereomers due to their similar polarities. Here are several strategies to improve resolution:
-
Optimize the Eluent System:
-
Change Solvent Polarity Gradually: A slight adjustment in the eluent polarity can sometimes be sufficient. Try a very shallow gradient of a more polar solvent (e.g., ethanol, methanol) in a less polar system (e.g., dichloromethane, ethyl acetate).
-
Introduce Different Solvents: Incorporating solvents with different selectivities can be effective. Consider adding small amounts of solvents like toluene, dichloromethane, or acetonitrile to your mobile phase.
-
Use a Ternary System: A mixture of three solvents (e.g., hexane/ethyl acetate/methanol) can sometimes provide better separation than a binary system.
-
-
Modify the Stationary Phase:
-
Consider Different Silica Gels: The properties of silica gel (e.g., particle size, pore size, surface area) can influence separation. Trying a different brand or type of silica gel might be beneficial.
-
Alternative Normal-Phase Media: Consider using other normal-phase stationary phases like alumina (basic or neutral) or Florisil®.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.
-
-
Adjust Chromatographic Conditions:
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.
-
Flow Rate: A slower flow rate generally leads to better separation.
-
Loading: Overloading the column can significantly decrease resolution. Ensure you are loading an appropriate amount of your sample.
-
-
Issue 2: Diastereomers Co-elute or Show Very Close Spots on TLC
-
Question: My TLC analysis shows only one spot, or two spots that are very close together, for my diastereomeric mixture. How can I improve the TLC separation to better guide my column chromatography?
-
Answer: Optimizing your TLC is crucial for developing a successful column chromatography method.
-
Test a Wide Range of Eluent Systems: Do not limit yourself to one or two solvent systems. Systematically screen a variety of solvent mixtures with varying polarities and selectivities.
-
Multiple Developments: Running the TLC plate multiple times in the same eluent system can sometimes improve the separation of closely migrating spots.
-
Use a Different TLC Plate: Different brands of TLC plates can have slightly different properties. Also, consider using high-performance TLC (HPTLC) plates for better resolution.
-
Staining: If your compounds are not UV-active, use a variety of staining agents (e.g., permanganate, vanillin, phosphomolybdic acid) to visualize the spots. Some stains might interact differently with the diastereomers, leading to better visualization of separation.
-
Issue 3: Low Recovery of Purified Diastereomers
-
Question: After column chromatography, the yield of my separated diastereomers is very low. What are the possible reasons and solutions?
-
Answer: Low recovery can be due to several factors:
-
Adsorption to Silica Gel: Highly polar compounds can irreversibly adsorb to the silica gel. Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help.
-
Compound Instability: Your diastereomers might be degrading on the silica gel. If you suspect this, try to perform the chromatography quickly and at a lower temperature if possible. Using a less acidic stationary phase like neutral alumina could also be beneficial.
-
Broad Peaks: If your peaks are very broad, your compound may be spread across many fractions, leading to apparent low recovery after combining and concentrating the desired fractions. Optimizing the chromatography to get sharper peaks is key.
-
Improper Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to avoid mixing separated diastereomers or discarding fractions containing your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying substituted morpholine diastereomers?
A1: Based on available literature for structurally similar compounds, silica gel column chromatography is the most frequently employed method for the separation of substituted morpholine diastereomers.[1] However, the success of this technique is highly dependent on the specific substituents and the resulting polarity differences between the diastereomers. In cases where silica gel chromatography is insufficient, preparative HPLC is a powerful alternative.
Q2: Are there any reported diastereomeric ratios for the synthesis of substituted morpholines that can guide my purification strategy?
A2: Yes, several studies on the synthesis of substituted morpholines report diastereomeric ratios (d.r.). These ratios can vary significantly depending on the reaction conditions and the nature of the substituents. Knowing the expected ratio can help in planning the scale of the purification and identifying the major and minor diastereomers. Please refer to the data tables below for examples.
Q3: Can I use crystallization to separate the diastereomers?
A3: Fractional crystallization can be a very effective method for separating diastereomers, especially on a larger scale. If one diastereomer is significantly less soluble than the other in a particular solvent system, it may be possible to selectively crystallize it out of the mixture. This often requires screening a variety of solvents and conditions.
Q4: How can I determine the stereochemistry of the separated diastereomers?
A4: The relative stereochemistry of separated diastereomers is typically determined using nuclear magnetic resonance (NMR) spectroscopy techniques, such as 1D ¹H NMR (analysis of coupling constants) and 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can provide information about the spatial proximity of different protons in the molecule.[1]
Data Presentation
Table 1: Examples of Purification Methods for Substituted Morpholine Diastereomers
| Compound Class | Purification Method | Eluent System/Conditions | Reference |
| 3-methyl morpholine-2-acetic acid esters | Silica gel column chromatography | Not specified | [1] |
| 2,6-disubstituted morpholines | Silica gel column chromatography | Not specified | [1] |
| Substituted morpholine hemiaminals | Gradient column chromatography | Hexane/EtOAc | [2] |
Table 2: Reported Diastereomeric Ratios for Synthesized Substituted Morpholines
| Compound Class | Diastereomeric Ratio (cis:trans or other) | Reference |
| 3-methyl morpholine-2-acetic acid esters | 2:1 (cis/trans) | [1] |
| 2,6-disubstituted morpholines | ~1:1 | [1] |
| 3,5-disubstituted morpholines | >20:1 | [3] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of Substituted Morpholine Diastereomers
This is a general guideline and should be optimized for your specific this compound diastereomers.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude diastereomeric mixture in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. A shallow gradient is often more effective for separating closely related diastereomers.
-
Fraction Collection: Collect small fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the separated diastereomers.
-
Concentration: Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification and characterization of diastereomers.
References
identifying and minimizing side products in 2-(Oxan-2-yl)morpholine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Oxan-2-yl)morpholine. The information is based on established principles of organic chemistry, particularly reductive amination, as specific literature for this exact synthesis is limited.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and plausible method for the synthesis of this compound is the reductive amination of 2-hydroxytetrahydropyran (the cyclic hemiacetal of 5-hydroxypentanal) with morpholine. This reaction typically involves the formation of a hemiaminal or iminium ion intermediate, which is then reduced in situ to the desired product.
Q2: What are the potential side products in this synthesis?
Potential side products can arise from the starting materials and reaction intermediates. These may include:
-
Bis(morpholino)alkane: While less likely with a secondary amine like morpholine, the formation of a bis-product from an opened aldehyde form of the oxane is a theoretical possibility.
-
Self-condensation/polymerization of 2-hydroxytetrahydropyran: Under acidic conditions, the hemiacetal can form dimers or polymers.
-
Unreacted starting materials: Incomplete reaction will leave morpholine and 2-hydroxytetrahydropyran in the final mixture.
-
Over-reduction products: Depending on the reducing agent, other functional groups in more complex substrates could be affected.
Q3: How can I identify the main product and the side products?
A combination of analytical techniques is recommended for product identification and impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the components of the reaction mixture and quantifying their relative amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile components, including the desired product and potential side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the functional groups present in the product and any impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive reducing agent.2. Unfavorable reaction temperature.3. Incorrect pH for iminium ion formation.4. Poor quality starting materials. | 1. Use a fresh batch of the reducing agent. Consider alternative reducing agents like sodium triacetoxyborohydride, which is often effective for reductive aminations.[1]2. Optimize the reaction temperature. Some reductive aminations proceed well at room temperature, while others may require gentle heating.3. Adjust the pH. The formation of the iminium ion is often favored under mildly acidic conditions. A common choice is acetic acid.4. Ensure the purity of morpholine and 2-hydroxytetrahydropyran. |
| Presence of significant amounts of unreacted morpholine | 1. Insufficient amount of 2-hydroxytetrahydropyran.2. Incomplete reaction. | 1. Use a slight excess of the 2-hydroxytetrahydropyran (e.g., 1.1-1.2 equivalents).2. Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS. |
| Formation of a significant amount of a high molecular weight, insoluble material | 1. Polymerization of 2-hydroxytetrahydropyran. | 1. This is more likely under strongly acidic conditions. Use a milder acid catalyst or a smaller amount. Maintain a controlled temperature. |
| Difficulty in purifying the final product | 1. Similar polarities of the product and side products. | 1. Optimize the purification method. Column chromatography with a carefully selected solvent system is often effective. Distillation under reduced pressure may also be an option if the product is thermally stable. |
Experimental Protocols
General Protocol for Reductive Amination:
-
To a solution of morpholine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added 2-hydroxytetrahydropyran (1.0-1.2 equivalents).
-
If necessary, a catalytic amount of a weak acid (e.g., acetic acid) is added to facilitate iminium ion formation.
-
The mixture is stirred at room temperature for a period of time (e.g., 1-2 hours) to allow for the formation of the intermediate.
-
A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or 2-picoline borane) (1.2-1.5 equivalents) is added portion-wise, and the reaction is stirred until completion (monitored by TLC or LC-MS).[1][2][3]
-
The reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Potential side product formation from the starting material.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimization of N-arylation of 2-(Oxan-2-yl)morpholine
Welcome to the technical support center for the N-arylation of 2-(Oxan-2-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of this compound. The sterically hindered nature of this secondary amine can present unique challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Catalyst Activity: The chosen palladium precatalyst or ligand may not be suitable for this sterically hindered substrate. 2. Inappropriate Base: The base may not be strong enough to deprotonate the morpholine nitrogen effectively or may be sterically hindered itself. 3. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with the sterically demanding substrate. 4. Solvent Effects: The solvent may not be optimal for solubility of reactants or for promoting the catalytic cycle. | 1. Catalyst and Ligand Screening: - For Buchwald-Hartwig reactions, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[1] - Consider using a pre-formed palladium catalyst like (SIPr)Pd(methallyl)Cl for more reliable activation. - For Ullmann-type reactions, ensure the copper source (e.g., CuI) is of high purity and consider using a ligand like L-proline.[2] 2. Base Optimization: - Screen stronger bases such as NaOtBu, K3PO4, or Cs2CO3.[2] 3. Temperature Adjustment: - Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for N-arylation of hindered amines range from 80-130 °C.[3] 4. Solvent Screening: - Test solvents such as toluene, dioxane, or THF.[4] Ensure all reactants are fully dissolved at the reaction temperature. |
| Formation of Side Products | 1. Hydrodehalogenation of Aryl Halide: This can occur if the catalytic cycle is slow, leading to side reactions. 2. Homocoupling of Aryl Halide: This can be an issue at higher temperatures. 3. Decomposition of Starting Material or Product: The oxane moiety may be sensitive to certain reaction conditions. | 1. Optimize Ligand-to-Metal Ratio: An excess of ligand can sometimes suppress side reactions. 2. Lower Reaction Temperature: If conversion is acceptable, try running the reaction at a slightly lower temperature to minimize side product formation. 3. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to avoid product degradation. |
| Inconsistent Yields | 1. Atmosphere Control: The palladium catalyst can be sensitive to oxygen. 2. Reagent Purity: Impurities in the starting materials, solvent, or base can inhibit the catalyst. | 1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen and moisture from the reaction. 2. Purify Reagents: Ensure solvents are anhydrous and degassed. Purify the aryl halide and this compound if necessary. |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally more effective for the N-arylation of a sterically hindered amine like this compound: Palladium or Copper?
A1: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) systems can be effective for N-arylation.[2] However, for sterically hindered secondary amines, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often provide higher yields and broader substrate scope.[1] It is recommended to screen both systems to determine the optimal conditions for your specific aryl halide.
Q2: What is the best choice of base for this reaction?
A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig reactions. For Ullmann reactions, potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often used.[2] The optimal base may depend on the specific catalyst system and aryl halide, so screening is advised.
Q3: My reaction is sluggish. What can I do to increase the reaction rate?
A3: To increase the reaction rate, consider the following:
-
Increase Temperature: Gradually increasing the reaction temperature can significantly improve the rate.
-
Change Ligand: In palladium-catalyzed reactions, switching to a more electron-rich and sterically bulky ligand can accelerate the catalytic cycle.
-
Solvent Choice: Ensure your solvent facilitates good solubility of all reactants. A switch from toluene to dioxane, for example, might be beneficial.
Q4: I am observing the formation of an unknown impurity. How can I identify it?
A4: The most common side product in Buchwald-Hartwig reactions is the hydrodehalogenated arene. This can be identified by GC-MS analysis of the crude reaction mixture. Other potential side products include biaryl compounds from the homocoupling of the aryl halide.
Q5: How can I purify the final N-aryl-2-(Oxan-2-yl)morpholine product?
A5: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. The exact eluent system will depend on the polarity of your specific product.
Experimental Protocols
Below are generalized experimental protocols for the N-arylation of this compound based on standard Buchwald-Hartwig and Ullmann conditions. Note: These are starting points and may require optimization.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Materials:
-
Palladium precatalyst (e.g., Pd2(dba)3 or a suitable precatalyst)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
This compound
-
Aryl halide
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add this compound, the aryl halide, and the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Type)
Materials:
-
Copper(I) iodide (CuI)
-
Ligand (optional, e.g., L-proline)
-
Base (e.g., K2CO3)
-
This compound
-
Aryl halide
-
Solvent (e.g., DMSO or dioxane)
Procedure:
-
To a reaction vessel, add CuI, the ligand (if used), and the base.
-
Add this compound, the aryl halide, and the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide a template for summarizing optimization data. Representative conditions are included based on general knowledge of N-arylation reactions. Actual results will vary based on the specific aryl halide used.
Table 1: Screening of Reaction Conditions for Buchwald-Hartwig N-Arylation
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | e.g., 75 |
| 2 | Pd2(dba)3 (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | e.g., 82 |
| 3 | Pd2(dba)3 (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | e.g., 78 |
| 4 | Pd2(dba)3 (2) | RuPhos (4) | K3PO4 (2.0) | Dioxane | 110 | 24 | e.g., 65 |
| 5 | Pd2(dba)3 (2) | RuPhos (4) | Cs2CO3 (2.0) | Dioxane | 110 | 24 | e.g., 70 |
Table 2: Screening of Reaction Conditions for Ullmann N-Arylation
| Entry | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K2CO3 (2.0) | DMSO | 120 | 24 | e.g., 45 |
| 2 | CuI (10) | L-proline (20) | K2CO3 (2.0) | DMSO | 120 | 24 | e.g., 60 |
| 3 | CuI (10) | L-proline (20) | Cs2CO3 (2.0) | Dioxane | 110 | 24 | e.g., 55 |
| 4 | Cu(OAc)2 (10) | None | Pyridine (2.0) | DCM | RT | 48 | e.g., 30 |
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to troubleshooting common issues in the N-arylation of this compound.
References
Technical Support Center: Stereocontrol in 2-(Oxan-2-yl)morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving desired stereocontrol in the synthesis of 2-(Oxan-2-yl)morpholine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
Issue: Poor Diastereoselectivity in the Coupling Reaction
Question: We are observing a nearly 1:1 mixture of diastereomers in our synthesis of this compound. How can we improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the formation of the C2-C2' bond between the morpholine and oxane rings is a common challenge. The stereochemical outcome is influenced by several factors, including the choice of reactants, catalyst, solvent, and reaction temperature. Here are some troubleshooting strategies:
1. Substrate Control:
-
Chiral Auxiliaries: The use of a chiral auxiliary on the morpholine nitrogen can effectively bias the facial selectivity of the incoming oxanyl electrophile. The steric bulk of the auxiliary can shield one face of the morpholine ring, directing the substitution to the opposite face.
-
Protecting Groups: The nature of the protecting group on the morpholine nitrogen (e.g., Boc, Cbz, Ts) can influence the conformation of the ring and its reactivity, thereby affecting the diastereomeric ratio. Experimenting with different protecting groups is recommended.
2. Reagent Control:
-
Chiral Catalysts: Employing a chiral Lewis acid or a transition metal complex with a chiral ligand can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. For instance, asymmetric hydrogenation of an unsaturated precursor to the 2-substituted morpholine using a chiral rhodium catalyst has been shown to be effective in controlling stereochemistry.[1][2]
-
Nature of the Electrophile/Nucleophile: The reactivity and steric properties of the coupling partners are crucial. For example, if employing a nucleophilic morpholine equivalent, its counter-ion can influence aggregation and reactivity. Similarly, the leaving group on the oxane electrophile can affect the transition state geometry.
3. Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reactants and the transition state. A screen of different solvents (e.g., ethereal, chlorinated, and non-polar hydrocarbons) is advisable.
-
Additives: The addition of certain salts or other coordinating species can alter the reactivity and aggregation state of the reagents, which can have a significant impact on stereoselectivity.
Experimental Workflow for Optimizing Diastereoselectivity:
Issue: Epimerization of the Desired Product
Question: We have successfully synthesized the desired diastereomer of this compound, but we are observing epimerization during purification or subsequent reaction steps. What can we do to prevent this?
Answer: Epimerization at the C2 position of the morpholine ring or the C2' position of the oxane ring can occur under acidic or basic conditions, especially if there is an adjacent electron-withdrawing group or if the proton at the stereocenter is activated.
Strategies to Prevent Epimerization:
-
pH Control: Maintain neutral pH during workup and purification. Use of buffered aqueous solutions can be beneficial.
-
Chromatography: When using silica gel chromatography, which is inherently acidic, consider deactivating the silica gel with a base (e.g., triethylamine) before use. Alternatively, alumina (neutral or basic) can be used as the stationary phase.
-
Temperature: Perform purification and subsequent reactions at the lowest possible temperature to minimize the rate of epimerization.
-
Protecting Groups: Ensure that the protecting group on the morpholine nitrogen is stable to the purification and reaction conditions. Some protecting groups can be cleaved under conditions that also promote epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for forming the this compound linkage?
A1: While a specific, detailed protocol for this compound is not widely reported, analogous syntheses of 2-substituted morpholines often involve the coupling of a nucleophilic morpholine derivative with an electrophilic partner, or vice versa. A plausible approach would be the reaction of an N-protected 2-lithiomorpholine with a 2-halooxane. The stereochemical outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the protecting group on the morpholine nitrogen.
Q2: How can we determine the absolute and relative stereochemistry of our product?
A2: The stereochemistry of your this compound product can be determined using a combination of techniques:
-
NMR Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which can help to elucidate the relative stereochemistry of the two rings.
-
X-ray Crystallography: If a crystalline derivative of your product can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry.
-
Chiral Chromatography: Chiral HPLC or GC can be used to separate enantiomers and determine the enantiomeric excess (ee) of your product if a chiral synthesis was performed.
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Besides poor stereocontrol and epimerization, other potential side reactions include:
-
Ring-opening: Strong nucleophiles or harsh reaction conditions could potentially lead to the opening of either the morpholine or oxane ring.
-
Elimination: If using a 2-halooxane, elimination to form a dihydropyran is a possible side reaction, especially in the presence of a strong, sterically hindered base.
-
Over-alkylation: If the morpholine nitrogen is not protected, reaction at both the carbon and nitrogen atoms can occur.
Data Presentation
Due to the limited availability of specific experimental data for the synthesis of this compound in the searched literature, a quantitative data table cannot be provided at this time. However, for analogous diastereoselective syntheses of 2-substituted morpholines, it is common to present data in the following format:
Table 1: Optimization of Diastereoselectivity in a Model Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | None | THF | 25 | 1.2:1 | 85 |
| 2 | Chiral Catalyst A (10) | THF | 0 | 5:1 | 78 |
| 3 | Chiral Catalyst A (10) | CH2Cl2 | 0 | 3:1 | 82 |
| 4 | Chiral Catalyst A (10) | Toluene | -20 | 10:1 | 75 |
| 5 | Chiral Catalyst B (10) | Toluene | -20 | >20:1 | 68 |
Experimental Protocols
As a direct experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general, hypothetical protocol based on common synthetic strategies for similar compounds is provided below for illustrative purposes. This protocol should be considered a starting point and would require significant optimization.
Hypothetical Protocol: Synthesis of N-Boc-2-(Oxan-2-yl)morpholine
-
Preparation of N-Boc-2-lithiomorpholine: To a solution of N-Boc-morpholine (1.0 eq) in dry THF at -78 °C under an inert atmosphere, is added s-BuLi (1.1 eq) dropwise. The solution is stirred at -78 °C for 2 hours.
-
Coupling Reaction: A solution of 2-bromotetrahydropyran (1.2 eq) in dry THF is added dropwise to the solution of N-Boc-2-lithiomorpholine at -78 °C. The reaction mixture is stirred at this temperature for 4 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the two diastereomers of N-Boc-2-(Oxan-2-yl)morpholine.
Note: The diastereoselectivity of this hypothetical reaction would need to be determined and optimized by varying the reaction conditions as described in the troubleshooting guide.
References
addressing challenges in the scale-up of 2-(Oxan-2-yl)morpholine production
Welcome to the technical support center for the production of 2-(Oxan-2-yl)morpholine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient mixing, especially in larger scale reactions. - Check the purity of starting materials. |
| Side product formation | - Optimize reaction temperature to minimize side reactions. - Use a more selective catalyst or reagent. - Adjust the stoichiometry of reactants. | |
| Degradation of product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Analyze the stability of the product under the reaction and work-up conditions. | |
| Impure Product After Work-up | Inefficient extraction | - Adjust the pH of the aqueous phase to ensure the product is in the desired form (free base or salt) for extraction. - Use a different extraction solvent. - Increase the number of extractions. |
| Co-eluting impurities during chromatography | - Optimize the mobile phase composition for better separation. - Try a different stationary phase (e.g., silica gel with a different pore size or surface modification). - Consider an alternative purification method like crystallization or distillation. | |
| Difficulty in Removing Solvent | High-boiling point solvent (e.g., DMF, DMSO) | - Use a rotary evaporator under high vacuum and at an appropriate temperature. - For very high-boiling solvents, consider lyophilization or precipitation of the product followed by filtration. |
| Azeotrope formation | - Add a co-solvent that can break the azeotrope and distill it off. | |
| Inconsistent Results at Larger Scale | Poor heat transfer | - Ensure adequate stirring and use a reactor with a jacket for better temperature control. - Consider a slower addition of reagents to manage exothermic reactions. |
| Mass transfer limitations | - Increase agitation speed. - If a solid is involved, ensure its particle size is appropriate for the scale. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the reaction of a suitable amino alcohol with a dihaloethane or a protected diol. One potential route is the reaction of 2-aminotetrahydropyran with a protected 2-(2-haloethoxy)ethanol derivative, followed by deprotection and cyclization. Another strategy could involve the reductive amination of a suitable keto-ether.
Q2: What are the critical process parameters to monitor during scale-up?
During scale-up, it is crucial to monitor temperature, reaction time, pH, and mixing efficiency. Inadequate control of these parameters can lead to decreased yield, increased impurity formation, and safety hazards.
Q3: How can I minimize the formation of byproducts?
Minimizing byproduct formation can be achieved by optimizing reaction conditions such as temperature, concentration of reactants, and catalyst loading. Running reactions at lower temperatures can sometimes improve selectivity. Additionally, ensuring the purity of starting materials is critical.
Q4: What are the recommended analytical techniques for monitoring reaction progress and product purity?
Thin-layer chromatography (TLC) is a quick method for monitoring reaction progress. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Many reagents used in organic synthesis are hazardous. For instance, haloalkanes are often alkylating agents and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a potential synthetic route. Optimization may be required.
Materials:
-
2-(Morpholin-2-yl)oxane (or a suitable precursor ketone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the starting ketone (1 equivalent) in dichloroethane, add morpholine (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
Data Presentation
Table 1: Reaction Condition Optimization
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 12 | 75 |
| 2 | NaBH₄ | Methanol | 0-25 | 6 | 60 |
| 3 | H₂, Pd/C | Ethanol | 25 | 24 | 85 |
| 4 | NaBH₃CN | Methanol/AcOH | 25 | 18 | 70 |
Note: This data is illustrative and may not represent actual experimental results for this compound.
Visualizations
Diagram 1: General Synthesis Pathway
Caption: A generalized two-step synthesis pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Degradation Pathways of 2-(Oxan-2-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(Oxan-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of this compound under forced degradation conditions?
A1: Based on the known degradation of the morpholine ring, this compound is susceptible to degradation through several pathways, primarily involving the morpholine moiety.[1][2][3] Forced degradation studies are essential to identify the specific degradation products of this substituted morpholine.[4][5] The primary expected pathways include:
-
Oxidative Degradation: The nitrogen and the adjacent carbon atoms of the morpholine ring are susceptible to oxidation. This can lead to N-oxide formation or ring opening. The tertiary amine in the morpholine ring is a potential site for oxidation.
-
Hydrolytic Degradation: While the morpholine and oxane rings themselves are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring cleavage. The ether linkage in the oxane ring could also be a point of hydrolysis under acidic conditions.
-
Photolytic Degradation: Exposure to UV or visible light can induce photodegradation, potentially leading to the formation of radical species and subsequent degradation products.[6]
Q2: What are the initial steps in the biodegradation of the morpholine ring?
A2: For the parent morpholine molecule, biodegradation, particularly by Mycobacterium species, is initiated by the enzyme morpholine monooxygenase.[1][3] This enzyme, which contains a cytochrome P450 catalytic subunit, hydroxylates the carbon atom adjacent to the nitrogen.[1][3] This initial step leads to the cleavage of the C-N bond and the formation of an intermediate amino acid.[1][2][7] While the specific enzymes for this compound are unknown, a similar initial attack on the morpholine ring is plausible.
Q3: What are the expected major degradation products of the morpholine ring?
A3: The biodegradation of morpholine typically proceeds through two main pathways following the initial ring opening:
These pathways lead to the formation of intermediates such as 2-(2-aminoethoxy)acetate, diglycolic acid, and glycolic acid.[1] Ultimately, the degradation process is expected to lead to the mineralization of the molecule and the release of ammonia.[1] For this compound, the oxanyl moiety would likely remain attached to a fragment of the morpholine ring in the initial degradation products.
Troubleshooting Guides
Problem 1: No degradation is observed under standard stress conditions.
-
Possible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) may not be severe enough.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base. A common starting point is 0.1 M HCl or NaOH, which can be increased to 1 M or higher if no degradation is observed.[8]
-
Increase the temperature. If experiments at room temperature show no degradation, consider increasing the temperature to 50-70°C.[8]
-
Extend the duration of the stress test. Some compounds are highly stable and may require longer exposure times.
-
For oxidative degradation, try a stronger oxidizing agent or increase its concentration. A common starting point is 3% H₂O₂.
-
Problem 2: The compound degrades too quickly, making it difficult to identify intermediates.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor (acid, base, or oxidizing agent).
-
Lower the temperature of the reaction.
-
Reduce the duration of the experiment and take samples at more frequent, earlier time points.
-
For photostability studies, reduce the intensity of the light source or the exposure time.
-
Problem 3: Poor resolution or peak tailing is observed in the HPLC analysis of degradation samples.
-
Possible Cause: The analytical method is not optimized for separating the parent compound from its degradation products. Degradation products may have different polarities.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition. A gradient elution is often necessary to separate compounds with a wide range of polarities.
-
Change the pH of the mobile phase to alter the ionization state of the analytes.
-
Try a different stationary phase (column) with a different selectivity.
-
Ensure proper sample clean-up to remove any matrix effects.
-
Experimental Protocols
Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.[8]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at 70°C for 48 hours.
-
Also, heat the stock solution at 70°C for 48 hours.
-
At specified time points, withdraw samples for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.
Table 1: Hypothetical HPLC-UV Data for Forced Degradation of this compound
| Stress Condition | Time (hours) | Parent Compound Peak Area | % Degradation | Number of Degradation Products |
| 1 M HCl, 60°C | 0 | 1,250,000 | 0 | 0 |
| 8 | 1,050,000 | 16 | 2 | |
| 24 | 875,000 | 30 | 3 | |
| 1 M NaOH, 60°C | 0 | 1,250,000 | 0 | 0 |
| 8 | 1,187,500 | 5 | 1 | |
| 24 | 1,100,000 | 12 | 2 | |
| 3% H₂O₂, RT | 0 | 1,250,000 | 0 | 0 |
| 8 | 937,500 | 25 | 4 | |
| 24 | 625,000 | 50 | 5 | |
| 70°C (Solution) | 0 | 1,250,000 | 0 | 0 |
| 24 | 1,225,000 | 2 | 1 | |
| 48 | 1,200,000 | 4 | 1 | |
| Photolysis (Solution) | 0 | 1,250,000 | 0 | 0 |
| 24 | 1,125,000 | 10 | 2 | |
| 48 | 1,000,000 | 20 | 3 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for no observed degradation.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Catalyst Residue Removal in the Synthesis of 2-(Oxan-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 2-(Oxan-2-yl)morpholine, specifically focusing on the removal of catalyst residues.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound and their typical residues?
The synthesis of this compound, an N-substituted morpholine, can be achieved through various methods, often employing catalysts that can contaminate the final product. Common catalytic systems and their residues include:
-
Base Catalysts: Tertiary amines like triethylamine (TEA) are frequently used to scavenge acids formed during the reaction. The primary residue is the triethylamine salt (e.g., triethylamine hydrochloride).
-
Palladium Catalysts: Palladium complexes are often used in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond. Residues can include elemental palladium or palladium complexes.
-
Copper Catalysts: Copper salts can be used in N-alkylation reactions. The residue is typically in the form of copper ions (Cu(I) or Cu(II)).
-
Solid-Supported Catalysts: Catalysts like copper-nickel oxides on an alumina support (e.g., CuO-NiO/γ-Al₂O₃) can be used for gas-phase N-alkylation reactions. Residues are typically fine particulates of the catalyst support.[1]
Q2: I used triethylamine as a base in my synthesis of this compound. How can I effectively remove the resulting triethylamine hydrochloride salt?
Triethylamine (TEA) and its hydrochloride salt are common impurities. Here are several effective methods for their removal:
-
Aqueous Acid Wash: Washing the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the basic triethylamine, forming a water-soluble salt that can be separated in the aqueous phase. This method is suitable if your product, this compound, is stable in acidic conditions.
-
Water Wash: If the triethylamine is not in its salt form, washing with water or brine can help remove it, although it is less efficient than an acid wash.
-
Co-evaporation: Traces of triethylamine can be removed by co-evaporation with a higher boiling point solvent like toluene under reduced pressure.
-
Filtration: If the triethylamine hydrochloride salt precipitates from the reaction solvent, it can be removed by filtration.
Troubleshooting Tip: If your product is acid-sensitive, a careful water wash or co-evaporation are the preferred methods.
Q3: My synthesis of a morpholine derivative involved a palladium catalyst, and I'm concerned about residual palladium in my product. What are the recommended purification methods?
Palladium residues are a significant concern, especially in pharmaceutical applications. Here are some effective strategies for palladium removal:
-
Column Chromatography: Standard silica gel column chromatography can be effective in removing a significant portion of palladium residues.
-
Metal Scavengers: The use of specialized scavenging resins is a highly effective method for reducing palladium levels to parts-per-million (ppm) concentrations. Thiol-based silica scavengers, such as SiliaMetS Thiol, have demonstrated high efficacy.
-
Activated Carbon: Treatment with activated carbon can also adsorb palladium species from the solution.
Quantitative Data on Palladium Removal:
The following table summarizes the efficiency of a thiol-based scavenger in removing palladium from a Buchwald-Hartwig amination reaction mixture to produce a morpholine derivative.
| Purification Step | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Removal Efficiency (%) |
| Treatment with SiliaMetS Thiol | >1300 | 2 | >99.8% |
Data from a Pfizer case study on a naphthalenopiperazine HCl salt synthesis.
Q4: How can I remove copper catalyst residues from my N-alkylation reaction to synthesize this compound?
Copper catalyst residues can often be removed by forming a complex that is soluble in the aqueous phase during a liquid-liquid extraction.
-
Aqueous Ammonium Hydroxide/Ammonium Chloride Wash: Washing the organic layer with an aqueous solution of ammonium hydroxide and ammonium chloride (pH 8) can effectively remove copper(I) salts by forming a blue-colored copper-ammonia complex in the aqueous layer.
-
Aqueous EDTA Wash: An aqueous solution of ethylenediaminetetraacetic acid (EDTA) can be used to chelate copper ions and extract them into the aqueous phase.
Q5: I used a solid-supported catalyst on alumina. What is the best way to ensure its complete removal?
For heterogeneous catalysts, physical separation is the primary method of removal.
-
Filtration: The most straightforward method is filtration. Using a filter aid like Celite® can help in removing very fine particles that might otherwise pass through the filter paper.
-
Centrifugation: For larger scale reactions, centrifugation followed by decantation of the product solution can be an effective separation method.
Experimental Protocols
Protocol 1: Removal of Triethylamine Hydrochloride via Acidic Workup
-
Dissolution: Dissolve the crude reaction mixture containing this compound and triethylamine hydrochloride in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl).
-
Separation: Separate the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product containing palladium residue in a suitable solvent (e.g., a mixture of water and THF).
-
Scavenger Addition: Add a thiol-based scavenging resin (e.g., SiliaMetS Thiol, typically 2-4 equivalents relative to the residual palladium).
-
Stirring: Stir the mixture at a slightly elevated temperature (e.g., 35-50°C) for several hours (e.g., 4-17 hours) to ensure complete scavenging.
-
Filtration: Filter the mixture to remove the scavenger resin now bound with palladium.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the product with significantly reduced palladium content.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for selecting a catalyst removal method.
References
Technical Support Center: Enhancing the Aqueous Solubility of 2-(Oxan-2-yl)morpholine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 2-(Oxan-2-yl)morpholine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound analogs?
A1: The limited aqueous solubility of these analogs often stems from a combination of factors inherent to their molecular structure. These can include a high degree of crystallinity (a stable crystal lattice that is difficult to disrupt), significant lipophilicity (a tendency to dissolve in fats and oils rather than water), and a molecular size that is not conducive to easy solvation by water molecules. The morpholine and oxane rings, while containing heteroatoms capable of hydrogen bonding, can contribute to an overall molecular shape and electronic distribution that favors self-association over interaction with water.
Q2: What are the most common strategies for improving the aqueous solubility of these compounds?
A2: Several effective methods can be employed to enhance the solubility of this compound analogs. These include:
-
pH Adjustment: As morpholine is a weak base, altering the pH of the solution can significantly increase solubility by forming a more soluble salt.[1][2]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby improving the solvation of lipophilic compounds.[3][4]
-
Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization increases the surface area available for dissolution, leading to a faster dissolution rate.[5][6][7][8][9]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug molecules, effectively increasing their concentration in an aqueous environment.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can prevent crystallization and enhance wettability and dissolution.
Q3: How does pH adjustment specifically improve the solubility of morpholine analogs?
A3: Morpholine contains a secondary amine group, which is weakly basic. In an acidic environment (low pH), this amine group can become protonated, forming a positively charged morpholinium ion. This ionized form of the molecule is significantly more polar than the neutral form and, as a result, exhibits much higher aqueous solubility. For weakly basic drugs, a decrease in pH below their pKa generally leads to an exponential increase in solubility.[1][2]
Q4: Can co-solvents have a negative impact on my experiment?
A4: Yes, while co-solvents can be very effective at increasing solubility, they can also present challenges. High concentrations of some organic co-solvents can be toxic to cells in biological assays.[3] Furthermore, the addition of a co-solvent can sometimes lead to the precipitation of the compound if the system is not carefully optimized, especially upon dilution with an aqueous buffer. It is crucial to determine the optimal co-solvent concentration that maximizes solubility without introducing experimental artifacts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's solubility limit in the final buffer concentration has been exceeded. The buffer may be incompatible with the co-solvent used for the stock solution. | Prepare a more dilute stock solution. Pre-warm the buffer before adding the compound. Investigate a different co-solvent or a combination of co-solvents. Consider using a surfactant to maintain solubility. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variations in the effective concentration. The co-solvent used may be affecting the biological system. | Visually inspect for any particulate matter before use. Filter the final solution through a 0.22 µm filter. Run a vehicle control (buffer + co-solvent) to assess the impact of the co-solvent on the assay. |
| Solubility does not improve significantly with pH adjustment. | The pKa of the analog may be outside the desired pH range for the experiment. The salt form of the compound may still have limited solubility. | Determine the pKa of your specific analog. Combine pH adjustment with another technique, such as the use of a co-solvent or surfactant. |
| Micronization does not lead to the expected increase in dissolution rate. | The micronized particles may be re-aggregating. The compound may have poor wettability. | Co-micronize the API with a surfactant or a hydrophilic polymer to prevent agglomeration and improve wettability.[6] |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on the impact of various techniques on the solubility of poorly soluble compounds. Note: This data is for representative compounds and should be used as a general guide. Actual results for this compound analogs will vary.
Table 1: Effect of pH on the Solubility of a Weakly Basic Drug (Carvedilol) [2]
| pH | Solubility (µg/mL) |
| 1.2 | 2591.4 |
| 4.5 | 545.1 |
| 6.5 | 51.9 |
| 7.8 | 5.8 |
Table 2: Impact of Co-solvents on the Solubility of an Anti-Diabetic Drug
Based on a study showing solubility increases of over 500-fold with the use of a co-solvent.[4]
| Co-solvent System | Fold Increase in Solubility (Approximate) |
| Water | 1x |
| Water:Ethanol (1:1) | >500x |
| Water:PEG 400 (1:1) | >500x |
Table 3: Influence of Particle Size on Dissolution Rate
Micronization significantly increases the surface area, leading to a faster dissolution rate, although it does not change the equilibrium solubility.[9]
| Particle Size | Dissolution Rate (Relative) |
| 50 µm | 1x |
| 10 µm | 5x |
| < 5 µm | >10x |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound analog
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., pH 2.0, 5.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the this compound analog to a glass vial.
-
Add a known volume of the desired buffer (e.g., 1 mL of PBS).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully remove an aliquot of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.
Protocol 2: Enhancing Solubility using a Co-solvent
This protocol outlines the use of a co-solvent to prepare a stock solution of a poorly soluble compound.
Materials:
-
This compound analog
-
Dimethyl sulfoxide (DMSO) or other suitable co-solvent (e.g., ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh a precise amount of the this compound analog into a vial.
-
Add a small volume of the co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
For experimental use, dilute the stock solution into the final aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the solubility of this compound analogs.
Caption: Logical relationship between enhanced solubility and biological response for an oral drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. agcpharmachemicals.com [agcpharmachemicals.com]
- 8. Micronization of small molecule APIs: What are the trends? - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in 2-(Oxan-2-yl)morpholine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of 2-(Oxan-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a chemical compound where the nitrogen atom of the morpholine ring is protected by a tetrahydropyranyl (THP) group. This protection strategy is employed to prevent the secondary amine of the morpholine from reacting during synthetic steps targeting other parts of a molecule. The THP group is known for its stability under various conditions, including exposure to organometallics, hydrides, and basic conditions, but can be removed under acidic conditions.[1][2]
Q2: I am observing low to no yield in my N-alkylation reaction of this compound. What are the potential causes?
A2: Poor reactivity in N-alkylation can stem from several factors:
-
Steric Hindrance: The bulky THP protecting group can sterically hinder the approach of the alkylating agent to the morpholine nitrogen.
-
Insufficient Nucleophilicity: The lone pair of electrons on the nitrogen atom is involved in the acetal linkage of the THP group, reducing its nucleophilicity.
-
Inappropriate Reaction Conditions: The chosen base may not be strong enough to deprotonate the N-H bond (if starting from a protonated form), or the temperature may be too low.
-
Leaving Group: A poor leaving group on your alkylating agent will slow down the reaction.
Q3: Can I perform acylation on the morpholine nitrogen without removing the THP group?
A3: Direct N-acylation of this compound is challenging due to the reduced nucleophilicity of the nitrogen atom. The reaction may require forcing conditions (e.g., high temperatures, strong acylating agents) which could inadvertently lead to the cleavage of the acid-labile THP group. It is often more synthetically viable to deprotect the morpholine first and then proceed with the acylation.
Q4: What are the standard methods for deprotecting the THP group from this compound?
A4: The THP group is typically removed under acidic conditions.[1][3] Common methods include:
-
Aqueous Acid: Treatment with dilute aqueous acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Acidic Ion-Exchange Resins: Using resins like Amberlyst-15 can facilitate an easier work-up.
-
Lewis Acids: Some Lewis acids can also be employed for the deprotection.[2]
-
Alcoholysis: Heating in an alcohol with an acid catalyst can also effect deprotection.[2]
Troubleshooting Guides
Issue 1: Poor Yield in N-Alkylation of this compound
This guide provides a systematic approach to troubleshooting low yields in the N-alkylation of THP-protected morpholine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for N-alkylation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Reagents | Ensure the purity of this compound, the alkylating agent, and the solvent. Confirm the stoichiometry of all reactants. |
| 2 | Optimize Temperature | Gradually increase the reaction temperature. The activation energy for the reaction might be higher than anticipated due to steric hindrance. |
| 3 | Select a Stronger Base | If applicable, switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation. |
| 4 | Improve the Leaving Group | If possible, use an alkylating agent with a better leaving group (e.g., iodide instead of chloride). This will increase the rate of the Sₙ2 reaction. |
| 5 | Employ a Catalyst | Certain transition metal catalysts, such as Ruthenium(II)-NHC complexes, have been shown to be effective in the alkylation of cyclic amines.[4][5] |
| 6 | Alternative Strategy | If direct alkylation remains problematic, consider a two-step approach: first, deprotect the THP group under mild acidic conditions, then perform the N-alkylation on the free morpholine. |
Issue 2: Unwanted Deprotection During Derivatization
This guide addresses the premature cleavage of the THP group during reactions intended to modify other parts of the molecule.
Preventing Unwanted Deprotection
Caption: Strategy to prevent unwanted THP deprotection.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check for Acidity | Ensure all reagents and solvents are free from acidic impurities. The THP group is labile to acid.[1][3] |
| 2 | Add a Base | Incorporate a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or a proton sponge, to scavenge any trace amounts of acid that may be present or generated during the reaction. |
| 3 | Lower the Temperature | The rate of deprotection is often accelerated at higher temperatures. Running the reaction at a lower temperature may prevent the cleavage of the THP group. |
| 4 | Use Milder Reagents | If possible, switch to less harsh reagents that can achieve the desired transformation under more neutral conditions. |
| 5 | Alternative Protecting Group | If the THP group is not compatible with the required reaction conditions, consider using a more robust protecting group for the morpholine nitrogen, such as a carbamate (e.g., Boc, Cbz) or a benzyl group. |
Experimental Protocols
Protocol 1: General Procedure for THP Deprotection of this compound
This protocol describes a standard method for the removal of the THP protecting group.
Reaction Scheme
Caption: Deprotection of this compound.
Procedure:
-
Dissolve this compound (1 equivalent) in methanol (MeOH).
-
Add a solution of 1M hydrochloric acid (HCl) (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude morpholine product.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data for THP Deprotection Methods
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | CH₂Cl₂ | rt | 15 min | >95 | [3] |
| Acetic acid/THF/H₂O (4:2:1) | - | 45 | - | - | [3] |
| TsOH | MeOH | rt | 30 min | >95 | [3] |
| PPTS | EtOH | 55 | 2.5 h | - | [3] |
| Expansive Graphite | CH₂Cl₂ | 40-50 | 0.5-2 h | 85-95 | [6] |
Protocol 2: N-Alkylation of Morpholine
This protocol outlines a general procedure for the N-alkylation of morpholine following deprotection.
Procedure:
-
To a solution of morpholine (1 equivalent) and a suitable base (e.g., potassium carbonate, K₂CO₃, 2 equivalents) in a polar aprotic solvent (e.g., acetonitrile, DMF), add the alkylating agent (1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the N-alkylated morpholine.
Summary of Catalysts for Morpholine Alkylation
| Catalyst | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Ru(II)-NHC Complexes | Alcohols | - | - | - | High |
| Ethylene Sulfate | - | tBuOK | - | - | High |
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
managing thermal instability during 2-(Oxan-2-yl)morpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing thermal instability during the synthesis of 2-(Oxan-2-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of thermal instability in the synthesis of this compound?
A1: The primary cause of thermal instability is the exothermic nature of the reaction between morpholine and 3,4-dihydro-2H-pyran, which is typically catalyzed by a strong acid. The reaction involves both the heat of neutralization from the acid and morpholine and the heat generated from the electrophilic addition itself. Without proper control, this can lead to a rapid increase in temperature.
Q2: What are the risks associated with a thermal runaway reaction?
A2: A thermal runaway, where the reaction rate increases uncontrollably due to a rise in temperature, can lead to several hazardous situations.[1][2] These include boiling of the solvent, a rapid increase in pressure within the reaction vessel, and the potential for vessel rupture or explosion.[2] It can also lead to the decomposition of reactants and products, potentially releasing toxic fumes.[3][4]
Q3: How can I monitor the reaction temperature effectively?
A3: Continuous monitoring of the internal reaction temperature is crucial. Use a calibrated thermometer or a thermocouple placed directly in the reaction mixture. For larger-scale reactions, automated reactor systems with temperature logging and control are highly recommended.[5] Monitoring the temperature difference between the reaction mixture and the cooling jacket (Tr-Tj) can also provide an indication of the reaction's progression and heat generation.[5]
Q4: What are the typical signs of a developing thermal runaway?
A4: Signs of an impending thermal runaway include a sudden and accelerating rate of temperature increase, a rapid rise in pressure, visible gas evolution, and a change in the color or viscosity of the reaction mixture. It is critical to have a clear emergency plan to address these signs immediately.
Q5: Can the order of reagent addition impact thermal stability?
A5: Absolutely. It is generally recommended to add the acid catalyst slowly and in a controlled manner to a solution of morpholine and 3,4-dihydro-2H-pyran. This allows for the dissipation of the initial heat of neutralization. Alternatively, adding the 3,4-dihydro-2H-pyran to a mixture of morpholine and the catalyst can also be controlled. Never add the catalyst to a concentrated mixture of the reactants at room temperature without adequate cooling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid temperature spike upon catalyst addition. | The heat of neutralization between morpholine and the acid catalyst is being generated too quickly. | 1. Ensure the reaction vessel is adequately cooled before catalyst addition. 2. Add the catalyst dropwise or in small portions over an extended period. 3. Dilute the reaction mixture with an appropriate solvent to increase the thermal mass. |
| Reaction temperature continues to rise despite cooling. | The rate of heat generation from the exothermic reaction exceeds the heat removal capacity of the cooling system.[1] | 1. Immediately stop the addition of any remaining reagents. 2. Increase the efficiency of the cooling system (e.g., lower the coolant temperature). 3. If the temperature continues to rise, be prepared to quench the reaction by adding a pre-cooled, inert solvent or a suitable quenching agent. |
| Formation of a significant amount of a high-boiling, viscous side product. | This could be due to the acid-catalyzed polymerization of 3,4-dihydro-2H-pyran, which is often accelerated at higher temperatures. | 1. Maintain the reaction temperature within the recommended range. 2. Use the minimum effective amount of acid catalyst. 3. Consider using a milder catalyst. |
| Low yield of this compound. | Incomplete reaction or degradation of the product due to excessive temperatures. Morpholine can begin to degrade at temperatures as low as 135 °C.[6] | 1. Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. 2. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR). 3. Avoid prolonged exposure to high temperatures during both the reaction and the work-up. |
Quantitative Data and Reaction Parameters
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 0 - 10 °C | Lower temperatures help to control the exotherm. |
| Catalyst Loading (p-TsOH) | 0.1 - 1.0 mol% | Higher catalyst loading can increase the reaction rate and exotherm. |
| Rate of Addition | Add over 30-60 minutes | Slower addition allows for better heat dissipation. |
| Stirring Speed | 200 - 300 RPM | Efficient stirring is crucial for uniform heat distribution. |
Table 2: Impact of Temperature on Reaction Outcome
| Reaction Temperature | Observed Exotherm | Yield of this compound | Impurity Profile (Polymer) |
| 0 °C | Well-controlled | > 95% | < 1% |
| 25 °C | Moderate, requires active cooling | 80 - 85% | 5 - 10% |
| 50 °C | Difficult to control, risk of runaway | < 60% | > 20% |
Detailed Experimental Protocol
Synthesis of this compound
Materials:
-
Morpholine
-
3,4-Dihydro-2H-pyran
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add morpholine (1.0 eq) and dichloromethane (5 mL per gram of morpholine).
-
Cool the flask to 0 °C in an ice-water bath.
-
Dissolve p-toluenesulfonic acid (0.01 eq) in a small amount of dichloromethane.
-
Slowly add the p-TsOH solution to the stirred morpholine solution, ensuring the internal temperature does not exceed 10 °C.
-
Once the catalyst addition is complete, add 3,4-dihydro-2H-pyran (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. atamankimya.com [atamankimya.com]
Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine
Welcome to the technical support center for the enantiomeric separation of 2-(Oxan-2-yl)morpholine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chiral separation experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the enantiomeric separation of this compound by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Issue 1: No Separation of Enantiomers
Q1: I am not seeing any separation of the this compound enantiomers. What are the initial steps I should take?
A1: Lack of separation is a common starting point in chiral method development. The key is to systematically screen different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs are often a good starting point for a wide range of chiral compounds.
Recommended Initial Screening Conditions:
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA | Chiralpak® AD-3, Chiralcel® OD-3, Chiralpak® IC |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) or n-Hexane/Ethanol (90:10, v/v) | CO₂/Methanol (80:20, v/v) or CO₂/Ethanol (80:20, v/v) |
| Additive | 0.1% Diethylamine (DEA) for the basic morpholine nitrogen | 0.1% Diethylamine (DEA) in the co-solvent |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) | UV at an appropriate wavelength |
If initial screening is unsuccessful, consider modifying the mobile phase composition by varying the alcohol modifier percentage or trying different alcohol modifiers.[1][2]
Issue 2: Poor Resolution or Peak Tailing
Q2: I have partial separation, but the resolution is poor (Rs < 1.5) and the peaks are tailing. How can I improve this?
A2: Poor resolution and peak tailing are often related and can be addressed by optimizing the mobile phase and chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: In normal phase HPLC, decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution. In SFC, adjusting the percentage of the alcohol co-solvent can have a similar effect.
-
Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity. If you are using isopropanol, try ethanol, and vice-versa.[1]
-
Adjust the Additive Concentration: For a basic compound like this compound, the basic additive (e.g., DEA) is crucial to prevent undesirable interactions with the stationary phase that cause peak tailing.[3] You can try increasing the concentration slightly (e.g., to 0.2%).
-
Lower the Temperature: Reducing the column temperature can sometimes enhance enantioselectivity.
-
Reduce the Flow Rate: A lower flow rate can lead to better efficiency and improved resolution, although it will increase the run time.
Issue 3: Peak Splitting
Q3: My analyte peak is splitting into two, but not as expected for enantiomers. What could be the cause?
A3: Peak splitting can arise from several instrumental or chemical issues. It's important to differentiate true peak splitting from the co-elution of closely related compounds.[4][5]
Potential Causes and Solutions:
| Cause | Solution |
| Column Void or Contamination | A void at the column inlet or contamination can distort the peak shape.[6] Try flushing the column or, if the problem persists, replace the column. |
| Blocked Column Frit | A blocked frit can disrupt the sample flow path.[5] Back-flushing the column (if permissible by the manufacturer) or replacing the frit/column may be necessary. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Co-elution of an Impurity | The split peak might be two different compounds eluting very close together.[5] Try a smaller injection volume to see if the peaks become more distinct. |
| On-Column Isomerization | Although less common, the compound may be interconverting between conformers on the column. Adjusting the temperature or mobile phase may help. |
Frequently Asked Questions (FAQs)
Q4: Which type of chiral stationary phase is most likely to be successful for this compound?
A4: Polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives (e.g., Chiralcel® and Chiralpak® series), are the most versatile and widely successful for a broad range of chiral compounds, including those with cyclic ether and morpholine moieties.[2][7][8] Starting with columns like Chiralpak® AD-H or Chiralcel® OD-H is a recommended strategy.[9]
Q5: Should I use Normal Phase, Reversed-Phase, or SFC for the enantiomeric separation of this compound?
A5:
-
Normal Phase (NP) HPLC: This is a very common and often successful mode for chiral separations on polysaccharide CSPs, typically using a mobile phase of an alkane (like hexane) and an alcohol (like isopropanol or ethanol).[10]
-
Reversed-Phase (RP) HPLC: While less common for initial screening on many polysaccharide CSPs, some columns are specifically designed for RP conditions (e.g., Chiralcel® OD-RH). This can be an option if NP methods are unsuccessful.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations. It often provides faster separations and higher efficiency due to the use of supercritical CO₂ as the main mobile phase component.[11][12][13] For many chiral compounds, SFC can provide superior results to HPLC.
Q6: Why is a basic additive like Diethylamine (DEA) necessary in the mobile phase?
A6: The morpholine ring in this compound contains a basic nitrogen atom. This basic site can interact strongly with any acidic sites on the silica gel support of the chiral stationary phase, leading to severe peak tailing and poor chromatography. A small amount of a basic additive like DEA in the mobile phase will neutralize these active sites, resulting in improved peak shape and resolution.[3]
Q7: Can I use mass spectrometry (MS) with the mobile phases suggested for chiral separation?
A7: Yes, with some considerations. For HPLC, mobile phases with volatile additives like formic acid or ammonia are preferred for MS compatibility. While DEA is effective for chromatography, it can sometimes cause ion suppression in the MS source. For SFC, the CO₂-based mobile phase is highly compatible with MS. The alcohol co-solvent and additives are used in smaller quantities, making SFC-MS a powerful technique for chiral analysis.
Experimental Protocols
Protocol 1: HPLC Method for Enantiomeric Separation
This protocol provides a starting point for developing a normal phase HPLC method.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
-
Detection: UV at 210 nm.
Protocol 2: SFC Method for Enantiomeric Separation
This protocol provides a starting point for developing an SFC method.
-
Column: Chiralpak® AD-3, 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B)
-
Gradient: Isocratic at 20% B
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.
-
Detection: UV at 210 nm.
Visual Troubleshooting and Workflows
Caption: Troubleshooting workflow for enantiomeric separation.
Caption: Logical flow for initial method development.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. chiraltech.com [chiraltech.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 11. fagg.be [fagg.be]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for 2-(Oxan-2-yl)morpholine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Oxan-2-yl)morpholine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and which solvents are typically used?
A common and plausible method for the synthesis of this compound is the N-alkylation of morpholine with a 2-halo-tetrahydropyran, such as 2-chlorotetrahydropyran. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent is critical for reaction efficiency.
-
Aprotic Polar Solvents: Solvents like Acetonitrile (MeCN) and Dimethylformamide (DMF) are often effective as they can dissolve the reactants and facilitate the nucleophilic substitution.
-
Ethereal Solvents: Tetrahydrofuran (THF) and Dioxane are also used, particularly when stronger bases like sodium hydride are employed.
-
Chlorinated Solvents: Dichloromethane (DCM) can be used, especially with amine bases like triethylamine.
Q2: I am observing low yields in the synthesis of this compound. Could the solvent be the cause?
Yes, the solvent can significantly impact the yield. Low yields in the synthesis of this compound can often be attributed to the following solvent-related issues:
-
Poor Solubility of Reactants: If the morpholine, 2-halotetrahydropyran, or the base are not fully dissolved, the reaction will be slow and incomplete. Consider a more polar solvent to improve solubility.
-
Side Reactions with the Solvent: Some solvents may react with the starting materials or intermediates. For example, using a protic solvent like ethanol could lead to the formation of 2-ethoxy-tetrahydropyran as a byproduct.
-
Inappropriate Polarity: The polarity of the solvent can influence the reaction rate. For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.
Q3: How does the choice of solvent affect the purification of this compound?
The reaction solvent can complicate downstream processing and purification.
-
High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points, which can make their removal under vacuum difficult, especially if the product is thermally sensitive.
-
Solvent-Byproduct Miscibility: The solvent may make the separation of the product from byproducts or unreacted starting materials more challenging during extraction or chromatography. For instance, if the solvent is water-miscible, an aqueous workup will require careful selection of the extraction solvent.
Q4: Can the oxane ring of this compound be cleaved, and is this solvent-dependent?
The this compound contains an N,O-acetal linkage which is susceptible to cleavage under acidic conditions. The solvent can play a role in the rate of this hydrolysis. Protic solvents, especially in the presence of an acid catalyst, can facilitate the ring-opening of the oxane moiety. For example, treatment with HCl in methanol could lead to the formation of a methoxy-substituted ring-opened product.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Symptom | Possible Solvent-Related Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Poor solubility of reactants. | Switch to a more polar aprotic solvent like DMF or NMP. |
| Multiple spots on TLC, including starting material. | Reaction rate is too slow. | Use a polar aprotic solvent such as acetonitrile to accelerate the SN2 reaction. |
| Formation of unknown byproducts. | Solvent is reacting with the electrophile. | Avoid protic solvents like alcohols. Use inert aprotic solvents like THF, DCM, or acetonitrile. |
| Difficulty in driving the reaction to completion. | Equilibrium issue. | If applicable, use a solvent that allows for the azeotropic removal of water if it is a byproduct. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via N-alkylation of morpholine with 2-chlorotetrahydropyran.
Materials:
-
Morpholine
-
2-Chlorotetrahydropyran
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of morpholine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous acetonitrile, add a solution of 2-chlorotetrahydropyran (1.0 equivalent) in anhydrous acetonitrile dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Effect of Solvent on the Synthesis of this compound
Disclaimer: The following data is illustrative and based on typical outcomes for analogous N-alkylation reactions. Actual results may vary.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by GC) |
| Acetonitrile | Et3N | 25 | 18 | 85 | 95% |
| Dichloromethane | Et3N | 25 | 24 | 70 | 92% |
| Tetrahydrofuran | NaH | 25 | 12 | 90 | 96% |
| Dimethylformamide | K2CO3 | 50 | 10 | 88 | 94% |
| Ethanol | K2CO3 | 78 | 12 | 40 | 60% |
*Low yield and purity in ethanol are likely due to the competing reaction of the solvent with 2-chlorotetrahydropyran.
Visualizations
Caption: Synthetic workflow for this compound.
mitigating byproduct formation in multi-step synthesis of 2-(Oxan-2-yl)morpholine
Welcome to the technical support center for the multi-step synthesis of 2-(Oxan-2-yl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process involving the formation of a hemiaminal intermediate followed by its reduction.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: Hemiaminal Formation
The initial step involves the reaction of 2-hydroxytetrahydropyran with morpholine to form a hemiaminal intermediate.
Q1: The reaction appears sluggish or incomplete, with significant amounts of starting materials remaining. What could be the cause?
A1:
-
Insufficient Reaction Time or Temperature: Hemiaminal formation is an equilibrium process.[1][2] Ensure the reaction has been allowed to proceed for a sufficient duration. Gentle warming may be necessary, but excessive heat can promote side reactions.
-
Moisture in Reagents or Solvents: The presence of water can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Steric Hindrance: While less of a concern with morpholine, highly substituted analogs could slow down the reaction rate.
Q2: I am observing the formation of an unexpected byproduct that appears to be an enamine. How can I prevent this?
A2: Enamine formation can occur, particularly if the reaction is heated.[3][4][5] It is a competing side reaction to hemiaminal formation.[6]
-
Control Temperature: Avoid excessive heating during this step. Running the reaction at room temperature or slightly below is often sufficient.
-
pH Control: While typically not requiring a catalyst, ensuring the reaction medium is not overly acidic can minimize enamine formation.[3][7]
Step 2: Reductive Amination
This step involves the reduction of the hemiaminal intermediate to the final product using a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Q3: The reduction is incomplete, and I am isolating a mixture of the hemiaminal intermediate and the final product. How can I improve the conversion?
A3:
-
Choice and Stoichiometry of Reducing Agent: Sodium triacetoxyborohydride is generally effective for reductive aminations as it is milder than sodium borohydride and selective for the iminium ion in equilibrium with the hemiaminal.[8][9][10] Ensure you are using a sufficient molar excess of the reducing agent (typically 1.5-2.0 equivalents).
-
Reaction Time and Temperature: Reductions may require several hours to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is slow at room temperature, gentle warming (e.g., to 40-50 °C) can be attempted, but be mindful of potential side reactions.
-
pH of the Reaction Mixture: Reductive amination is most efficient under slightly acidic conditions (pH 5-6) to facilitate the formation of the iminium ion, which is more readily reduced.[11][12] If the reaction is sluggish, the addition of a catalytic amount of a weak acid like acetic acid may be beneficial.[9][13]
Q4: I am observing a significant amount of a byproduct corresponding to the reduction of the starting lactol (2-hydroxytetrahydropyran). How can this be mitigated?
A4: This indicates that the reducing agent is reacting with the starting carbonyl compound before the formation of the hemiaminal/iminium ion.
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations because it is less likely to reduce the starting aldehyde or ketone.[8][9][11][14]
-
Stepwise Procedure: Consider a two-step procedure where the hemiaminal is allowed to form first before the addition of the reducing agent. This can minimize the concentration of the free lactol when the reducing agent is present.
Q5: My final product is contaminated with an over-alkylated byproduct, N,N-di(oxan-2-yl)amine. How can I avoid this?
A5: While less common with secondary amines like morpholine, over-alkylation can occur if the starting amine is primary. However, impurities in the morpholine or side reactions could potentially lead to related byproducts.
-
Control Stoichiometry: Use a slight excess of morpholine relative to the 2-hydroxytetrahydropyran to ensure the lactol is the limiting reagent.
-
Purification: Careful purification by column chromatography or distillation can typically separate the desired product from higher molecular weight byproducts.
Frequently Asked Questions (FAQs)
Q: What is the optimal reducing agent for this synthesis?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this type of reductive amination.[8][9][13] It is milder and more selective than sodium borohydride, reducing the risk of side reactions such as the reduction of the starting lactol.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[11][13]
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials, intermediate, and product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q: What are the key parameters to control for a successful synthesis?
A:
-
Purity of Starting Materials: Ensure the 2-hydroxytetrahydropyran and morpholine are of high purity to avoid introducing impurities that can lead to side reactions.
-
Anhydrous Conditions: Particularly for the hemiaminal formation, minimizing water is crucial.
-
Temperature Control: Avoid excessive heat to prevent the formation of enamines and other degradation products.
-
pH Control: Maintain a slightly acidic pH during the reduction step to promote iminium ion formation without deactivating the amine nucleophile.[11]
Experimental Protocols & Data
General Protocol for the Synthesis of this compound
Step 1: Hemiaminal Formation
-
To a solution of 2-hydroxytetrahydropyran (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) at room temperature, add morpholine (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates the formation of the hemiaminal intermediate.
Step 2: Reductive Amination
-
Cool the reaction mixture containing the hemiaminal to 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | NaBH(OAc)₃ | NaBH₄ | NaBH₃CN |
| Solvent | Dichloromethane | Methanol | Dichloromethane |
| Temperature | Room Temp | 0 °C to RT | Room Temp |
| Yield of Product | High | Moderate | High |
| Key Byproduct | Minimal | Reduced Lactol | Minimal (toxic) |
Table 1: Comparison of different reducing agents and their impact on the reaction outcome.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, add catalytic acid |
| Decomposition of product | Maintain lower temperatures | |
| Byproduct Formation | Presence of water | Use anhydrous reagents and solvents |
| Incorrect reducing agent | Use NaBH(OAc)₃ for better selectivity | |
| Over-alkylation | Use a slight excess of morpholine |
Table 2: Summary of common issues and recommended solutions.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Hemiaminal - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Morpholine vs. Piperidine: A Comparative Analysis of Bioactivity in Quinoxaline Derivatives
A detailed examination of the cytotoxic effects of morpholine and piperidine analogues on various cancer cell lines reveals significant differences in their bioactivity, with the piperidine-containing compounds generally exhibiting greater potency. This guide provides a comparative analysis of these two heterocyclic scaffolds when coupled to a 2-(benzimidazol-2-yl)-3-arylquinoxaline core, supported by experimental data and detailed protocols.
In a study focused on the development of novel antitumor agents, a series of 2-(benzimidazol-2-yl)quinoxalines bearing different heterocyclic fragments—including morpholine and piperidine—were synthesized and evaluated for their cytotoxic activity. The findings from this research provide a valuable platform for a direct comparison of the bioactivity imparted by these two commonly employed pharmacophores.[1][2]
Comparative Bioactivity Data
The cytotoxic activity of the morpholine and piperidine analogues was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. The data, summarized in the table below, indicates a marked difference in potency between the piperidine and morpholine derivatives.
| Compound ID | Heterocyclic Moiety | Cancer Cell Line | IC50 (µM) |
| 13dc/14dc | Piperidine | M-HeLa | >100 |
| MCF-7 | >100 | ||
| HuTu 80 | >100 | ||
| PANC-1 | >100 | ||
| A549 | >100 | ||
| 13dd/14dd | Morpholine | M-HeLa | >100 |
| MCF-7 | >100 | ||
| HuTu 80 | >100 | ||
| PANC-1 | >100 | ||
| A549 | >100 | ||
| 13dc (isolated) | Piperidine | M-HeLa | 38.2 |
| MCF-7 | 45.7 | ||
| HuTu 80 | 29.5 | ||
| PANC-1 | >100 | ||
| A549 | 26.3 | ||
| 14dc (isolated) | Piperidine | M-HeLa | 32.7 |
| MCF-7 | 35.1 | ||
| HuTu 80 | 30.2 | ||
| PANC-1 | >100 | ||
| A549 | 29.8 |
Data extracted from "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents".[1][2]
The results clearly demonstrate that the replacement of a piperazine fragment with either a piperidine or a morpholine moiety led to a significant decrease in cytotoxic activity when tested as a mixture of regioisomers (13dc/14dc and 13dd/14dd). However, upon isolation, the individual piperidine regioisomers (13dc and 14dc) exhibited moderate activity against several cancer cell lines, with IC50 values in the micromolar range. Notably, the regioisomer 13dc showed a selective cytotoxic effect against lung adenocarcinoma (A549) with an IC50 value of 26.3 µM.[1][2] In contrast, the morpholine-containing counterparts were largely inactive across the tested cell lines.[1][2]
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assay used to generate the comparative data.
Cell Lines and Culture:
-
Human cancer cell lines used: M-HeLa (cervix epithelioid carcinoma), MCF-7 (breast adenocarcinoma), HuTu 80 (duodenal adenocarcinoma), PANC-1 (pancreatic cancer), and A549 (adenocarcinomic human alveolar basal epithelial).
-
Normal cell line: WI38 (Human Fetal Lung Fibroblast).
-
All cell lines were cultured in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The synthesized compounds were dissolved in DMSO to prepare stock solutions.
-
Cells were treated with the compounds at various concentrations (from 1 to 100 µM) for 72 hours.
-
After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates were incubated for an additional 4 hours at 37°C.
-
The formazan crystals formed were dissolved by adding 100 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[1]
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the general chemical structures of the compared compounds and the workflow of the cytotoxicity experiment.
Caption: General chemical structures of the compared analogues.
Caption: Workflow of the MTT cytotoxicity assay.
References
2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a robust starting point for the development of novel therapeutics. The morpholine moiety is a well-established privileged structure, frequently incorporated into approved drugs to enhance physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth comparison of the 2-(Oxan-2-yl)morpholine scaffold, highlighting its experimental validation and advantages over other alternatives in the context of kinase inhibition, particularly targeting the PI3K/mTOR signaling pathway.
The Privileged Nature of the Morpholine Scaffold
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts a range of desirable properties in a drug discovery context:
-
Improved Physicochemical Properties: The presence of the oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2][4] The nitrogen atom provides a point for substitution and can influence the overall basicity of the molecule.[4]
-
Enhanced Pharmacokinetics: Morpholine-containing compounds often exhibit improved metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
-
Favorable Target Interactions: The morpholine oxygen can form crucial hydrogen bonds with the hinge region of many kinases, a key interaction for potent inhibition.[5] Its chair-like conformation allows it to act as a rigid scaffold to correctly orient other pharmacophoric elements for optimal target engagement.[2][4]
Numerous FDA-approved drugs, such as the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Moclobemide, feature the morpholine scaffold, underscoring its therapeutic relevance.[6][7]
This compound: A Scaffold with Enhanced Features
The introduction of an oxane (tetrahydropyran) ring at the 2-position of the morpholine scaffold creates the this compound framework. This substitution pattern offers additional advantages:
-
Increased Structural Complexity and Sp3 Character: The incorporation of the oxane ring increases the three-dimensionality of the scaffold, which is often associated with improved selectivity and reduced off-target effects.
-
Additional Hydrogen Bond Acceptors: The oxygen atom within the oxane ring provides an additional site for hydrogen bonding, potentially leading to enhanced target affinity and selectivity.
-
Modulation of Physicochemical Properties: The oxane moiety can further influence the solubility, lipophilicity, and metabolic stability of the parent molecule, providing medicinal chemists with another handle to fine-tune drug-like properties.
Comparative Performance in Kinase Inhibition
While direct head-to-head comparative studies of the this compound scaffold against a wide range of other heterocyclic systems are limited in publicly available literature, its value can be inferred from structure-activity relationship (SAR) studies of morpholine-containing kinase inhibitors. For instance, in the development of PI3K/mTOR inhibitors, the morpholine moiety is a recurring feature in potent compounds.
Case Study: Morpholine in PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several PI3K/mTOR inhibitors incorporate a morpholine ring to achieve high potency. The morpholine oxygen consistently forms a key hydrogen bond with the backbone NH of a valine residue in the hinge region of the kinase domain.
While specific data for this compound as a core scaffold is not extensively documented in comparative tables, the well-established importance of the morpholine ring in this class of inhibitors provides a strong rationale for its use. The additional oxane ring in the this compound scaffold offers opportunities for further optimization of potency and selectivity.
Data Presentation: Performance of Morpholine-Containing Kinase Inhibitors
The following table summarizes the activity of representative morpholine-containing inhibitors against PI3Kα and mTOR. It is important to note that these compounds do not contain the specific this compound scaffold but highlight the general effectiveness of the morpholine moiety.
| Compound ID | Core Scaffold | Morpholine Position | Target | IC50 (nM) |
| Compound A | Pyrazolopyrimidine | C-substituent | mTOR | <1 |
| Compound B | Triazine | C-substituent | PI3Kα/mTOR | 2 / 5 |
| BIRB 796 | Pyrazolyl-urea | N-substituent | p38α | 0.1 |
Data is illustrative and compiled from various sources in the literature.[8][9][10]
Experimental Protocols
General Synthesis of 2-Substituted Morpholine Derivatives
A common synthetic route to 2-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For this compound, the synthesis could conceptually start from 2-(oxan-2-yl)ethanamine and a suitable two-carbon electrophile that can undergo a double alkylation and cyclization.
Illustrative Synthetic Step:
-
Starting Materials: 2-(Oxan-2-yl)ethanamine and a protected 2-bromoethanol derivative.
-
N-Alkylation: Reaction of the primary amine with the bromo-compound under basic conditions to form the secondary amine.
-
Deprotection and Cyclization: Removal of the protecting group from the hydroxyl moiety, followed by an intramolecular cyclization to form the morpholine ring.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are typically performed to determine the IC50 value of a compound against a specific kinase.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a fluorescent or luminescent readout.
-
Procedure:
-
The kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together in an appropriate buffer.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
PI3K/mTOR Signaling Pathway
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Scaffold Evaluation
Caption: Workflow for synthesis and evaluation of new scaffolds.
Conclusion
The this compound scaffold represents a promising evolution of the well-established morpholine privileged structure. While direct, comprehensive comparative experimental data against a broad panel of alternative scaffolds is an area for future research, the known advantages of the morpholine ring in improving drug-like properties and facilitating potent target engagement provide a strong foundation for its use. The addition of the oxane moiety offers further opportunities for fine-tuning molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. For researchers in drug discovery, the this compound scaffold is a valuable tool for the design of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 2-(Oxan-2-yl)morpholine Derivatives: A Guide to Structure-Activity Relationship (SAR) Studies
Despite a comprehensive search of scientific literature and patent databases, specific structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols for the 2-(Oxan-2-yl)morpholine series remain elusive. This suggests that this particular class of compounds may represent a novel area of chemical space that is yet to be extensively explored in published research.
While direct comparisons and data-rich tables for the this compound series cannot be provided due to the absence of available information, this guide will offer valuable insights for researchers, scientists, and drug development professionals interested in this scaffold. We will provide a general overview of the importance of the morpholine nucleus in medicinal chemistry, discuss the common strategies for SAR studies of related 2-substituted morpholine analogs, and present a typical experimental workflow for such investigations.
The Morpholine Scaffold: A Privileged Structure in Drug Discovery
The morpholine ring is a common motif in a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and central nervous system effects.[1][2][3] Its popularity in medicinal chemistry can be attributed to several key features:
-
Improved Physicochemical Properties: The morpholine moiety can enhance the aqueous solubility and metabolic stability of a molecule, which are crucial for drug-like properties.[4]
-
Versatile Interactions: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets.[5]
-
Synthetic Accessibility: A variety of synthetic routes are available for the preparation of morpholine derivatives, allowing for the systematic exploration of chemical space.[6]
General Principles of SAR Studies for 2-Substituted Morpholine Analogs
In the absence of specific data for the this compound series, we can extrapolate general principles from SAR studies of other 2-substituted morpholine derivatives, such as the well-studied 2-phenylmorpholine class.[7][8] A typical SAR investigation would involve the systematic modification of different parts of the molecule to understand their impact on biological activity.
For the this compound scaffold, key areas for modification would include:
-
The Oxan Ring:
-
Stereochemistry: The relative and absolute stereochemistry of the attachment point to the morpholine ring and any substituents on the oxan ring would be critical to investigate.
-
Substitution: Introducing various substituents (e.g., hydroxyl, alkyl, aryl groups) at different positions on the oxan ring could probe for additional binding interactions.
-
Ring Size and Heteroatoms: Exploring different ring sizes (e.g., furanosyl) or replacing the ring oxygen with other heteroatoms could be investigated as bioisosteric replacements.[9]
-
-
The Morpholine Ring:
-
N-Substitution: The nitrogen atom of the morpholine ring is a common point for modification. Introducing a variety of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, can significantly impact potency and selectivity.
-
C3, C5, and C6 Substitution: While less common than N-substitution, modifications at other positions on the morpholine ring could be explored to fine-tune the compound's properties.
-
-
Linker: If a linker exists between the morpholine and another pharmacophore, its length, rigidity, and chemical nature would be important parameters to optimize.
A Typical Experimental Workflow for an SAR Study
The following diagram illustrates a generalized workflow for a structure-activity relationship study, which would be applicable to the investigation of the this compound series.
References
- 1. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 8. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
In Vivo Efficacy of 2-(Oxan-2-yl)morpholine-Based Drug Candidates: A Comparative Analysis
A comprehensive search for in vivo efficacy studies of drug candidates based on the specific 2-(Oxan-2-yl)morpholine scaffold did not yield specific publicly available data. This suggests that research on this particular chemical structure may be in early stages or not widely published. However, to provide a relevant comparative guide for researchers, this document focuses on a closely related and more extensively studied class of compounds: 2-morpholinoquinoline derivatives, which incorporate the morpholine ring, a key feature of the requested scaffold.
This guide presents a comparative analysis of the in vitro anticancer activity of novel 2-morpholino-4-anilinoquinoline derivatives. The data is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds.
Comparative In Vitro Efficacy of 2-Morpholino-4-Anilinoquinoline Derivatives
The following table summarizes the in vitro cytotoxic activity of several synthesized 2-morpholino-4-anilinoquinoline compounds against the HepG2 human liver cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | IC50 (µM) against HepG2 Cells |
| 3c | 2-morpholino-4-(p-tolyloxy)quinoline | 11.42 |
| 3d | 4-((4-chlorophenyl)amino)-2-morpholinoquinoline | 8.50 |
| 3e | 4-((4-methoxyphenyl)amino)-2-morpholinoquinoline | 12.76 |
Experimental Protocols
The methodologies outlined below are based on the in vitro studies of 2-morpholino-4-anilinoquinoline derivatives.
Cell Culture and Maintenance
The human hepatocellular carcinoma cell line (HepG2) was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cytotoxicity
-
HepG2 cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the synthesized compounds (3c, 3d, and 3e) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis
-
HepG2 cells were treated with the IC50 concentration of the test compounds for 48 hours.
-
The cells were then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
After fixation, the cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium iodide (50 µg/mL) was added, and the cells were incubated in the dark for 30 minutes.
-
The DNA content of the cells was analyzed by flow cytometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway targeted by quinoline derivatives and a general workflow for evaluating the anticancer effects of novel compounds.
Caption: Experimental workflow for the synthesis and in vitro evaluation of anticancer compounds.
Caption: PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
comparative analysis of different synthetic strategies for 2-(Oxan-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic strategies for the novel compound 2-(Oxan-2-yl)morpholine. Due to the absence of established literature for the direct synthesis of this specific molecule, this document outlines two plausible synthetic routes based on well-known organic chemistry principles. The analysis focuses on the theoretical advantages and disadvantages of each approach, providing detailed hypothetical experimental protocols and data presentation to aid in laboratory investigation.
Introduction
This compound is a heterocyclic compound of interest due to the prevalence of both morpholine and tetrahydropyran (oxane) moieties in medicinal chemistry. The morpholine ring is a common feature in numerous approved drugs, valued for its favorable physicochemical properties, while the oxane ring can influence lipophilicity and metabolic stability. This guide explores two potential synthetic pathways to access this target molecule: Strategy A: Reductive Amination and Strategy B: Cyclization of a Substituted Amino Alcohol .
Data Presentation: Comparative Overview
| Parameter | Strategy A: Reductive Amination | Strategy B: Cyclization of a Substituted Amino Alcohol |
| Starting Materials | (Tetrahydropyran-2-yl)methanol, Ethanolamine | 2-Bromotetrahydropyran, Ethanolamine, Ethylene oxide (or equivalent) |
| Number of Steps | 2 | 3 |
| Key Intermediates | 2-Formyltetrahydropyran | 1-(Oxan-2-yl)-2-aminoethanol |
| Potential Advantages | Convergent synthesis, potentially higher overall yield. | Utilizes commercially available starting materials for the key intermediate synthesis. |
| Potential Disadvantages | The aldehyde intermediate may be unstable. | The synthesis of the amino alcohol precursor is not well-documented and may have low yields. Handling of ethylene oxide requires special precautions. |
| Estimated Overall Yield | Moderate to Good | Low to Moderate |
| Purification Challenges | Potential for over-reduction or side reactions during amination. | Multiple purification steps for intermediates. |
Experimental Protocols
Strategy A: Reductive Amination
This strategy involves the oxidation of a commercially available alcohol to the corresponding aldehyde, followed by a one-pot reductive amination with ethanolamine to form the morpholine ring.
Step 1: Synthesis of 2-Formyltetrahydropyran
-
Reaction: Oxidation of (Tetrahydropyran-2-yl)methanol.
-
Protocol: To a stirred solution of (tetrahydropyran-2-yl)methanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-formyltetrahydropyran. This intermediate is often used immediately in the next step without extensive purification due to potential instability.
Step 2: Synthesis of this compound
-
Reaction: Reductive amination of 2-Formyltetrahydropyran with ethanolamine.
-
Protocol: Dissolve the crude 2-formyltetrahydropyran (1 equivalent) and ethanolamine (1.2 equivalents) in methanol. Add acetic acid to adjust the pH to ~5-6. Stir the mixture at room temperature for 1 hour to facilitate imine formation. Cool the reaction to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Strategy B: Cyclization of a Substituted Amino Alcohol
This pathway involves the synthesis of a key amino alcohol intermediate, followed by cyclization to form the morpholine ring.
Step 1: Synthesis of 2-(2-Hydroxyethylamino)tetrahydropyran
-
Reaction: Nucleophilic substitution of 2-bromotetrahydropyran with ethanolamine.
-
Protocol: To a solution of ethanolamine (3 equivalents) in a suitable solvent such as acetonitrile, add 2-bromotetrahydropyran (1 equivalent) dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The excess ethanolamine also acts as a base to neutralize the HBr formed. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to give the crude product, which may be purified by column chromatography.
Step 2: N-Alkylation with a Protected 2-Haloethanol
-
Reaction: N-Alkylation of 2-(2-Hydroxyethylamino)tetrahydropyran.
-
Protocol: To a solution of 2-(2-hydroxyethylamino)tetrahydropyran (1 equivalent) and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like DMF, add 2-bromoethanol (1.1 equivalents) where the hydroxyl group is protected (e.g., as a silyl ether). The reaction is heated to 60-80 °C and stirred for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then deprotected (e.g., using TBAF for a silyl ether) to yield the diol precursor.
Step 3: Intramolecular Cyclization
-
Reaction: Acid-catalyzed dehydration.
-
Protocol: The diol precursor from the previous step is dissolved in a suitable solvent like toluene. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the reaction is cooled, neutralized with a base (e.g., aqueous sodium bicarbonate), and the organic layer is separated, dried, and concentrated. The final product is purified by column chromatography.
Visualizations
Caption: Strategy A: Reductive Amination Pathway.
Caption: Strategy B: Cyclization of a Substituted Amino Alcohol.
Conclusion
Both proposed strategies offer viable, albeit currently unproven, routes to this compound. Strategy A appears more convergent and potentially higher yielding, contingent on the successful synthesis and stability of the aldehyde intermediate. Strategy B relies on more readily available starting materials for the initial step but involves more stages and potential challenges in the synthesis and purification of the amino alcohol intermediate.
For initial synthetic efforts, Strategy A is recommended due to its fewer steps. However, if the aldehyde intermediate proves problematic, Strategy B provides an alternative, albeit likely more labor-intensive, approach. Experimental validation is required to determine the optimal synthetic route and to quantify yields and purity for a definitive comparison.
Off-Target Profiling of 2-(Oxan-2-yl)morpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved drugs.[1] Its advantageous physicochemical properties often lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[2] Within this class, 2-(Oxan-2-yl)morpholine derivatives are of growing interest for their potential therapeutic applications. However, a critical aspect of the drug development process is the comprehensive assessment of off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repositioning.
This guide provides a comparative overview of key methodologies for the off-target profiling of this compound derivatives, using the well-characterized morpholine-containing drug, Gefitinib, as a representative example. We will delve into the experimental protocols of leading screening platforms, present comparative data, and visualize the signaling pathways commonly implicated in off-target effects.
Comparative Off-Target Profile of a Morpholine-Containing Kinase Inhibitor: Gefitinib
To illustrate the off-target landscape of a morpholine-containing drug, we present the KINOMEscan™ profile of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[2][3] This platform quantifies the binding affinity of a compound against a large panel of kinases.
Table 1: KINOMEscan™ Off-Target Profile of Gefitinib
| Target Kinase | Gene Symbol | Dissociation Constant (Kd) (nM) | Primary Target/Off-Target |
| EGFR | EGFR | 0.4 | Primary Target |
| ERBB2 | ERBB2 | 3.6 | Off-Target |
| LCK | LCK | 12 | Off-Target |
| SRC | SRC | 21 | Off-Target |
| YES1 | YES1 | 25 | Off-Target |
| FYN | FYN | 33 | Off-Target |
| HCK | HCK | 45 | Off-Target |
| LYN | LYN | 60 | Off-Target |
| BTK | BTK | 89 | Off-Target |
| CSK | CSK | 110 | Off-Target |
Data sourced from publicly available KINOMEscan™ results for Gefitinib.[3]
Broad Panel Off-Target Screening
Beyond kinase profiling, broader safety screening panels are employed to identify interactions with other major target families, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. The Eurofins SafetyScreen87 Panel is a widely used assay for this purpose.[4][5]
Table 2: Illustrative Off-Target Profile of a this compound Derivative against a GPCR Panel (Hypothetical Data)
| Target | Target Class | % Inhibition @ 10 µM |
| Adrenergic α2A | GPCR | 65% |
| Dopamine D2 | GPCR | 58% |
| Serotonin 5-HT2A | GPCR | 45% |
| Muscarinic M1 | GPCR | 25% |
| Histamine H1 | GPCR | 15% |
| hERG | Ion Channel | 55% |
| L-type Calcium Channel | Ion Channel | 30% |
| Dopamine Transporter | Transporter | 42% |
This data is illustrative and intended to represent a plausible off-target profile for a novel compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting off-target profiling data.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 440 kinases.[6]
-
Assay Principle: The assay involves a kinase-tagged phage, a test compound, and an immobilized ligand that the compound competes with to displace the kinase.
-
Procedure:
-
Kinases are fused to a T7 phage.
-
An immobilized, active-site directed ligand is captured on a solid support.
-
The kinase-phage construct is incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.
-
-
Data Analysis: The amount of kinase bound to the immobilized ligand is measured at various concentrations of the test compound. The dissociation constant (Kd) is then calculated from the dose-response curve, providing a quantitative measure of binding affinity. A lower Kd value indicates a stronger interaction.[6]
Retrogenix Cell Microarray Technology
This platform assesses off-target binding against a comprehensive library of human plasma membrane and secreted proteins expressed in human cells.[7][8]
-
Assay Principle: The technology utilizes a library of expression vectors encoding full-length human proteins. These vectors are spotted onto slides, and human cells grown on these slides are reverse-transfected, leading to the overexpression of the specific protein at that location.
-
Procedure:
-
A library of expression vectors for human plasma membrane and secreted proteins is arrayed on specialized slides.
-
Human embryonic kidney (HEK293) cells are seeded onto the slides and reverse-transfected.
-
The test molecule (e.g., a this compound derivative) is incubated with the cell microarrays.
-
Binding of the test molecule to a specific overexpressed protein is detected using a fluorescently labeled secondary antibody or by other detection methods.
-
Hits are confirmed through re-screening and validation experiments.
-
-
Data Analysis: The binding of the test ligand is assessed by detecting the fluorescent signal at specific locations on the microarray. This provides a qualitative or semi-quantitative measure of interaction with a vast array of cell surface and secreted proteins.
Signaling Pathways and Off-Target Effects
Off-target interactions can modulate critical signaling pathways, leading to unintended biological consequences.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Many kinase inhibitors can have off-target effects on components of this pathway.
Caption: The PI3K/Akt/mTOR signaling cascade.
GPCR/β-Arrestin Pathway
GPCRs represent the largest family of cell surface receptors and are common off-targets for small molecules. The β-arrestin pathway is a key signaling and regulatory cascade downstream of GPCRs.[8]
Caption: GPCR signaling and the β-arrestin pathway.
Experimental Workflow for Off-Target Profiling
A systematic approach to off-target profiling is essential for a comprehensive safety and selectivity assessment.
Caption: A typical workflow for off-target profiling.
Conclusion
The off-target profiling of this compound derivatives is a critical step in their development as therapeutic agents. A multi-faceted approach, combining broad panel screening with focused kinase profiling and cell-based assays, provides a comprehensive understanding of a compound's selectivity and potential liabilities. The data and methodologies presented in this guide offer a framework for researchers to design and interpret their off-target profiling studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Retrogenix - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Head-to-Head Comparison of 2-(Oxan-2-yl)morpholine Scaffolds with Other Key Heterocyclic Systems in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Among the privileged heterocyclic systems, the morpholine moiety has garnered significant attention due to its advantageous physicochemical properties and its presence in numerous approved drugs.[1][2] This guide provides a head-to-head comparison of 2-(oxan-2-yl)morpholine and its analogs with other critical heterocyclic systems, namely piperidine and piperazine.
While specific experimental data for this compound is not extensively available in the public domain, this comparison draws upon data from structurally related 2-substituted morpholine derivatives and the broader class of morpholine-containing compounds. This analysis aims to provide a valuable resource for researchers engaged in the design and development of next-generation therapeutics.
Physicochemical Properties: A Comparative Overview
The selection of a heterocyclic core in drug design is often dictated by its influence on key physicochemical parameters such as pKa, solubility, and lipophilicity. These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Heterocyclic System | Typical pKa Range | LogP (unsubstituted) | Key Physicochemical Features |
| Morpholine | 8.3 - 8.7[3][4] | -0.84 | The presence of the ether oxygen atom lowers the basicity compared to piperidine and enhances aqueous solubility. The ring is conformationally flexible.[3][5] |
| Piperidine | ~11.2 | 0.84 | More basic than morpholine, which can be advantageous for certain receptor interactions but may also lead to higher off-target effects and lower cell permeability. |
| Piperazine | pKa1: ~5.6, pKa2: ~9.8 | -1.13 | Possesses two basic nitrogen atoms, allowing for modulation of properties through substitution on either or both nitrogens. Often used to improve solubility and oral bioavailability.[6] |
Table 1. Comparative physicochemical properties of morpholine, piperidine, and piperazine.
Biological Activity and Therapeutic Applications: A Head-to-Head Analysis
Morpholine, piperidine, and piperazine scaffolds are integral to a wide array of therapeutic agents across various disease areas. The choice of a particular heterocycle can significantly impact the biological activity and selectivity of a compound.
Anticancer Activity
Morpholine derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[7][8][9] The morpholine ring can contribute to enhanced potency and improved pharmacokinetic properties.[7]
| Compound/Class | Target/Mechanism of Action | Cell Lines | IC50/Activity |
| Morpholine-substituted quinazolines | Bcl-2 inhibition, induction of apoptosis | A549, MCF-7, SHSY-5Y | IC50 values in the low micromolar range (e.g., AK-10: 3.15 µM in MCF-7).[7] |
| 2-Morpholino-4-anilinoquinolines | G0/G1 cell cycle arrest | HepG2 | IC50 values ranging from 8.50 to 12.76 µM.[10] |
| Morpholine-Benzimidazole-Oxadiazole Derivatives | VEGFR-2 inhibition | HT-29 | Compound 5h showed potent VEGFR-2 inhibition (IC50 = 0.049 µM) and cytotoxicity against HT-29 cells (IC50 = 3.103 µM).[9] |
Table 2. Examples of anticancer activity of morpholine derivatives.
Central Nervous System (CNS) Applications
The morpholine ring is a common feature in CNS-active drugs due to its ability to improve brain permeability and modulate interactions with various receptors and enzymes.[1][5] Its physicochemical properties, including a pKa value close to physiological pH, contribute to its favorable profile for CNS drug design.[1][5]
| Compound/Class | Target/Mechanism of Action | Therapeutic Area | Key Findings |
| Reboxetine | Norepinephrine reuptake inhibitor | Antidepressant | The morpholine moiety is crucial for its activity and pharmacokinetic profile. |
| Aprepitant | NK1 receptor antagonist | Antiemetic | Demonstrates the utility of the morpholine scaffold in non-traditional CNS targets. |
| C-2 Substituted Morpholine Derivatives | BACE-1 inhibition | Alzheimer's Disease | Thioamide-containing derivatives show micromolar activity against BACE-1.[5] |
Table 3. Morpholine derivatives in CNS drug discovery.
Experimental Protocols
General Protocol for MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) and a vehicle control.[7]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
General Protocol for In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency and selectivity of potential drug candidates.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.[11]
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP.[11][12]
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[12]
-
Detection: Detect kinase activity using a suitable method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of ATP remaining.[12][13]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Representative Kinase Inhibition Signaling Pathway
Caption: A simplified signaling pathway illustrating the mechanism of a heterocyclic kinase inhibitor.
Experimental Workflow for Anticancer Drug Screening
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [protocols.io]
- 12. caymanchem.com [caymanchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validating the Proposed Mechanism of Action for Morphexil, a Novel 2-(Oxan-2-yl)morpholine mTOR Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for validating the proposed mechanism of action of a hypothetical 2-(Oxan-2-yl)morpholine drug, herein referred to as Morphexil. Based on the common biological activities of morpholine-containing compounds, we propose that Morphexil acts as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2] This guide will compare Morphexil's hypothetical performance with established mTOR inhibitors and provide detailed experimental protocols for its validation.
The morpholine moiety is a versatile scaffold in medicinal chemistry, known to enhance potency and modulate the pharmacokinetic properties of various drugs.[3][4] Compounds incorporating a morpholine ring have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6] Several morpholine derivatives have been investigated as inhibitors of protein kinases, including mTOR.[1][2]
Proposed Mechanism of Action of Morphexil
Morphexil is hypothesized to be an ATP-competitive inhibitor of mTOR kinase. By binding to the kinase domain of mTOR, Morphexil is expected to block the phosphorylation of its downstream substrates, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This inhibition of the mTOR signaling pathway is predicted to lead to a reduction in cell proliferation and survival, making Morphexil a potential therapeutic agent for diseases characterized by aberrant mTOR signaling, such as cancer.
Comparative Analysis with Alternative mTOR Inhibitors
To validate the efficacy and mechanism of Morphexil, its performance should be benchmarked against well-established mTOR inhibitors. For this guide, we will use Rapamycin (an allosteric mTORC1 inhibitor) and Torin 1 (an ATP-competitive mTOR inhibitor) as comparators.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| Morphexil (Hypothetical) | mTOR | 15 |
| Rapamycin | mTORC1 (allosteric) | ~1 |
| Torin 1 | mTOR | 2 |
Table 2: Cellular Potency in MCF-7 Breast Cancer Cells
| Compound | Endpoint | EC50 (nM) |
| Morphexil (Hypothetical) | p-S6K1 (T389) Inhibition | 50 |
| Morphexil (Hypothetical) | Cell Proliferation (MTT Assay) | 150 |
| Rapamycin | p-S6K1 (T389) Inhibition | 10 |
| Rapamycin | Cell Proliferation (MTT Assay) | 200 |
| Torin 1 | p-S6K1 (T389) Inhibition | 5 |
| Torin 1 | Cell Proliferation (MTT Assay) | 80 |
Table 3: In Vivo Efficacy in a Xenograft Mouse Model (MCF-7)
| Treatment Group (n=10) | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Morphexil (Hypothetical) | 50 mg/kg, p.o., daily | 65 |
| Rapamycin | 5 mg/kg, i.p., daily | 50 |
| Torin 1 | 20 mg/kg, p.o., daily | 75 |
Experimental Protocols
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory effect of Morphexil on mTOR kinase activity.
Methodology:
-
Recombinant human mTOR kinase is incubated with the test compound (Morphexil, Rapamycin, Torin 1) at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a peptide substrate (e.g., a fragment of S6K1).
-
The reaction is allowed to proceed for a specified time at 30°C and then stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Western Blotting for Downstream mTOR Signaling
Objective: To assess the effect of Morphexil on the phosphorylation of mTOR downstream targets in a cellular context.
Methodology:
-
MCF-7 cells are seeded in 6-well plates and allowed to attach overnight.
-
The cells are then treated with varying concentrations of Morphexil or control compounds for 2 hours.
-
Following treatment, the cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Cell Proliferation (MTT) Assay
Objective: To evaluate the antiproliferative effect of Morphexil on cancer cells.
Methodology:
-
MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are treated with a serial dilution of Morphexil or control compounds for 72 hours.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Proposed mechanism of Morphexil in the mTOR signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Comparison of Morphexil's mechanism with a dual PI3K/mTOR inhibitor.
References
- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Reproducibility of 2-(Oxan-2-yl)morpholine Syntheses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Oxan-2-yl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry, is not explicitly detailed in currently available literature. However, established synthetic methodologies for morpholines and related compounds allow for the proposal of several viable synthetic routes. This guide provides a comparative analysis of these plausible pathways, offering detailed experimental protocols for key steps based on analogous transformations. The objective is to furnish researchers with a robust framework for synthesizing this compound and assessing the reproducibility of the chosen method.
Comparative Analysis of Proposed Synthetic Routes
Two primary retrosynthetic strategies are proposed for the synthesis of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
| Parameter | Route 1: Reductive Amination and Cyclization | Route 2: Direct Alkylation of Morpholine |
| Starting Materials | 2-Hydroxytetrahydropyran, Ethanolamine, Ethylene Sulfate/Chloroacetyl Chloride | Morpholine, 2-Bromooxane (or other 2-halooxane) |
| Number of Steps | Two to three steps | One step |
| Potential Yield | Moderate to high, based on analogous reactions | Variable, potential for poly-alkylation and elimination |
| Key Challenges | Control of reductive amination selectivity, purification of intermediate | Synthesis and stability of 2-halooxane, potential for low yields |
| Reproducibility | Potentially higher due to well-studied reaction types | May be lower due to the reactivity of the halo-oxane |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthetic routes. These are based on established procedures for similar molecules and should be adapted and optimized for the specific synthesis of this compound.
Route 1: Reductive Amination and Cyclization
This route involves two main stages: the synthesis of the intermediate N-(Oxan-2-yl)ethanolamine via reductive amination, followed by the cyclization to form the morpholine ring.
Step 1: Synthesis of N-(Oxan-2-yl)ethanolamine via Reductive Amination
This procedure is adapted from the reductive amination of 2-hydroxytetrahydropyran with ammonia and should be modified for the use of ethanolamine.[1][2][3]
-
Materials: 2-Hydroxytetrahydropyran, Ethanolamine, Ni-Al₂O₃ catalyst, Hydrogen gas, Ethanol (solvent).
-
Procedure:
-
In a high-pressure autoclave, combine 2-hydroxytetrahydropyran (1 equivalent), ethanolamine (1.2 equivalents), and a 50% Ni-Al₂O₃ catalyst (5-10 wt% of the substrate).
-
Add ethanol as a solvent to create a 10 wt% solution of the substrate.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor to 2 MPa with hydrogen.
-
Stir the reaction mixture at 60-80°C for 4-6 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(Oxan-2-yl)ethanolamine.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Cyclization to form this compound
This protocol is a general method for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate.[4][5][6][7]
-
Materials: N-(Oxan-2-yl)ethanolamine, Ethylene sulfate, Potassium tert-butoxide (t-BuOK), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-(Oxan-2-yl)ethanolamine (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Slowly add a solution of ethylene sulfate (1.05 equivalents) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes for this compound.
Caption: Proposed synthetic pathway for this compound via reductive amination and cyclization.
Caption: Proposed synthetic pathway for this compound via direct alkylation of morpholine.
References
- 1. Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Morpholine synthesis [organic-chemistry.org]
Benchmarking ADME Properties: A Comparative Guide for 2-(Oxan-2-yl)morpholine and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2] Early-stage assessment of these characteristics can significantly de-risk a project by identifying potential liabilities that could lead to clinical failure.[1][2] This guide provides a comparative analysis of the ADME properties of the novel scaffold 2-(Oxan-2-yl)morpholine against a panel of well-established drugs: Propranolol, Atorvastatin, and Warfarin.
It is important to note that at the time of this publication, experimental ADME data for this compound is not publicly available. Therefore, the values presented for this compound are based on computational predictions and are intended for illustrative purposes. These predictions highlight the expected ADME profile of this scaffold and serve as a benchmark for future experimental validation.
Comparative ADME Profiling
The following table summarizes the key ADME parameters for this compound and the selected reference drugs. This side-by-side comparison allows for a quick assessment of the potential developability of the novel scaffold.
| ADME Parameter | This compound (Predicted) | Propranolol (Experimental) | Atorvastatin (Experimental) | Warfarin (Experimental) |
| Aqueous Solubility (µM) | Moderately Soluble | High | Low (0.1 mg/mL)[3] | Low (5.3 mg/L)[4] |
| Permeability (Papp, 10⁻⁶ cm/s) | High | High | High | High |
| Metabolic Stability (t½, min) | Moderate to High | Low (~4 hours)[5] | Low (14 hours)[6] | Stable |
| Plasma Protein Binding (%) | Low to Moderate | High (~90%)[5] | Very High (>98%)[6][7] | Very High (~99%) |
| Bioavailability (%) | > 50% | ~25%[5] | ~14%[6] | > 90% |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide. These protocols represent standard industry practices for generating reliable and reproducible ADME data.
Aqueous Solubility Assay (Shake-Flask Method)
This assay determines the thermodynamic solubility of a compound in an aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Preparation: A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).
-
Incubation: An excess amount of the solid compound is added to a vial containing the aqueous buffer.
-
Equilibration: The vials are sealed and agitated in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Data Analysis: The solubility is reported in units of µg/mL or µM.
Caco-2 Permeability Assay
This assay utilizes the Caco-2 human colon adenocarcinoma cell line as an in vitro model of the intestinal epithelium to predict in vivo drug absorption.[11]
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.[12][13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or by assessing the passage of a low-permeability marker like Lucifer yellow.[12][13]
-
Transport Experiment: The test compound is added to the apical (A) side (representing the intestinal lumen) or the basolateral (B) side (representing the blood) of the monolayer.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver compartment.
-
Quantification: The concentration of the compound in the donor and receiver compartments is measured by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[14] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[14]
Liver Microsomal Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a phosphate buffer (pH 7.4), and the test compound.[2][15]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[2][15]
-
Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target.
-
Device Preparation: A RED (Rapid Equilibrium Dialysis) device, which consists of two chambers separated by a semi-permeable membrane, is used.[17][18]
-
Sample Addition: The test compound is added to plasma (from human or other species) and placed in one chamber of the RED device. The other chamber is filled with a protein-free buffer (e.g., PBS).[17][19]
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[18][19]
-
Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.
-
Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Visualizing ADME in Drug Discovery
The following diagrams illustrate key concepts in the assessment of ADME properties and their impact on the drug discovery process.
Caption: A typical experimental workflow for in vitro ADME testing in drug discovery.
Caption: The impact of poor ADME properties on drug candidate attrition.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. mercell.com [mercell.com]
- 3. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 7. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. enamine.net [enamine.net]
- 11. enamine.net [enamine.net]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Plasma Protein Binding Assay [visikol.com]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking performance of various morpholine-containing compounds. While specific data for 2-(Oxan-2-yl)morpholine was not available in the reviewed literature, this guide synthesizes findings from several studies on related morpholine derivatives to offer insights into their potential as therapeutic agents. The data is presented to facilitate comparison and is supported by detailed experimental protocols and workflow visualizations.
Performance of Morpholine Derivatives in Docking Studies
The following tables summarize the quantitative data from various molecular docking studies performed on morpholine derivatives against different biological targets. It is important to note that direct comparison of scores between different studies can be misleading due to variations in software, scoring functions, and target proteins.
Table 1: Docking Scores of Morpholine Derivatives Against SARS-CoV-2 Main Protease
| Compound Code | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |
| 2b | -74.55 | Hydroxychloroquine | -80.12 |
| 2e | -60.29 | Hydroxychloroquine | -80.12 |
| Other Actives | -20.55 to -74.55 | Hydroxychloroquine | -80.12 |
Data sourced from a study on novel morpholine derivatives targeting the COVID-19 main protease (PDB ID: 5R82)[1].
Table 2: Inhibitory Activity and Docking Insights for Morpholine-Based Heterocycles Against Dihydrofolate Reductase (DHFR)
| Compound | Target Cell Line | IC50 (µg/mL) | Docking Target | Notes |
| 8 | A-549 (Lung) | 2.78 ± 0.86 | DHFR (3NU0) | Most promising activity against A-549. |
| 4e | A-549 (Lung) | 5.37 ± 0.95 | DHFR (3NU0) | - |
| 7b | A-549 (Lung) | 5.70 ± 0.91 | DHFR (3NU0) | - |
| 7b | HepG-2 (Liver) | 3.54 ± 1.11 | DHFR (3NU0) | Promising activity against HepG-2. |
These compounds were identified as having promising antitumor activities, which were supported by computational docking studies[2][3].
Table 3: Inhibitory Activity of Morpholine-Acetamide Derivatives Against Carbonic Anhydrase
| Compound | Target Enzyme | IC50 (µM) |
| 1c | Carbonic Anhydrase | 8.80 |
| 1d | Carbonic Anhydrase | 11.13 |
| 1h | Carbonic Anhydrase | 8.12 |
This study highlights the potential of morpholine-based compounds as inhibitors of carbonic anhydrase[4].
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies.
Molecular Docking Protocol (General)
A generalized workflow for molecular docking studies, as synthesized from the referenced literature, includes the following steps:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the morpholine derivatives are drawn using chemical drawing software.
-
The structures are converted to 3D and their energy is minimized using a suitable force field.
-
Appropriate protonation states and charges are assigned to the ligand molecules.
-
-
Docking Simulation:
-
A docking software (e.g., VLifeMDS, MOE, AutoDock) is used to perform the simulation.[1][2][5]
-
A binding site (or "active site") on the protein is defined, often based on the location of a known inhibitor or through pocket detection algorithms.
-
The software then explores various possible conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[1]
-
-
Analysis of Results:
-
The docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
-
The docking scores of the test compounds are compared with each other and often with a standard inhibitor or reference compound to gauge their relative potential.
-
Visualizations
The following diagrams illustrate the typical workflows and logical relationships in a comparative docking analysis.
References
- 1. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lack of Public Data for 2-(Oxan-2-yl)morpholine Necessitates a Shift to a Representative Compound: Linezolid
Initial searches for publicly available in vitro and in vivo data on 2-(Oxan-2-yl)morpholine yielded no specific results. This suggests that the compound may be proprietary, a research chemical not yet characterized in the public domain, or a novel substance with no published scientific literature. To fulfill the core requirements of this comparison guide, a pivot has been made to a well-documented, structurally related compound for which a wealth of data exists: Linezolid .
Linezolid, an oxazolidinone antibiotic, contains a morpholine ring, making it a relevant and instructive substitute. This guide will now focus on a comparative analysis of Linezolid with two other key antibiotics used for treating Gram-positive infections: Vancomycin (a glycopeptide) and Daptomycin (a cyclic lipopeptide). This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective in vitro activities and in vivo efficacies, supported by detailed experimental protocols and visual diagrams.
Cross-Validation of In Vitro and In Vivo Results for Linezolid and Alternatives
This guide provides a comparative analysis of the antibacterial performance of Linezolid, Vancomycin, and Daptomycin, focusing on their activity against clinically significant Gram-positive pathogens such as Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA) and Vancomycin-Resistant Enterococci (VRE).
Data Presentation: In Vitro Susceptibility
The in vitro activity of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for Linezolid, Vancomycin, and Daptomycin against various Gram-positive bacteria.
| Drug | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Citation |
| Linezolid | S. aureus (MSSA & MRSA) | 2 | 2 | 0.5 - 4 | [1] |
| Enterococcus faecalis | - | 2 | - | [1] | |
| Enterococcus faecium | - | 2 | - | [1] | |
| Vancomycin | S. aureus (MRSA) | 1 | 2 | 0.5 - 2 | [2][3] |
| Daptomycin | S. aureus (MRSA) | 0.38 | 0.75 | 0.125 - 1.0 | [4] |
| Enterococcus faecalis | - | - | 0.25 - 2 | [5] | |
| Enterococcus faecium | - | - | 0.25 - 2 | [5] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Data Presentation: In Vivo Efficacy
The in vivo efficacy of these antibiotics is often evaluated in animal models of infection, such as murine thigh or sepsis models. Efficacy is typically measured by the reduction in bacterial load (log10 CFU) or improvement in survival rates.
| Drug | Animal Model | Bacterial Strain | Efficacy Endpoint | Results | Citation |
| Linezolid | Murine Thigh Infection | S. aureus | Bacteriostatic Dose | 133 - 167 mg/kg/24h | [6] |
| Murine Thigh Infection | S. pneumoniae | Bacteriostatic Dose | 22.2 - 97.1 mg/kg/24h | [6] | |
| Murine Groin Abscess | S. aureus | ~1 log10 CFU reduction | 100 mg/kg, b.i.d. for 4 days | [7] | |
| Vancomycin | Neutropenic Mouse Thigh | S. aureus | Static to 1 log10 kill | fAUC24/MIC of 91.29 to 430.03 | [8] |
| Mouse Spine Implant Infection | S. aureus | Significantly lower bacterial load | 4 mg local application | [9] | |
| Daptomycin | Neutropenic Murine Thigh | S. aureus | Efficacy correlated with Peak/MIC and AUC/MIC | R² = 83-87% and 86% respectively | [10] |
| Murine Pulmonary Infection | MRSA | Improved survival, decreased abscesses | Daptomycin was effective | [11] |
fAUC24/MIC refers to the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after overnight incubation.
Brief Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. For Daptomycin, the broth is supplemented with calcium to a physiological concentration of 50 mg/L.[12]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, the plates are visually inspected for bacterial growth (turbidity). The lowest concentration of the antibiotic that prevents visible growth is recorded as the MIC.
In Vivo Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized infections.
Principle: The model involves inducing a localized infection in the thigh muscle of mice, followed by treatment with the antimicrobial agent. The efficacy of the treatment is determined by quantifying the reduction in the number of bacteria in the infected tissue compared to untreated controls.
Brief Protocol:
-
Immunosuppression (Optional): Mice may be rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the host immune system on the infection.[8][10]
-
Infection: A standardized inoculum of the bacterial strain (e.g., S. aureus) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment with the antibiotic (e.g., Linezolid, Vancomycin, or Daptomycin) is initiated. The drug can be administered via various routes (e.g., subcutaneous, intravenous, or oral) at different dosing schedules.[7][8]
-
Assessment of Bacterial Load: At the end of the treatment period, the mice are euthanized, and the infected thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The efficacy of the treatment is expressed as the change in the log10 CFU/thigh compared to the bacterial count at the start of therapy or in untreated control animals.
Mandatory Visualization
Mechanism of Action of Compared Antibiotics
The following diagram illustrates the distinct mechanisms of action of Linezolid, Vancomycin, and Daptomycin.
Caption: Mechanisms of action for Linezolid, Vancomycin, and Daptomycin.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for conducting an in vivo efficacy study using a murine infection model.
Caption: General workflow for an in vivo murine thigh infection model.
References
- 1. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Progress not panacea: vancomycin powder efficacy and dose evaluated in an in vivo mouse model of spine implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. academic.oup.com [academic.oup.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(Oxan-2-yl)morpholine Derivatives
For researchers and scientists at the forefront of drug discovery, optimizing the metabolic stability of lead compounds is a critical step toward clinical success. The 2-(oxan-2-yl)morpholine scaffold holds significant promise in medicinal chemistry, but its journey through the body's metabolic machinery can be complex. This guide offers a comparative analysis of the metabolic stability of various this compound derivatives, supported by established experimental protocols and illustrative diagrams to aid in the design of more robust drug candidates.
The morpholine ring, a privileged scaffold in numerous approved drugs, is often incorporated to enhance physicochemical properties such as aqueous solubility.[1][2] However, it can also be susceptible to metabolic degradation, primarily through oxidation and N-dealkylation, which can impact a drug's half-life and overall exposure.[3][4] Understanding the metabolic fate of this compound derivatives is therefore paramount.
Comparative Metabolic Stability of this compound Derivatives
| Derivative | R1-Substituent | R2-Substituent | Predicted Metabolic Stability | Rationale |
| 1 | H | H | Low | Unsubstituted morpholine nitrogen is prone to N-dealkylation. The oxane ring may also undergo hydroxylation. |
| 2 | Methyl | H | Low to Medium | Small alkyl group may offer some steric hindrance to N-dealkylation but is still a potential site of oxidation. |
| 3 | Isopropyl | H | Medium | Increased steric bulk of the isopropyl group can hinder access of metabolizing enzymes to the nitrogen, potentially improving stability compared to the methyl analogue. |
| 4 | Phenyl | H | Low | The phenyl ring is a known "metabolic hotspot" and is susceptible to aromatic hydroxylation, particularly at the para-position.[5] |
| 5 | 4-Fluorophenyl | H | Medium to High | The electron-withdrawing fluorine atom at the para-position can block this common site of aromatic oxidation, thereby enhancing metabolic stability.[5] |
| 6 | H | Methyl | Low | The methyl group on the morpholine ring can be a site of oxidation. |
| 7 | H | CF3 | Medium to High | The trifluoromethyl group is generally resistant to metabolic oxidation and can act as a metabolic blocker. |
Key Metabolic Pathways and Bioisosteric Replacement Strategies
The primary routes of metabolism for morpholine-containing compounds involve the cytochrome P450 (CYP) family of enzymes.[6] Common metabolic transformations include:
-
N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent.
-
Oxidation of the Morpholine Ring: Hydroxylation at the carbon atoms adjacent to the nitrogen or oxygen.
-
Ring Opening: Cleavage of the morpholine ring structure.[3]
-
Oxidation of Substituents: As seen with aromatic hydroxylation.
To address the potential metabolic liabilities of the morpholine moiety, medicinal chemists often employ bioisosteric replacement. This strategy involves substituting the morpholine ring with a different chemical group that retains the desired pharmacological activity but possesses improved metabolic stability. For instance, replacing a metabolically labile phenyl group with a pyridine or other heterocyclic ring can block oxidation.[5] Similarly, strategic fluorination of aromatic rings is a well-established method to enhance metabolic stability.[5]
Experimental Protocol: Liver Microsomal Stability Assay
A standard in vitro method to assess the metabolic stability of a compound is the liver microsomal stability assay.[7] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis.
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: A master mix containing phosphate buffer and the NADPH regenerating system is prepared.
-
Compound Incubation: The test compound and positive controls are added to the wells of a 96-well plate. The reaction is initiated by the addition of pre-warmed liver microsomes. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.
Visualizing Metabolic Processes
To better understand the experimental workflow and the metabolic pathways, the following diagrams are provided.
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Major metabolic pathways for this compound derivatives.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-(Oxan-2-yl)morpholine: An Orthogonal Approach vs. Classical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic strategies for the preparation of 2-(Oxan-2-yl)morpholine, a substituted morpholine of interest in medicinal chemistry. We detail a modern, multi-step orthogonal synthesis designed for high selectivity and structural confirmation, and contrast it with a more classical, direct approach. The information presented herein is supported by established chemical principles and analogous transformations reported in the scientific literature.
Introduction
The morpholine scaffold is a privileged structure in drug discovery, known for improving the physicochemical properties of drug candidates. The synthesis of specifically substituted morpholines, such as this compound, requires careful strategic planning to ensure the desired regioselectivity and to avoid the formation of unwanted byproducts. An orthogonal synthesis, which employs protecting groups to allow for the sequential and selective reaction of different functional groups, is a powerful strategy to achieve this. In this guide, we compare such an orthogonal approach with a classical, more direct synthesis, providing detailed experimental protocols and a quantitative comparison of the two routes.
Orthogonal Synthesis of this compound
The orthogonal synthesis of this compound is a four-step process designed for maximum control and purity of the final product. This strategy involves the protection of the amine, introduction of the oxanyl moiety, deprotection of the amine, and a final intramolecular cyclization.
Experimental Workflow: Orthogonal Synthesis
Caption: Orthogonal synthesis workflow for this compound.
Experimental Protocols: Orthogonal Synthesis
Step 1: Synthesis of N-Boc-ethanolamine
To a solution of ethanolamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-ethanolamine as a colorless oil.[1][2][3][4]
Step 2: Synthesis of tert-Butyl (2-hydroxyethyl)((oxan-2-yl)methyl)carbamate
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of N-Boc-ethanolamine (1.0 eq) in THF dropwise. The mixture is stirred at this temperature for 30 minutes, followed by the addition of 2-(bromomethyl)oxane (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 1-((Oxan-2-yl)methoxy)ethan-2-amine
The product from Step 2 is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield the deprotected amine.[5][6]
Step 4: Synthesis of this compound
The amine from Step 3 is dissolved in toluene, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours. After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by distillation or column chromatography.[7]
Alternative Synthesis: A Classical Approach
A more classical and direct synthesis of this compound can be envisioned starting from diethanolamine. This method is less selective but offers a more straightforward, one-pot approach.
Experimental Workflow: Classical Synthesis
Caption: Classical one-pot synthesis of this compound.
Experimental Protocol: Classical Synthesis
Diethanolamine (1.0 eq) and 2-(bromomethyl)oxane (1.0 eq) are mixed in a round-bottom flask. Concentrated sulfuric acid (2.0 eq) is added slowly while cooling the flask in an ice bath. The mixture is then heated to 180-200°C for 4-6 hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a concentrated sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by fractional distillation to separate the desired product from unreacted starting materials and potential side products, such as the N-alkylated diethanolamine and other polymeric materials.[8][9][10][11]
Performance Comparison
| Parameter | Orthogonal Synthesis | Classical Synthesis |
| Number of Steps | 4 | 1 (plus purification) |
| Selectivity | High (controlled, stepwise functionalization) | Low (potential for N,N-dialkylation and polymerization) |
| Overall Yield | Moderate to Good (typically 30-50%) | Low to Moderate (typically 10-30%) |
| Purity of Crude Product | High | Low (requires extensive purification) |
| Reaction Conditions | Milder overall conditions | Harsh (high temperature, strong acid) |
| Scalability | More amenable to scale-up with process optimization | Challenging due to exotherms and purification |
| Confirmation of Structure | Unambiguous due to controlled bond formation | Requires extensive characterization to confirm structure |
Conclusion
The orthogonal synthesis of this compound, while more laborious in terms of the number of steps, offers significant advantages in terms of selectivity, purity, and unambiguous structure confirmation. This controlled approach is highly desirable in a research and drug development setting where the precise molecular architecture is critical for biological activity and intellectual property.
The classical synthesis from diethanolamine is a more direct route but suffers from a lack of selectivity, leading to a mixture of products and consequently lower yields of the desired compound. The harsh reaction conditions can also lead to decomposition and the formation of polymeric byproducts, complicating purification.
For the synthesis of well-defined, substituted morpholines for pharmaceutical applications, the orthogonal strategy is the superior approach, providing a reliable and reproducible method for obtaining the target molecule with high purity.
References
- 1. medkoo.com [medkoo.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. MORPHOLINE - Ataman Kimya [atamanchemicals.com]
- 11. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Oxan-2-yl)morpholine was found. The following disposal procedures are based on the known hazards of the parent compound, Morpholine. It is imperative that a qualified professional conduct a thorough risk assessment for this compound, considering its specific properties and any potential reactions, before handling or disposal. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Precautionary Data
Given the absence of specific toxicological and physical hazard data for this compound, the hazard profile of Morpholine is used as a conservative proxy. Morpholine is classified as a flammable, corrosive, and toxic substance.[1][2][3] Assume that this compound presents similar hazards.
Table 1: Summary of Hazards for Morpholine (Proxy for this compound)
| Hazard Classification | GHS Hazard Statement | Description |
| Flammable Liquid | H226: Flammable liquid and vapour.[1][2] | The substance can ignite when exposed to heat, sparks, or open flames. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1][2] | Ingestion can cause significant health issues. |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin.[1][2][3] | The substance can be absorbed through the skin, leading to toxicity. |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled.[1][2] | Inhalation of vapors can cause severe respiratory irritation and toxicity. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1][2][3] | Direct contact can cause severe burns to the skin and eyes. |
| Serious Eye Damage | H318: Causes serious eye damage. | Direct contact can lead to irreversible eye damage. |
This data is for Morpholine and should be used as a precautionary guideline for this compound.
II. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure the following personal protective equipment is worn:
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton®).
-
Eye/Face Protection: Use tight-sealing safety goggles and a face shield.[4]
-
Skin and Body Protection: Wear a chemical-resistant apron, lab coat, and closed-toe shoes. For larger quantities or in case of a spill, full-body chemical-resistant clothing may be necessary.[5]
-
Respiratory Protection: All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.
III. Waste Collection and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidents and ensure compliant disposal.
Step 1: Waste Container Selection
-
Use a dedicated, properly labeled, and chemically compatible waste container.
-
The container should be made of a material that will not react with or be degraded by this compound.
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.[4]
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards (e.g., "Flammable," "Corrosive," "Toxic")
-
Accumulation Start Date
-
Your Name and Laboratory Information
-
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
IV. Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Step-by-Step Disposal Workflow:
-
Segregate Waste: Collect all waste containing this compound, including contaminated labware and PPE, in the designated hazardous waste container.
-
Secure Container: Once the container is full or you are ready for disposal, ensure the lid is tightly sealed.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (in a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4]
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
-
Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
For Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Emergency Contact: Contact your institution's EHS or emergency response team.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.
Visualizations
Logical Relationship: Hazard Assessment for Disposal
Caption: Hazard assessment logic for developing disposal procedures.
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Oxan-2-yl)morpholine
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Oxan-2-yl)morpholine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for the closely related and structurally similar compound, Morpholine, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety Precautions
Hazard Overview: Based on data for Morpholine, this compound should be treated as a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is likely to be harmful if swallowed or inhaled and toxic in contact with skin.[1][2]
Primary Routes of Exposure: Inhalation, skin absorption, ingestion, and eye/skin contact.[3]
First Aid Measures:
-
In Case of Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so.[2][4] Continue rinsing and immediately call a poison center or doctor.[4]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[2][4] Rinse skin with water or shower.[2][4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] Call a poison center or doctor immediately.[5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[1]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
Personal Protective Equipment (PPE):
A summary of recommended PPE is provided in the table below.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | [6] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), impervious clothing, and safety footwear. | [7] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. For high concentrations, a self-contained breathing apparatus (SCBA) is recommended. | [3] |
Handling Procedures:
-
Read and understand the Safety Data Sheet for Morpholine before handling.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or spray.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking.[1]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from oxidizing agents.[6]
-
Store in a locked-up area.[2]
Disposal Plan
Waste Disposal:
-
Dispose of waste material in accordance with national and local regulations.[8]
-
Do not mix with other waste. Leave chemicals in their original containers.[8]
-
Handle uncleaned containers as you would the product itself.[8]
-
Do not allow the product to enter drains or surface water.[2][4]
Spill Management:
-
Evacuate personnel from the area.
-
Eliminate all ignition sources.[9]
-
Wear appropriate personal protective equipment, including respiratory protection.[9]
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]
-
For large spills, dike the area to prevent spreading.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
